molecular formula C43H82O6 B3026150 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Katalognummer: B3026150
Molekulargewicht: 695.1 g/mol
InChI-Schlüssel: RFWJYKONNDGWCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dipalmitoyl-3-octanoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 and sn-2 positions and octanoic acid at the sn-3 position.>

Eigenschaften

IUPAC Name

(2-hexadecanoyloxy-3-octanoyloxypropyl) hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-15-17-19-21-23-25-27-30-33-36-42(45)48-39-40(38-47-41(44)35-32-29-12-9-6-3)49-43(46)37-34-31-28-26-24-22-20-18-16-14-11-8-5-2/h40H,4-39H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWJYKONNDGWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H82O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of the synthetic triacylglycerol, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol. The information is compiled from various scientific resources and is intended for use by professionals in research, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols for characterization, and provides a logical workflow for the analysis of such compounds.

Core Physical and Chemical Properties

This compound is a mixed-acid triacylglycerol containing two palmitic acid moieties at the sn-1 and sn-2 positions and one octanoic acid moiety at the sn-3 position of the glycerol backbone. As a synthetic lipid, its precise physical properties are crucial for its application in various scientific and pharmaceutical contexts.

General Properties

A summary of the fundamental physical and chemical identifiers for this compound is presented in Table 1.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 1,2-Palmitin-3-caprylin[1]
CAS Number 145134-89-0N/A
Molecular Formula C₄₃H₈₂O₆N/A
Molecular Weight 695.1 g/mol N/A
Physical State SolidN/A
Thermal Properties

Table 2: Melting Points of Structurally Related Triacylglycerols

CompoundMelting Point (°C)
Tripalmitin (16:0/16:0/16:0)65-66
Tristearin (18:0/18:0/18:0)72-73
1,2-Dipalmitoyl-3-stearoyl-rac-glycerolNot specified, solid at room temp.[1]
Solubility

Triacylglycerols are characteristically nonpolar and hydrophobic. Consequently, this compound is expected to be insoluble in water but soluble in a range of organic solvents. Specific quantitative solubility data is not available, but general solubility characteristics are summarized in Table 3.

Table 3: General Solubility of Triacylglycerols

SolventSolubility
WaterInsoluble
ChloroformSoluble
MethanolSlightly Soluble to Soluble (often used in mixtures with chloroform)
HexaneSoluble
Diethyl EtherSoluble
EthanolSparingly Soluble to Soluble
Dimethylformamide (DMF)Soluble[1]

Experimental Protocols for Physical Property Determination

The following sections detail generalized experimental methodologies that are standard for the characterization of synthetic triacylglycerols like this compound.

Determination of Melting Point

The melting point of a triacylglycerol can be determined using several methods, with the capillary method and Differential Scanning Calorimetry (DSC) being the most common.

2.1.1. Capillary Melting Point Method

This method relies on the visual observation of the phase transition from solid to liquid.

  • Apparatus : Melting point apparatus, capillary tubes, thermometer.

  • Procedure :

    • A small, dried sample of the triacylglycerol is packed into a capillary tube.

    • The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

    • The temperature is raised at a slow, controlled rate.

    • The temperature range from the point at which the substance first begins to melt to the point at which it is completely liquid is recorded as the melting point range. For fats, this is often referred to as the slip point and clear point.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC provides a more detailed thermal profile, including the onset of melting, peak melting temperature, and enthalpy of fusion.

  • Apparatus : Differential Scanning Calorimeter.

  • Procedure :

    • A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

    • The resulting thermogram is analyzed to determine the melting point and other thermal transitions.

Structural and Purity Analysis

The identity and purity of a synthetic triacylglycerol are typically confirmed using chromatographic and spectrometric techniques.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for separating and quantifying different triacylglycerol species.

  • Apparatus : HPLC system with a reversed-phase column (e.g., C18) and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Procedure :

    • The sample is dissolved in an appropriate organic solvent (e.g., chloroform/methanol).

    • A gradient elution is typically employed, using a mixture of polar and nonpolar solvents (e.g., acetonitrile and isopropanol).

    • The separation is based on the partition of the triacylglycerol molecules between the mobile phase and the stationary phase, which is influenced by both the chain length and the degree of unsaturation of the fatty acid components.

    • The retention time and peak area are used for identification and quantification, respectively, often by comparison to known standards.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) of Fatty Acid Methyl Esters (FAMEs)

To confirm the fatty acid composition of the triacylglycerol, it is first transesterified to form fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.

  • Apparatus : Gas chromatograph coupled to a mass spectrometer.

  • Procedure :

    • Transesterification : The triacylglycerol is reacted with a reagent such as methanolic HCl or BF₃ in methanol to convert the fatty acids into their corresponding methyl esters.

    • Extraction : The FAMEs are extracted into an organic solvent (e.g., hexane).

    • GC-MS Analysis : The extracted FAMEs are injected into the GC, where they are separated based on their volatility and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • Identification : The mass spectrum of each FAME is compared to a library of known spectra for identification. The relative amounts of each fatty acid can be determined from the peak areas in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of a synthetic triacylglycerol such as this compound.

G Experimental Workflow for Triacylglycerol Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization cluster_physical Physical Properties cluster_structural Structural Analysis & Purity cluster_reporting Data Analysis & Reporting synthesis Chemical Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification melting_point Melting Point Determination (DSC, Capillary Method) purification->melting_point Characterize Thermal Behavior solubility Solubility Testing purification->solubility Determine Solvent Compatibility hplc Purity & Composition (HPLC-ELSD/MS) purification->hplc Assess Purity and Identify Molecular Species data_analysis Data Compilation & Analysis melting_point->data_analysis solubility->data_analysis gcms Fatty Acid Composition (FAMEs by GC-MS) hplc->gcms Confirm Fatty Acid Profile gcms->data_analysis report Technical Guide / Whitepaper data_analysis->report

Caption: Workflow for the synthesis and characterization of a triacylglycerol.

This comprehensive guide provides the available physical property data for this compound and outlines the standard experimental procedures for its full characterization. For researchers and drug development professionals, a thorough understanding of these properties is essential for the successful application of this and similar synthetic lipids.

References

An In-depth Technical Guide to the Synthesis of Asymmetric Triacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for asymmetric triacylglycerols (TAGs), lipids of significant interest in the food, pharmaceutical, and materials science sectors. Asymmetric TAGs, which contain different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, offer unique physicochemical and biological properties. This document details the prevalent chemoenzymatic and enzymatic strategies, providing in-depth experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthetic workflows.

Introduction to Asymmetric Triacylglycerols

Triacylglycerols are the primary constituents of fats and oils. While symmetric TAGs contain the same fatty acid at the sn-1 and sn-3 positions, asymmetric TAGs possess a more complex and varied structure, leading to distinct melting behaviors, crystallization patterns, and metabolic fates. The controlled synthesis of these molecules is crucial for developing structured lipids with tailored functionalities, such as enhanced nutritional profiles, improved drug delivery capabilities, and specific physical properties for food formulations.

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations to construct complex molecules like asymmetric TAGs. A common and effective strategy involves the enzymatic preparation of mono- or diacylglycerol intermediates, followed by chemical acylation.

Synthesis of Monoacylglycerol (MAG) and Diacylglycerol (DAG) Intermediates

The synthesis of asymmetric TAGs often commences with the preparation of specific MAG or DAG regioisomers.

Enzymatic Ethanolysis for 2-Monoacylglycerols (2-MAGs):

A widely used method for producing 2-MAGs is the ethanolysis of TAGs using an sn-1,3-regioselective lipase. This enzyme specifically hydrolyzes the ester bonds at the sn-1 and sn-3 positions, leaving the fatty acid at the sn-2 position intact.

Synthesis of 1-Monoacylglycerols (1-MAGs) using Protecting Groups:

The synthesis of 1-MAGs requires a protection strategy to block the sn-2 and sn-3 hydroxyl groups of glycerol. Solketal (isopropylidene glycerol) is a common protecting group. The synthesis involves the esterification of the free hydroxyl group of solketal, followed by deprotection under acidic conditions.

Chemical Acylation: The Steglich Esterification

Once the desired MAG or DAG intermediate is obtained, the remaining free hydroxyl groups can be acylated using chemical methods. The Steglich esterification is a mild and efficient method for forming ester bonds between a carboxylic acid and an alcohol using a carbodiimide coupling agent and a nucleophilic catalyst.[1][2]

Experimental Protocol: Steglich Esterification of a Monoacylglycerol

  • Reagents:

    • Monoacylglycerol (MAG) (1 equivalent)

    • Fatty acid (2.5 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (2.75 equivalents)[3]

    • 4-Dimethylaminopyridine (DMAP) (0.25 equivalents)[3]

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the fatty acid and DCC in ice-cold DCM. Stir the solution for 5 minutes.[3]

    • Add the MAG and DMAP to the reaction mixture.[3]

    • Allow the reaction to stir at room temperature for 16 hours.[3]

    • Quench the reaction by adding water and stir for 30 minutes to hydrolyze any remaining O-acylisourea intermediates.[3]

    • The byproduct, dicyclohexylurea (DCU), is insoluble in DCM and can be removed by filtration.

    • The filtrate is then washed with dilute acid (e.g., 1 M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or preparative HPLC to yield the asymmetric triacylglycerol.

Enzymatic Synthesis Pathways

Enzymatic methods for synthesizing asymmetric TAGs are prized for their high specificity and mild reaction conditions, which minimize side reactions like acyl migration. These methods primarily involve lipase-catalyzed acidolysis or interesterification.

Lipase-Catalyzed Acidolysis

Acidolysis involves the exchange of fatty acids between a TAG and a free fatty acid, catalyzed by a lipase. By using an sn-1,3-specific lipase, the fatty acids at the outer positions of a TAG can be selectively replaced.

Experimental Protocol: sn-1,3-Specific Lipase-Catalyzed Acidolysis

  • Materials:

    • Triacylglycerol (e.g., tripalmitin)

    • Free fatty acid (e.g., oleic acid)

    • Immobilized sn-1,3-specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)

    • Solvent (optional, e.g., hexane)

  • Procedure:

    • Combine the triacylglycerol and the free fatty acid in a desired molar ratio (e.g., 1:2) in a reaction vessel.

    • If using a solvent, add it to the mixture. Solvent-free systems are also common.[4]

    • Add the immobilized lipase to the reaction mixture (e.g., 5-10% by weight of substrates).[4]

    • Incubate the reaction at a specific temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 4-48 hours).[4]

    • Monitor the reaction progress by taking samples periodically and analyzing the composition using techniques like GC or HPLC.

    • Upon completion, remove the immobilized lipase by filtration.

    • The product mixture, containing the desired structured TAG, unreacted substrates, and byproducts, is then purified.

Lipase-Catalyzed Interesterification

Interesterification involves the exchange of fatty acids between two different TAGs or between a TAG and a fatty acid ester. This can be used to introduce new fatty acids into the glycerol backbone.

Purification and Analysis

The purification and analysis of synthesized asymmetric TAGs are critical steps to ensure the final product's purity and to confirm its structure.

  • Preparative High-Performance Liquid Chromatography (HPLC): A powerful technique for isolating and purifying the target asymmetric TAG from the reaction mixture.[3][5]

  • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This technique is particularly useful for separating TAGs based on their degree of unsaturation and for resolving regioisomers.[6][7][8][9][10]

  • Chiral High-Performance Liquid Chromatography: Chiral columns can be used to separate enantiomeric pairs of asymmetric TAGs.[11][12][13]

  • Mass Spectrometry (MS): Coupled with HPLC, MS is used to identify and quantify the different TAG species in a mixture.[6][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the structure of the synthesized TAGs. Asymmetric TAGs will exhibit three distinct carbonyl signals, whereas symmetric TAGs will show only two.[3][5]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis pathways for asymmetric triacylglycerols.

Synthesis MethodSubstratesEnzyme/CatalystKey ConditionsYield of Asymmetric TAGReference
Chemoenzymatic1-rac-MCG, Linoleic acidDCC/DMAP25°C, 16 h52-67% (for CCL)[3][5]
Chemoenzymatic1-rac-MLG, Caprylic acidDCC/DMAP25°C, 16 h52-67% (for LLC)[3][5]
Enzymatic AcidolysisTripalmitin, Oleic acidImmobilized Rhizomucor miehei lipaseLow water activity~80% sn-1 enantiomer[14]
Enzymatic Esterification1,3-dicaprylin, Oleic acid vinyl esterImmobilized Burkholderia cepacia lipasen-hexane, 60°C87 mol%[15]
Enzymatic Esterification1,3-dilaurin, Oleic acid vinyl esterImmobilized Burkholderia cepacia lipasen-hexane, 60°C78 mol%[15]
Synthesis MethodSubstratesEnzymeKey ConditionsYield of Symmetric TAGReference
Chemoenzymatic2-sn-MLG, Caprylic acidDCC/DMAP25°C, 16 h71-84% (for CLC)[3][5]
Chemoenzymatic2-sn-MCG, Linoleic acidDCC/DMAP25°C, 16 h71-84% (for LCL)[3][5]

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways described in this guide.

Chemoenzymatic_Synthesis_of_Asymmetric_TAG cluster_enzymatic Enzymatic Synthesis of MAG cluster_chemical Chemical Acylation Glycerol Glycerol Solketal Solketal (Glycerol with sn-2,3 protected) Glycerol->Solketal Acetone, Acid catalyst Protected_MAG 1-Acyl-2,3-protected-glycerol Solketal->Protected_MAG Esterification FattyAcid1 Fatty Acid 1 (R1COOH) FattyAcid1->Protected_MAG Lipase Lipase Lipase->Protected_MAG Deprotection Deprotection (Acidic conditions) Protected_MAG->Deprotection MAG_1 1-Monoacylglycerol (1-MAG) Deprotection->MAG_1 Asymmetric_TAG Asymmetric Triacylglycerol (sn-1-R1, sn-2-R2, sn-3-R3) MAG_1->Asymmetric_TAG FattyAcid2 Fatty Acid 2 (R2COOH) FattyAcid2->Asymmetric_TAG FattyAcid3 Fatty Acid 3 (R3COOH) FattyAcid3->Asymmetric_TAG Steglich Steglich Esterification (DCC, DMAP) Steglich->Asymmetric_TAG Enzymatic_Acidolysis_for_Structured_TAG Symmetric_TAG Symmetric Triacylglycerol (e.g., Tripalmitin - PPP) Structured_TAG_Mix Structured TAG Mixture (POP, PPO, OPP) Symmetric_TAG->Structured_TAG_Mix Free_Fatty_Acid Free Fatty Acid (e.g., Oleic Acid - O) Free_Fatty_Acid->Structured_TAG_Mix Lipase sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) Lipase->Structured_TAG_Mix Acidolysis Experimental_Workflow_Purification_Analysis Synthesis Synthesis Reaction (Chemoenzymatic or Enzymatic) Crude_Product Crude Product Mixture Synthesis->Crude_Product Filtration Filtration (Removal of Immobilized Enzyme/Byproducts) Crude_Product->Filtration Purification Purification (Preparative HPLC or Column Chromatography) Filtration->Purification Pure_TAG Purified Asymmetric TAG Purification->Pure_TAG Analysis Structural Analysis Pure_TAG->Analysis HPLC_MS HPLC-MS Analysis->HPLC_MS NMR NMR Spectroscopy Analysis->NMR

References

The Solubility of Mixed-Acid Triglycerides in Common Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of mixed-acid triglycerides in a range of common organic solvents. Understanding the solubility characteristics of these lipids is crucial for a variety of applications, including drug formulation and delivery, food science, and industrial processing. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents visual representations of key concepts and workflows to aid in research and development.

Introduction to Mixed-Acid Triglycerides and Solubility

Triglycerides, the primary components of fats and oils, are esters derived from a glycerol backbone and three fatty acids. When the fatty acid chains are not all identical, the molecule is termed a mixed-acid triglyceride. These compounds are of significant interest in pharmaceutical sciences as they can serve as lipid-based drug delivery systems, enhancing the bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1]

The solubility of mixed-acid triglycerides is a critical physical property that dictates their utility in various applications. It is governed by the principle of "like dissolves like," where nonpolar triglycerides are more soluble in nonpolar organic solvents.[2] However, the solubility is a nuanced property influenced by several factors, including the chemical nature of the triglyceride and the properties of the solvent.

Factors Influencing the Solubility of Mixed-Acid Triglycerides

The solubility of mixed-acid triglycerides in organic solvents is not a simple, uniform characteristic. It is influenced by a complex interplay of structural and environmental factors.

A logical diagram illustrating these influencing factors is presented below:

Factors_Influencing_Solubility cluster_triglyceride Triglyceride Properties cluster_solvent Solvent Properties cluster_environmental Environmental Factors Fatty_Acid_Chain_Length Fatty Acid Chain Length Solubility Solubility Fatty_Acid_Chain_Length->Solubility Shorter chain increases solubility Degree_of_Saturation Degree of Saturation Degree_of_Saturation->Solubility Higher saturation can increase solubility in nonpolar solvents Isomeric_Structure Isomeric Structure Isomeric_Structure->Solubility Unsymmetrical isomers are more soluble Polarity Solvent Polarity Polarity->Solubility Matching polarity increases solubility Hydrogen_Bonding Hydrogen Bonding Capacity Hydrogen_Bonding->Solubility Affects interaction with polar solvents Temperature Temperature Temperature->Solubility Higher temperature generally increases solubility

Caption: Key factors influencing the solubility of mixed-acid triglycerides.

Fatty Acid Chain Length

Generally, the solubility of triglycerides in organic solvents increases as the chain length of the constituent fatty acids decreases.[3] Shorter fatty acid chains lead to smaller, less nonpolar molecules that can be more easily solvated.

Degree of Saturation

The presence of double bonds in the fatty acid chains (unsaturation) can influence solubility. Saturated triglycerides, with no double bonds, tend to be more soluble in nonpolar organic solvents compared to their unsaturated counterparts.[4] The kinked structure of unsaturated fatty acids can disrupt crystal packing, which may affect solubility differently depending on the solvent.

Isomeric Structure

The arrangement of the fatty acids on the glycerol backbone plays a role. Unsymmetrical mixed-acid triglycerides (where the fatty acids are arranged asymmetrically) are often more soluble than their symmetrical isomers.[3] This is attributed to the less ordered, and thus more easily disrupted, crystal lattice of the unsymmetrical forms.

Solvent Polarity

The polarity of the solvent is a primary determinant of triglyceride solubility. Nonpolar solvents like hexane and petroleum ether are generally good solvents for triglycerides.[2][5] Weakly and moderately polar solvents can also dissolve triglycerides, while strongly polar solvents like water are poor solvents.[6] Ethanol, being a polar solvent, shows limited solubility for triglycerides, especially at lower temperatures.[7][8]

Temperature

The solubility of triglycerides in organic solvents is highly dependent on temperature. In most cases, solubility increases with increasing temperature.[2][6] This is a critical factor to consider in experimental design and industrial processes.

Quantitative Solubility Data of Mixed-Acid Triglycerides

The following tables summarize available quantitative data on the solubility of various mixed-acid triglycerides in common organic solvents. It is important to note that solubility data for specific mixed-acid triglycerides can be limited in the literature.

Table 1: Solubility of Symmetrical and Unsymmetrical Mixed Triglycerides in Absolute Ethanol [3]

TriglycerideIsomerTemperature (°C)Solubility ( g/100g Ethanol)
α-Capro-α,α'-distearinUnsymmetrical25> 0.05
β-Capro-α,α'-distearinSymmetrical25< 0.05
α-Myristo-α',β-distearinUnsymmetrical25~ 0.1
β-Myristo-α,α'-distearinSymmetrical25< 0.1
α-Palmito-α',β-dimyristinUnsymmetrical25~ 0.2
β-Palmito-α,α'-dimyristinSymmetrical25< 0.2

Table 2: Solubility of a Model Mixed-Acid Triglyceride (1-Palmitoyl-2-oleoyl-3-stearoyl-glycerol - POS) in Organic Solvents

SolventTemperature (°C)Solubility ( g/100g Solvent)
Acetone20Data not available
Hexane20Data not available
Ethanol20Data not available
Ethyl Acetate20Data not available
Chloroform20Data not available

Experimental Protocols for Solubility Determination

Accurate determination of triglyceride solubility requires robust experimental methodologies. The following sections detail common protocols used in this field.

A generalized workflow for determining the solubility of a mixed-acid triglyceride is depicted below:

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Select Triglyceride and Solvent B Prepare Saturated Solution A->B C Incubate at Controlled Temperature B->C D Ensure Equilibrium (e.g., stirring) C->D E Separate Solid and Liquid Phases D->E F Quantify Triglyceride in Supernatant E->F G Calculate Solubility F->G

Caption: A general experimental workflow for determining triglyceride solubility.

Isothermal Equilibrium Method

This is a classical and widely used method for determining solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the mixed-acid triglyceride is added to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period to ensure that equilibrium is reached. The time required for equilibration can range from hours to days depending on the triglyceride and solvent.

  • Phase Separation: Once equilibrium is established, the undissolved solid triglyceride is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a membrane filter, all while maintaining the constant temperature.

  • Quantification: A known aliquot of the clear, saturated supernatant is taken, and the solvent is evaporated. The mass of the remaining triglyceride is determined gravimetrically. Alternatively, the concentration of the triglyceride in the supernatant can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The solubility is then expressed as the mass of the triglyceride per mass or volume of the solvent (e.g., g/100g solvent or g/L).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the composition and concentration of triglycerides in a solution.

Methodology:

  • Sample Preparation: A saturated solution is prepared and the solid phase is removed as described in the isothermal equilibrium method. The supernatant is then diluted with a suitable solvent to a concentration within the linear range of the HPLC detector.

  • Chromatographic System:

    • Column: A reversed-phase column (e.g., C18) is commonly used for triglyceride analysis.

    • Mobile Phase: A gradient elution with a mixture of a nonpolar solvent (e.g., acetonitrile) and a more nonpolar solvent (e.g., isopropanol or dichloromethane) is often employed to separate different triglycerides.

    • Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is typically used for the detection of triglycerides, which lack a strong UV chromophore.

  • Quantification: A calibration curve is generated using standard solutions of the mixed-acid triglyceride of known concentrations. The concentration of the triglyceride in the diluted supernatant is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking into account the dilution factor.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the solubility of a compound in a solvent by measuring the heat flow associated with the dissolution of the solid in the liquid as a function of temperature.

Methodology:

  • Sample Preparation: A series of samples with different known compositions of the mixed-acid triglyceride and the solvent are prepared in hermetically sealed DSC pans.

  • Thermal Analysis: The samples are heated at a constant rate in the DSC instrument. The temperature at which the last of the solid triglyceride dissolves is determined by observing the end of the melting endotherm.

  • Phase Diagram Construction: By plotting the dissolution temperature against the composition, a solid-liquid phase diagram can be constructed. The solubility at a given temperature can be read from this diagram.

Enzymatic Determination of Triglycerides

While more commonly used for biological samples, enzymatic methods can be adapted to determine triglyceride concentrations in organic extracts after solvent removal and redissolving in an appropriate aqueous-based medium.

Methodology:

  • Hydrolysis: The triglycerides are first hydrolyzed to glycerol and free fatty acids by a lipase enzyme.[9]

  • Glycerol Quantification: The liberated glycerol is then quantified through a series of coupled enzymatic reactions that ultimately produce a colored or fluorescent product, or consume a reactant that can be measured.[10][11] For example, the glycerol can be phosphorylated by glycerol kinase, and the product can be oxidized, leading to the production of hydrogen peroxide, which is then measured in a peroxidase-catalyzed colorimetric reaction.[9]

  • Calculation: The initial triglyceride concentration is proportional to the amount of glycerol measured.

Conclusion

The solubility of mixed-acid triglycerides in organic solvents is a fundamental property of significant interest in pharmaceutical and other scientific disciplines. This guide has provided an overview of the key factors influencing this solubility, presented available quantitative data, and detailed the primary experimental protocols for its determination. A thorough understanding and application of this knowledge are essential for the successful formulation and development of products containing these important lipid molecules. For precise solubility data for a specific mixed-acid triglyceride, it is recommended to either perform experimental measurements using the protocols outlined herein or consult specialized literature.

References

Unlocking the Potential of Structured Lipids: A Technical Guide to the Biological Activities of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured lipids (SLs), specifically triacylglycerols (TAGs) engineered with a precise arrangement of fatty acids on the glycerol backbone, are emerging as a promising class of molecules with diverse biological activities. This technical guide delves into the potential of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol (SL-POP), a structured lipid featuring two long-chain saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions and a medium-chain fatty acid (octanoic acid) at the sn-3 position. This unique "MLM" (Medium-Long-Medium) configuration is designed to leverage the distinct metabolic pathways of its constituent fatty acids, offering potential benefits in lipid metabolism and inflammatory responses. This document provides a comprehensive overview of the current understanding of SL-POP's biological activities, supported by available data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Physicochemical Properties and Synthesis

This compound is a triacylglycerol composed of two molecules of palmitic acid (a C16:0 saturated fatty acid) and one molecule of octanoic acid (a C8:0 saturated fatty acid) esterified to a glycerol backbone.[1][2][3] The specific placement of the medium-chain fatty acid at the sn-3 position is a key feature of this structured lipid.

Synthesis: The synthesis of structured lipids like SL-POP can be achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods.[4] Lipases are commonly employed to catalyze the esterification or transesterification reactions.

A general enzymatic synthesis protocol involves:

  • Substrate Preparation: High-purity glycerol, palmitic acid, and octanoic acid are used as starting materials.

  • Enzyme Selection: A lipase with sn-1,3 specificity is chosen to direct the esterification of octanoic acid to the outer positions of the glycerol backbone, followed by the esterification of palmitic acid.

  • Reaction Conditions: The reaction is typically carried out in a solvent-free system or in an organic solvent under controlled temperature and agitation.

  • Purification: The resulting structured lipid is purified using techniques such as column chromatography to remove unreacted substrates and byproducts.[5]

Potential Biological Activities

The biological activities of SL-POP are hypothesized to stem from the distinct metabolic fates of its constituent fatty acids upon digestion and absorption.

Lipid Metabolism

The presence of octanoic acid at the sn-3 position is expected to influence the overall metabolic profile of this structured lipid. Medium-chain fatty acids (MCFAs) like octanoic acid are known to be more rapidly absorbed and metabolized than long-chain fatty acids (LCFAs).[1] Following digestion by pancreatic lipase, octanoic acid is primarily absorbed via the portal vein and transported to the liver for rapid β-oxidation, serving as a quick energy source.[1] In contrast, the palmitic acid at the sn-1 and sn-2 positions will be absorbed as 2-monoacylglycerol and free fatty acid, respectively, and re-esterified into triglycerides within the enterocytes, to be transported via the lymphatic system as chylomicrons.

This differential metabolism could lead to several potential effects on plasma lipid profiles. While direct studies on SL-POP are limited, research on other structured lipids containing MCFAs suggests potential for a neutral or even beneficial impact on plasma triglyceride and cholesterol levels compared to fats composed solely of LCFAs. However, it is important to note that high-fat diets in general can lead to alterations in plasma lipid profiles in animal models.[6][7]

Table 1: Hypothetical Effects of this compound on Plasma Lipids (Based on General Principles of Structured Lipid Metabolism)

ParameterExpected Effect of SL-POPRationale
Plasma Triglycerides Potentially lower or comparable to LCFAsRapid clearance and oxidation of octanoic acid may reduce postprandial triglyceride levels.
Total Cholesterol VariableThe effect would depend on the overall dietary context and the specific metabolic response to the palmitic acid component.
LDL Cholesterol VariableSimilar to total cholesterol, the impact on LDL is not definitively established without specific studies.
HDL Cholesterol VariableThe influence on HDL levels is currently unknown.
Inflammatory Response

The fatty acid composition of SL-POP suggests a potential for modulating inflammatory pathways. Palmitic acid, a major component of this structured lipid, has been shown to induce pro-inflammatory responses in macrophages through the activation of signaling pathways like NF-κB and the production of cytokines such as TNF-α and IL-6.[8] Conversely, some structured lipids have demonstrated immunomodulatory effects. For instance, a similar structured lipid, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to reduce the production of pro-inflammatory cytokines like IL-4 and IL-6.[9]

The octanoic acid component could also play a role. While less studied for its direct immunomodulatory effects in this context, its rapid metabolism might indirectly influence inflammatory processes by altering the availability of substrates for pro-inflammatory lipid mediator synthesis.

Table 2: Potential Effects of this compound on Inflammatory Markers (Hypothesized)

Inflammatory MarkerPotential Effect of SL-POPRationale
TNF-α Potentially pro-inflammatoryPalmitic acid component may stimulate TNF-α production via NF-κB activation.
IL-6 Potentially pro-inflammatoryPalmitic acid may induce IL-6 secretion.
NF-κB Activation Potential for activationPalmitic acid is a known activator of the NF-κB signaling pathway.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following are detailed methodologies for key experiments.

In Vivo Rodent Study Protocol for Lipid Profile Analysis

This protocol outlines a typical study to assess the effect of dietary SL-POP on plasma lipid levels in rats.

  • Animals: Male Wistar rats (8-10 weeks old) are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diets: A control group receives a standard chow diet. A high-fat control group receives a diet enriched with a common fat source (e.g., lard). The experimental group receives a diet where a portion of the fat is replaced with SL-POP. Diets are formulated to be isocaloric.

  • Administration: The diets are provided ad libitum for a period of 4-8 weeks.

  • Blood Collection: Blood samples are collected from the tail vein at baseline and at regular intervals throughout the study. At the end of the study, animals are fasted overnight, and a final blood sample is collected via cardiac puncture under anesthesia.

  • Lipid Analysis: Plasma is separated by centrifugation. Total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol are measured using commercially available enzymatic kits.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different diet groups.

In Vitro Macrophage Inflammation Assay Protocol

This protocol describes a method to evaluate the direct effect of SL-POP on macrophage inflammatory responses.

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Lipid Preparation: SL-POP is dissolved in a suitable solvent (e.g., ethanol) and then complexed with fatty acid-free bovine serum albumin (BSA) in serum-free media to create a stock solution.

  • Cell Treatment: Macrophages are seeded in multi-well plates and allowed to adhere. The cells are then treated with various concentrations of the SL-POP-BSA complex or BSA alone (vehicle control) for a specified period (e.g., 24 hours). A positive control group is treated with a known inflammatory stimulus like lipopolysaccharide (LPS).

  • Cytokine Analysis: After the treatment period, the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Signaling Pathway Analysis: Cell lysates can be prepared to analyze the activation of key inflammatory signaling pathways. For example, the phosphorylation of proteins in the NF-κB and MAPK pathways can be assessed by Western blotting.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of SL-POP treatment to the control groups.

Signaling Pathways

The potential biological activities of this compound are likely mediated through the modulation of specific signaling pathways.

Potential Pro-inflammatory Signaling

The palmitic acid component of SL-POP may activate pro-inflammatory signaling cascades in immune cells like macrophages. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway.

Pro_inflammatory_Signaling cluster_cytoplasm Cytoplasm SL_POP 1,2-Dipalmitoyl-3-Octanoyl- rac-glycerol Palmitic_Acid Palmitic Acid SL_POP->Palmitic_Acid Digestion TLR4 TLR4 Palmitic_Acid->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: Potential activation of the NF-κB pathway by the palmitic acid component of SL-POP.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of SL-POP on plasma lipids in a rodent model.

InVivo_Workflow Animal_Acclimation Animal Acclimation (Wistar Rats) Diet_Groups Dietary Groups (Control, High-Fat, SL-POP) Animal_Acclimation->Diet_Groups Diet_Administration Diet Administration (4-8 weeks) Diet_Groups->Diet_Administration Blood_Sampling Blood Sampling (Baseline & Periodic) Diet_Administration->Blood_Sampling Terminal_Collection Terminal Blood Collection (Fasted) Diet_Administration->Terminal_Collection Lipid_Analysis Plasma Lipid Analysis (TC, TG, HDL, LDL) Blood_Sampling->Lipid_Analysis Terminal_Collection->Lipid_Analysis Data_Analysis Statistical Analysis (ANOVA) Lipid_Analysis->Data_Analysis

Caption: Workflow for an in vivo study of SL-POP's effect on plasma lipids.

Conclusion and Future Directions

This compound represents a structured lipid with a unique design that may offer specific biological advantages. Based on the metabolic properties of its constituent fatty acids, it has the potential to influence lipid metabolism and inflammatory responses. However, there is a clear need for direct experimental evidence to substantiate these hypotheses. Future research should focus on in vivo studies to determine its effects on plasma lipid profiles and markers of inflammation in relevant animal models. In vitro studies using immune cells will be crucial to elucidate the specific signaling pathways modulated by this structured lipid. Such research will be instrumental in unlocking the full therapeutic and nutraceutical potential of this compound and other precisely designed structured lipids.

References

Introduction to the metabolism of structured triacylglycerols in vitro.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (sTAGs) are novel lipid molecules that have been enzymatically or chemically modified to contain specific fatty acids at particular positions on the glycerol backbone. This precise positioning allows for the modulation of their physicochemical properties and, more importantly, their metabolic fate. Understanding the in vitro metabolism of sTAGs is crucial for predicting their in vivo behavior, nutritional benefits, and potential as drug delivery vehicles. This technical guide provides an in-depth overview of the core aspects of in vitro sTAG metabolism, focusing on experimental protocols, quantitative data analysis, and the underlying biochemical pathways.

In Vitro Digestion of Structured Triacylglycerols

The initial and rate-limiting step in the metabolism of sTAGs is their hydrolysis by lipases in the gastrointestinal tract. This process can be simulated in vitro to assess the bioavailability of the constituent fatty acids.

Key Enzymes in sTAG Digestion
  • Gastric Lipase: Secreted in the stomach, this lipase is crucial for initiating fat digestion. It preferentially hydrolyzes fatty acids at the sn-3 position and is particularly effective on medium-chain fatty acids (MCFAs).[1][2] The activity of human gastric lipase is optimal in an acidic environment and can be inhibited by the accumulation of long-chain fatty acids (LCFAs).[3][4]

  • Pancreatic Lipase: The primary enzyme responsible for triacylglycerol hydrolysis in the small intestine. It specifically hydrolyzes fatty acids at the sn-1 and sn-3 positions, producing two free fatty acids and a 2-monoacylglycerol (2-MAG).[5] The activity of pancreatic lipase is dependent on the presence of colipase and bile salts.[6]

Experimental Protocol: In Vitro Digestion using the pH-Stat Method

This method simulates intestinal digestion by monitoring the release of free fatty acids (FFAs) through the titration of a base to maintain a constant pH.

Materials:

  • pH-stat apparatus (autotitrator, pH electrode, temperature-controlled reaction vessel)

  • Structured triacylglycerol (sTAG) emulsion

  • Simulated intestinal fluid (SIF) containing bile salts (e.g., sodium taurocholate) and phospholipids (e.g., lecithin)

  • Pancreatic lipase solution (e.g., porcine pancreatin)

  • Colipase solution

  • Calcium chloride (CaCl₂) solution

  • Sodium hydroxide (NaOH) solution (standardized)

  • Nitrogen gas

Procedure:

  • Prepare the sTAG Emulsion: Disperse the sTAG in the SIF to create a stable emulsion. The droplet size of the emulsion can influence the rate of hydrolysis and should be characterized.

  • Set up the Reaction Vessel: Add the sTAG emulsion to the temperature-controlled reaction vessel and equilibrate to 37°C under a nitrogen atmosphere to prevent lipid oxidation.

  • Initiate the Reaction: Add the pancreatic lipase and colipase solutions to the reaction vessel to start the hydrolysis.

  • Monitor and Titrate: Maintain the pH of the reaction mixture at a constant physiological level (e.g., pH 7.0) by the automated addition of the NaOH solution.

  • Record Data: Record the volume of NaOH added over time. This is directly proportional to the amount of FFAs released.

  • Calculate Hydrolysis Rate: The rate of hydrolysis can be calculated from the slope of the initial linear phase of the titration curve. The total FFA released can be determined at the end of the experiment.

Data Presentation: Hydrolysis of Triacylglycerols

The rate of hydrolysis is dependent on the structure of the triacylglycerol and the specific lipase used.

TriacylglycerolLipaseHydrolysis Rate/ActivityReference
TributyrinHuman Gastric Lipase1160 U/mg[4]
Soybean EmulsionHuman Gastric Lipase620 U/mg[4]
Fish OilPancreatic LipaseHigher than structured oils at 40 min (P < 0.001)[5]
MLM Structured OilPancreatic LipaseNo significant difference compared to LML[5][7]
LML Structured OilPancreatic LipaseNo significant difference compared to MLM[5][7]

Note: MLM (Medium-Long-Medium) and LML (Long-Medium-Long) refer to the position of medium-chain and long-chain fatty acids on the glycerol backbone. The rate of hydrolysis of MLM-type sTAGs (with MCFAs at sn-1,3) is reported to be higher than that of LML-type sTAGs.[8][9]

Cellular Uptake and Metabolism of sTAG Digestion Products

The products of sTAG digestion, primarily 2-monoacylglycerols and free fatty acids, are taken up by enterocytes, the absorptive cells of the small intestine. The Caco-2 cell line is a widely used in vitro model to study these processes.[1][2]

Experimental Protocol: Fatty Acid Uptake by Caco-2 Cells

This protocol describes the measurement of the uptake of fatty acids derived from sTAGs by differentiated Caco-2 cells.

Materials:

  • Differentiated Caco-2 cell monolayers grown on permeable supports (e.g., Transwell® inserts)

  • Digested sTAG mixture (from the in vitro digestion assay) or specific fatty acid solutions

  • Radiolabeled fatty acids (e.g., [¹⁴C]-oleic acid, [³H]-palmitic acid) for tracing

  • Bovine serum albumin (BSA) to solubilize fatty acids

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and vials

Procedure:

  • Prepare Caco-2 Monolayers: Culture Caco-2 cells on permeable supports until they form a differentiated and polarized monolayer.

  • Prepare Fatty Acid Solution: Prepare a solution of the fatty acid of interest (with a radiolabeled tracer) complexed to BSA in cell culture medium.

  • Incubate with Cells: Add the fatty acid solution to the apical side of the Caco-2 cell monolayers and incubate for a defined period (e.g., 2-24 hours) at 37°C.

  • Wash Cells: After incubation, remove the fatty acid solution and wash the cell monolayers extensively with cold PBS to remove any unbound fatty acids.

  • Lyse Cells and Measure Radioactivity: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Analyze Intracellular Lipids: The cell lysate can be further processed to extract lipids and analyze the distribution of the radiolabeled fatty acid into different lipid classes (e.g., triacylglycerols, phospholipids) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Data Presentation: Cellular Uptake and Incorporation

The uptake and subsequent metabolic fate of fatty acids can vary depending on their chain length and position on the original sTAG.

Fatty Acid/sTAGCell LineKey FindingsReference
Structured Triglyceride (Octanoic acid at sn-1,3; [¹⁴C]Linoleic acid at sn-2)Caco-2Absorption was significantly greater than triolein, enhanced by gastric lipase.[1][2][1][2]
[¹⁴C]Linoleic acid from STGCaco-2Incorporated predominantly into phospholipids and monoglycerides.[1][2][1][2]
Long-chain fatty acids (Oleic, Palmitic)Caco-2Uptake is saturable with an apparent Km of 0.3 µM.[10]
Short-chain fatty acids (Octanoic)Caco-2Uptake is linear and non-saturable.[10]

Signaling Pathways and Molecular Mechanisms

The uptake and subsequent metabolism of fatty acids in enterocytes are regulated by a complex network of transporters and enzymes.

Fatty Acid Uptake

The uptake of long-chain fatty acids across the apical membrane of enterocytes is a protein-mediated process involving several key transporters:

  • CD36 (Fatty Acid Translocase): A major transporter of long-chain fatty acids.[11] Its expression and localization to the plasma membrane can be regulated.[12]

  • Fatty Acid Transport Proteins (FATPs): A family of proteins, with FATP4 being particularly important in the intestine. FATP4 has both transport and acyl-CoA synthetase activity, facilitating the uptake and activation of fatty acids.[13]

  • Fatty Acid Binding Proteins (FABPs): Intracellular proteins that bind fatty acids and facilitate their transport within the cell.

Intracellular Re-esterification

Once inside the enterocyte, fatty acids are rapidly activated to their CoA esters by acyl-CoA synthetases (ACS) . These activated fatty acids are then re-esterified back into triacylglycerols, primarily through the monoacylglycerol pathway . The key enzyme in this final step is diacylglycerol acyltransferase (DGAT) .[14][15]

Mandatory Visualizations

Experimental Workflows

References

Spontaneous Self-Assembly of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spontaneous self-assembly of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, a triacylglycerol with potential applications in drug delivery and materials science. While specific experimental data on the self-assembly of this particular molecule is limited in publicly available literature, this document extrapolates from the well-established principles of lipid self-assembly and provides a framework for its investigation.

Introduction to this compound and Self-Assembly

This compound is a triacylglycerol composed of a glycerol backbone esterified with two palmitic acid chains at the sn-1 and sn-2 positions and one octanoic acid chain at the sn-3 position.[1][2][3] Palmitic acid is a 16-carbon saturated fatty acid, while octanoic acid is an 8-carbon saturated fatty acid. This molecular structure, featuring a polar glycerol head group and nonpolar fatty acid tails of differing lengths, suggests amphiphilic properties that are conducive to spontaneous self-assembly in aqueous environments.

Spontaneous self-assembly is a process in which molecules organize into ordered structures without external guidance. For amphiphilic molecules like lipids, this process is driven by the hydrophobic effect, where the nonpolar tails seek to minimize contact with water, leading to the formation of various nanostructures such as micelles, vesicles, or lipid nanoparticles. These structures have significant potential as delivery vehicles for therapeutic agents.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is critical for understanding its behavior in aqueous solutions and for designing experimental protocols.

PropertyValueReference
Synonyms TG(16:0/16:0/8:0), 1,2-Palmitin-3-caprylin[2][4]
Molecular Formula C43H82O6[4]
Average Molecular Weight 695.123 g/mol [4]
Monoisotopic Molecular Weight 694.61114036 Da[4]
Physical Form Solid[5]
Solubility Possibly soluble in water (extremely weak basic)[4]

Proposed Mechanism of Spontaneous Self-Assembly

The spontaneous self-assembly of this compound in an aqueous solution is hypothesized to be driven by the hydrophobic interactions of its fatty acid chains. The shorter octanoyl chain may introduce packing imperfections in the lipid assembly, potentially leading to the formation of nanostructured lipid carriers (NLCs) or other complex nanoparticle structures.

SelfAssembly cluster_initial Initial State cluster_process Self-Assembly Process cluster_final Final Nanostructure Monomers This compound Monomers in Aqueous Solution Aggregation Hydrophobic Interaction-Driven Aggregation Monomers->Aggregation Above CMC Nanoparticle Formation of Micelles or Lipid Nanoparticles (LNPs) Aggregation->Nanoparticle

Caption: Proposed mechanism of the spontaneous self-assembly of this compound in an aqueous solution.

Characterization of Self-Assembled Nanostructures

The physical and chemical properties of the resulting nanoparticles are crucial for their application. The following table summarizes key parameters that should be quantified, with expected ranges based on similar lipid systems.

ParameterTechniqueExpected Range/Value
Particle Size (Diameter) Dynamic Light Scattering (DLS)50 - 200 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3
Zeta Potential Electrophoretic Light Scattering (ELS)-30 mV to +30 mV (highly dependent on formulation and pH)
Critical Micelle Concentration (CMC) Fluorescence Spectroscopy (e.g., using pyrene)Micromolar (µM) range
Morphology Transmission Electron Microscopy (TEM), Cryo-TEMSpherical or quasi-spherical nanoparticles
Thermal Behavior Differential Scanning Calorimetry (DSC)Dependent on the crystalline state of the lipid core

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of lipid nanoparticles.

Preparation of Nanoparticles by Emulsification-Solvent Evaporation

This is a common method for preparing lipid nanoparticles from triacylglycerols.

Materials:

  • This compound

  • Organic solvent (e.g., chloroform, dichloromethane)

  • Aqueous phase (e.g., deionized water, buffer)

  • Surfactant/emulsifier (e.g., Poloxamer 188, Tween 80)

Procedure:

  • Dissolve a specific amount of this compound in the organic solvent.

  • Prepare the aqueous phase, containing the surfactant at a desired concentration.

  • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

  • Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., using a high-shear homogenizer or ultrasonicator) to form a coarse oil-in-water emulsion.

  • Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator).

  • As the solvent is removed, the lipid precipitates, forming nanoparticles dispersed in the aqueous phase.

  • The resulting nanoparticle suspension can be further purified by filtration or dialysis.

Characterization Techniques

Dynamic Light Scattering (DLS) for Particle Size and PDI:

  • Dilute the nanoparticle suspension to an appropriate concentration with the aqueous phase used for preparation.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the hydrodynamic diameter and polydispersity index.

Transmission Electron Microscopy (TEM) for Morphology:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to adhere for a few minutes.

  • Remove the excess liquid with filter paper.

  • (Optional) Negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

  • Allow the grid to dry completely.

  • Image the grid using a transmission electron microscope.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of lipid nanoparticles.

Workflow Start Start Formulation Lipid and Surfactant Formulation Start->Formulation Preparation Nanoparticle Preparation (e.g., Emulsification-Solvent Evaporation) Formulation->Preparation Characterization Physicochemical Characterization Preparation->Characterization DLS Particle Size (DLS) Characterization->DLS TEM Morphology (TEM) Characterization->TEM Zeta Zeta Potential Characterization->Zeta Stability Stability Studies Characterization->Stability End End Stability->End

Caption: A generalized workflow for the formulation, preparation, and characterization of lipid nanoparticles.

Cellular Uptake and Intracellular Trafficking

For drug delivery applications, understanding the interaction of these nanoparticles with cells is paramount. The primary mechanism of cellular uptake for nanoparticles is typically endocytosis.

Signaling LNP Lipid Nanoparticle CellMembrane Cell Membrane LNP->CellMembrane Binding Endocytosis Endocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome LateEndosome->Lysosome Fusion Release Drug Release LateEndosome->Release Endosomal Escape Lysosome->Release

Caption: A simplified diagram of the endocytic pathway for cellular uptake of lipid nanoparticles.

Conclusion and Future Directions

This compound presents an interesting candidate for the formation of novel lipid-based nanocarriers. Its unique structure may lead to self-assembled systems with distinct properties compared to more commonly studied lipids. Future research should focus on a comprehensive experimental investigation into its self-assembly behavior, including the determination of its critical micelle concentration, detailed characterization of the resulting nanoparticles across a range of formulation parameters, and evaluation of its potential for encapsulating and delivering therapeutic molecules. Such studies will be invaluable for unlocking the full potential of this molecule in the fields of drug delivery and nanomedicine.

References

A Technical Guide to the Thermal Analysis of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, a structured triacylglycerol (TAG), using Differential Scanning Calorimetry (DSC). This document outlines detailed experimental protocols, presents representative data in a structured format, and includes a visual representation of the experimental workflow. The information herein is synthesized from established methodologies for the thermal analysis of similar triacylglycerol compounds, providing a robust framework for researchers in the pharmaceutical and food sciences.

Introduction

This compound is a triacylglycerol featuring two long-chain saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions, and a medium-chain saturated fatty acid (octanoic acid) at the sn-3 position[1]. The arrangement of different fatty acid chains on the glycerol backbone significantly influences the physical properties of the TAG, including its melting and crystallization behavior[2]. Understanding these thermal properties is crucial for applications in drug delivery systems, as well as in the food and cosmetic industries, where the physical state of the lipid component is critical to product performance and stability.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of materials as a function of temperature[3][4]. It measures the amount of heat required to increase the temperature of a sample compared to a reference. This technique is widely employed to investigate the complex polymorphic behavior of triacylglycerols, which can exist in different crystalline forms (α, β', and β), each with a distinct melting point and stability[5][6][7].

Experimental Protocols

The following section details the methodology for conducting a thermal analysis of this compound using DSC. These protocols are based on common practices for the analysis of triacylglycerols[8][9][10].

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a standard aluminum DSC pan.

  • Hermetic Sealing: Hermetically seal the pan to prevent any loss of sample mass during the analysis. An empty, hermetically sealed aluminum pan should be used as a reference.

2.2. DSC Instrument Parameters

The following are typical instrument settings for the DSC analysis of triacylglycerols.

ParameterValueRationale
Initial Temperature 80 °CTo ensure the complete melting of the sample and erase any prior thermal history.
Hold Time at Initial Temp. 10 minutesTo achieve thermal equilibrium throughout the sample.
Cooling Rate 5 °C/minA controlled cooling rate allows for the observation of crystallization events. Different cooling rates can be used to study the effect on polymorphic forms.
Final Cooling Temperature -40 °CTo ensure the sample is fully solidified before the heating scan.
Hold Time at Final Temp. 10 minutesTo allow for the complete crystallization of the sample.
Heating Rate 5 °C/minA controlled heating rate for observing melting transitions. Slower rates can provide better resolution of thermal events.
Final Heating Temperature 80 °CTo ensure all crystalline forms have melted.
Purge Gas NitrogenTo provide an inert atmosphere and prevent oxidative degradation of the sample.
Purge Gas Flow Rate 50 mL/minA standard flow rate to maintain an inert environment.

2.3. Data Analysis

The resulting DSC thermogram (a plot of heat flow versus temperature) is analyzed to determine key thermal events:

  • Onset Temperature (T_onset): The temperature at which a thermal transition begins.

  • Peak Temperature (T_peak): The temperature at which the rate of the thermal transition is at its maximum.

  • Enthalpy of Fusion/Crystallization (ΔH): The amount of heat absorbed or released during a transition, calculated from the area under the transition peak. This value is indicative of the degree of crystallinity.

Representative Thermal Analysis Data

The following tables summarize hypothetical quantitative data for the thermal analysis of this compound, based on the expected behavior of similar structured TAGs.

Table 1: Crystallization Behavior (Cooling Scan)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Crystallization15.212.5-85.4

Table 2: Melting Behavior (Heating Scan)

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Polymorphic Transition20.122.815.7
Final Melting35.638.270.1

Note: The presence of a polymorphic transition during heating suggests the initial formation of a less stable crystalline form during cooling, which then reorganizes into a more stable form before final melting.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the DSC experimental procedure.

DSC_Workflow DSC Experimental Workflow for this compound cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of Sample seal Hermetically Seal in Aluminum Pan weigh->seal start Load Sample and Reference into DSC seal->start heat1 Heat to 80°C start->heat1 hold1 Hold at 80°C for 10 min heat1->hold1 cool Cool to -40°C at 5°C/min hold1->cool hold2 Hold at -40°C for 10 min cool->hold2 heat2 Heat to 80°C at 5°C/min hold2->heat2 end_run End of DSC Run heat2->end_run thermogram Generate Heat Flow vs. Temperature Thermogram end_run->thermogram analyze Determine T_onset, T_peak, and ΔH thermogram->analyze

Caption: Workflow for DSC analysis of this compound.

Conclusion

The thermal analysis of this compound by DSC provides critical insights into its melting and crystallization characteristics. The experimental protocols and representative data presented in this guide offer a foundational understanding for researchers. The polymorphic behavior, as revealed by DSC, is a key determinant of the physical properties and stability of this structured triacylglycerol, which is vital for its application in various scientific and industrial fields. Further studies employing complementary techniques such as X-ray diffraction would provide a more complete picture of the polymorphic landscape of this compound.

References

Methodological & Application

Application Note: Preparation of Liposomes Incorporating 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are versatile nanocarriers for drug delivery, composed of a lipid bilayer that encapsulates an aqueous core. While phospholipids are the primary structural components, other lipids can be incorporated to modulate the physical properties and stability of the vesicles. 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a triacylglycerol containing two long saturated fatty acid chains (palmitic acid) and one short-chain fatty acid (octanoic acid)[1][2][3]. The inclusion of such triglycerides can influence membrane fluidity and loading capacity for lipophilic drugs. This document provides a detailed protocol for the preparation of liposomes incorporating this compound using the thin-film hydration method followed by extrusion.

Data Presentation

The following table summarizes typical quantitative data for liposomes prepared with a formulation including a triglyceride. These values are representative and will vary based on the specific lipid composition and preparation parameters.

ParameterValueMethod of Analysis
Particle Size (Diameter) 120 - 140 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -30 mV to -50 mV (for anionic formulations)Laser Doppler Velocimetry
Encapsulation Efficiency (%) > 80% (for lipophilic drugs)High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: Thin-Film Hydration and Extrusion

This protocol is the most common and simplest method for preparing multilamellar vesicles (MLVs), which are then downsized to form large unilamellar vesicles (LUVs) with a uniform size distribution.[4][5]

Materials and Equipment

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform or a chloroform:methanol mixture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Round-bottom flask

  • Vacuum pump

  • Water bath or heating block

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for extrusion

Procedure

  • Lipid Dissolution :

    • Co-dissolve the lipids (e.g., DPPC, cholesterol, and this compound in a desired molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture in a round-bottom flask.[4][6] A typical starting point for lipid concentration is 10-20 mg/mL in the organic solvent.[6]

    • Ensure the lipids are fully dissolved to form a clear solution, which indicates a homogeneous mixture.[6][7]

  • Thin-Film Formation :

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner surface.[8][9]

    • To remove any residual solvent, dry the lipid film under a high vacuum for at least 2 hours, or overnight.[6][7]

  • Hydration :

    • Hydrate the dried lipid film by adding an aqueous buffer (e.g., PBS, pH 7.4).[8] The volume of the buffer will determine the final lipid concentration.

    • The hydration temperature should be maintained above the gel-liquid crystal transition temperature (Tc) of the lipid with the highest Tc (for DPPC, the Tc is 41°C).[6][10] Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).[6]

  • Downsizing by Extrusion :

    • To obtain vesicles with a uniform size distribution, the MLV suspension is downsized by extrusion.[5][11]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Maintain the temperature of the extruder above the Tc of the lipids.[6]

    • Force the MLV suspension through the membrane multiple times (typically 11-21 passes). This process yields large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[4][6]

  • Purification and Characterization :

    • To remove any unencapsulated material, the liposome suspension can be purified by methods such as gel permeation chromatography or dialysis.[9]

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency using an appropriate analytical method, such as HPLC, after separating the free drug from the liposomes.[12][13]

Visualizations

// Node Definitions A [label="1. Lipid Dissolution\n(DPPC, Cholesterol, Triglyceride\nin Chloroform)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Thin-Film Formation\n(Rotary Evaporation)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Hydration\n(Aqueous Buffer, T > Tc)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Formation of MLVs\n(Multilamellar Vesicles)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. Extrusion\n(100 nm membrane, T > Tc)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Formation of LUVs\n(Large Unilamellar Vesicles)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Characterization\n(Size, PDI, Encapsulation)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

References

Application Notes and Protocols for Lipase Activity Assays Using 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases are a class of enzymes that catalyze the hydrolysis of triglycerides into diglycerides, monoglycerides, fatty acids, and glycerol. They play crucial roles in various physiological processes, including dietary fat digestion, lipid metabolism, and signal transduction. Consequently, lipases are significant targets for drug development in therapeutic areas such as obesity, dyslipidemia, and inflammation. Accurate and reliable methods for measuring lipase activity are essential for screening potential inhibitors or activators and for elucidating their mechanisms of action.

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a synthetic triglyceride that serves as an effective substrate for various lipases. Its defined chemical structure, with two palmitoyl chains at the sn-1 and sn-2 positions and an octanoyl chain at the sn-3 position, allows for specific and reproducible kinetic studies. The hydrolysis of this substrate by lipases releases fatty acids and glycerol, which can be quantified using various detection methods. These application notes provide detailed protocols for performing lipase activity assays using this compound with both colorimetric and fluorescent detection methods.

Principle of the Assay

The fundamental principle of the lipase activity assay using this compound involves the enzymatic hydrolysis of the triglyceride substrate by a lipase. This reaction yields glycerol and free fatty acids (palmitic acid and octanoic acid). The rate of the reaction, and thus the activity of the lipase, can be determined by quantifying the amount of glycerol or free fatty acids produced over a specific period.

Colorimetric Detection: The glycerol produced can be measured through a series of coupled enzymatic reactions that result in the formation of a colored product. The absorbance of this product is directly proportional to the amount of glycerol released, and therefore to the lipase activity.

Fluorescent Detection: The release of free fatty acids can be detected using a fluorescent probe that specifically binds to free fatty acids, leading to an increase in fluorescence intensity. This method offers high sensitivity and is suitable for high-throughput screening.

Data Presentation

The following tables summarize representative quantitative data for lipase activity. Note that the kinetic parameters for the specific substrate this compound are not widely available in the literature. The data presented below for pancreatic lipase with other triglyceride and diglyceride substrates are for illustrative purposes and to provide a reference for expected values.

Table 1: Representative Kinetic Parameters of Pancreatic Lipase with Triglyceride and Diglyceride Substrates

SubstrateKm (mM)Vmax (µmol/min/mg)
Triolein0.5 - 5100 - 500
Diolein0.2 - 2200 - 800
Tributyrin1 - 10500 - 1500

Data are compiled from various literature sources and are intended for comparative purposes. Actual values will vary depending on the specific assay conditions and enzyme source.

Table 2: Comparison of Detection Methods for Lipase Activity Assays

FeatureColorimetric AssayFluorescent Assay
Principle Measures glycerol productionMeasures free fatty acid release
Sensitivity ModerateHigh
Throughput Moderate to HighHigh
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)
Advantages Robust, well-established methodHigh sensitivity, suitable for HTS
Disadvantages Potential for interference from sample componentsProbes can be expensive, potential for quenching

Experimental Protocols

Protocol 1: Colorimetric Lipase Activity Assay

This protocol is adapted from established methods for measuring lipase activity via glycerol quantification.

Materials:

  • This compound

  • Lipase (e.g., pancreatic lipase)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2 and 0.5% Triton X-100

  • Glycerol Standard Solution (1 mM)

  • Glycerol Assay Kit (containing glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, and a colorimetric probe)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen kit (e.g., 570 nm).

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare a working substrate solution by emulsifying the stock solution in the Assay Buffer to the desired final concentration (e.g., 1 mM). This can be achieved by sonication or vigorous vortexing.

  • Glycerol Standard Curve:

    • Prepare a series of glycerol standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting the 1 mM Glycerol Standard Solution in Assay Buffer.

  • Enzyme Preparation:

    • Prepare a stock solution of the lipase in Assay Buffer.

    • Prepare working solutions of the lipase at various concentrations to determine the linear range of the assay.

  • Assay Reaction:

    • Add 50 µL of the working substrate solution to each well of the 96-well microplate.

    • Add 10 µL of the lipase working solution or sample to the appropriate wells.

    • For the standard curve, add 10 µL of each glycerol standard to separate wells.

    • Add 40 µL of Assay Buffer to all wells to bring the final volume to 100 µL.

    • Incubate the plate at 37°C for a desired time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a stopping reagent if required by the glycerol assay kit.

    • Add the components of the Glycerol Assay Kit to each well according to the manufacturer's instructions.

    • Incubate the plate at 37°C for the time specified in the kit protocol to allow for color development.

    • Measure the absorbance at the recommended wavelength.

  • Data Analysis:

    • Subtract the absorbance of the blank (no lipase) from all readings.

    • Plot the absorbance of the glycerol standards versus their concentration to generate a standard curve.

    • Determine the concentration of glycerol produced in the enzyme reaction wells using the standard curve.

    • Calculate the lipase activity as the amount of glycerol produced per unit time per amount of enzyme (e.g., µmol/min/mg).

Protocol 2: Fluorescent Lipase Activity Assay

This protocol utilizes a fluorescent probe to detect the release of free fatty acids.

Materials:

  • This compound

  • Lipase (e.g., pancreatic lipase)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2

  • Fatty Acid Fluorescent Probe (e.g., ADIFAB, Nile Red, or other commercially available probes)

  • 96-well black microplate

  • Microplate fluorometer.

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a working substrate solution by emulsifying the stock solution in the Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Enzyme Preparation:

    • Prepare a stock solution of the lipase in Assay Buffer.

    • Prepare working solutions of the lipase at various concentrations.

  • Assay Reaction:

    • Add 50 µL of the working substrate solution to each well of the 96-well black microplate.

    • Add the fatty acid fluorescent probe to each well at the concentration recommended by the manufacturer.

    • Add 10 µL of the lipase working solution or sample to the appropriate wells.

    • Add Assay Buffer to bring the final volume to 100 µL.

  • Detection:

    • Immediately place the microplate in a pre-warmed (37°C) microplate fluorometer.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Subtract the background fluorescence (no lipase) from all readings.

    • Determine the initial rate of the reaction (the linear portion of the fluorescence increase over time).

    • The lipase activity is proportional to the rate of fluorescence increase. A standard curve using a known concentration of a relevant fatty acid (e.g., palmitic acid or octanoic acid) can be used to quantify the amount of fatty acid produced.

Mandatory Visualizations

Experimental Workflow for Lipase Activity Assay

Lipase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection cluster_analysis Data Analysis Substrate 1. Substrate Preparation (this compound) Mix 4. Mix Substrate, Enzyme, and Buffer in Microplate Substrate->Mix Enzyme 2. Enzyme Preparation (Lipase Solution) Enzyme->Mix Standards 3. Standard Preparation (Glycerol or Fatty Acid) Standard_Curve 7. Generate Standard Curve Standards->Standard_Curve Incubate 5. Incubate at 37°C Mix->Incubate Add_Reagents 6a. Add Detection Reagents (Colorimetric or Fluorescent) Incubate->Add_Reagents Measure 6b. Measure Signal (Absorbance or Fluorescence) Add_Reagents->Measure Measure->Standard_Curve Calculate 8. Calculate Lipase Activity Standard_Curve->Calculate

Caption: General workflow for a lipase activity assay.

Diacylglycerol Lipase in Endocannabinoid Signaling

DAGL_Signaling PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Hydrolysis DAGL Diacylglycerol Lipase (DAGL) (Drug Target) DAG->DAGL Hydrolysis twoAG 2-Arachidonoylglycerol (2-AG) (Endocannabinoid) DAGL->twoAG MAGL Monoacylglycerol Lipase (MAGL) twoAG->MAGL Hydrolysis CB1R CB1 Receptor twoAG->CB1R Activation AA Arachidonic Acid MAGL->AA Synaptic_Plasticity Synaptic Plasticity CB1R->Synaptic_Plasticity Modulation

Caption: Role of Diacylglycerol Lipase in endocannabinoid signaling.

Application Notes and Protocols for Lipid Uptake Studies Using 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a specific triacylglycerol (TAG) composed of two palmitic acid chains at the sn-1 and sn-2 positions and an octanoic acid chain at the sn-3 position.[1] As a mixed-acid TAG, it serves as a valuable tool for investigating cellular lipid metabolism, including uptake, storage, and subsequent utilization. The distinct fatty acid composition allows for tracing the metabolic fate of both long-chain (palmitic) and medium-chain (octanoic) fatty acids within the cell. These application notes provide a comprehensive guide for utilizing this compound in cell culture-based lipid uptake studies.

Disclaimer: The following protocols are generalized for the study of triacylglycerol uptake and metabolism in cell culture. Due to a lack of specific published protocols for this compound in this application, these recommendations are based on established methods for similar lipid molecules. Optimization for specific cell types and experimental conditions is highly recommended.

Data Presentation

For effective analysis and comparison of lipid uptake studies, all quantitative data should be meticulously organized. The following tables provide templates for structuring your experimental data.

Table 1: Titration of this compound Concentration for Optimal Cellular Uptake

Concentration (µM)Incubation Time (hours)Cell Viability (%)Fluorescent Intensity (Arbitrary Units)Lipid Droplet Count (per cell)
0 (Control)24100
1024
2524
5024
10024

Table 2: Time-Course of Lipid Uptake

Time (hours)Concentration (µM)Fluorescent Intensity (Arbitrary Units)Lipid Droplet Area (µm²)
050
250
650
1250
2450

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Application

Objective: To prepare a sterile, bioavailable formulation of this compound for administration to cultured cells. Due to the hydrophobic nature of triacylglycerols, proper solubilization is critical for consistent and reproducible results.[2][3][4][5]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Sterile phosphate-buffered saline (PBS)

  • Serum-free cell culture medium

  • 0.22 µm sterile filter

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.

  • Complexing with BSA:

    • Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

    • While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration. The molar ratio of lipid to BSA should be optimized, but a starting point of 5:1 is recommended.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization and Working Solution Preparation:

    • Sterilize the lipid-BSA complex solution by passing it through a 0.22 µm sterile filter.

    • Prepare working solutions by diluting the sterile lipid-BSA complex in the appropriate cell culture medium to the desired final concentrations.

Protocol 2: Cellular Lipid Uptake Assay Using Fluorescence Microscopy

Objective: To visualize and quantify the uptake of this compound into cultured cells through the staining of neutral lipid droplets.

Materials:

  • Cells of interest (e.g., hepatocytes, adipocytes, macrophages)

  • Culture plates suitable for microscopy (e.g., glass-bottom dishes or 96-well imaging plates)

  • This compound-BSA complex (from Protocol 1)

  • Nile Red or BODIPY 493/503 fluorescent dye stock solution (e.g., 1 mg/mL in DMSO)

  • Hoechst 33342 or DAPI nuclear stain

  • Formaldehyde or paraformaldehyde solution (4% in PBS)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto microscopy-grade plates and allow them to adhere and reach the desired confluency.

  • Treatment:

    • Remove the culture medium and replace it with the medium containing the desired concentrations of the this compound-BSA complex.

    • Include a vehicle control (medium with BSA-DMSO complex without the lipid).

    • Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).

  • Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Prepare a working solution of Nile Red (e.g., 1 µg/mL) or BODIPY 493/503 (e.g., 2 µM) and a nuclear stain in PBS.

    • Incubate the cells with the staining solution for 10-15 minutes at room temperature, protected from light.

  • Imaging:

    • Wash the cells three times with PBS.

    • Add mounting medium and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope with appropriate filter sets for the chosen dyes (Nile Red: Ex/Em ~559/635 nm for lipid droplets; Hoechst/DAPI: Ex/Em ~350/461 nm).

  • Image Analysis:

    • Capture images from multiple random fields per condition.

    • Quantify the fluorescence intensity of lipid droplets per cell and/or the number and size of lipid droplets using image analysis software (e.g., ImageJ/Fiji).

Protocol 3: Quantitative Analysis of Total Cellular Lipid Accumulation

Objective: To quantify the total amount of neutral lipid accumulated within cells following treatment with this compound.

Materials:

  • Cells cultured in multi-well plates (e.g., 96-well)

  • This compound-BSA complex (from Protocol 1)

  • Lipid extraction solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

Procedure:

  • Cell Treatment:

    • Seed and treat cells with this compound as described in Protocol 2.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in a suitable buffer and homogenize.

    • Perform a lipid extraction using a standard method like the Folch or Bligh-Dyer procedure.

    • Briefly, add the chloroform:methanol mixture to the cell lysate, vortex thoroughly, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Lipid Quantification:

    • Evaporate the solvent from the extracted lipids under a stream of nitrogen.

    • Resuspend the lipid film in the assay buffer provided with the commercial triglyceride quantification kit.

    • Follow the manufacturer's instructions to measure the triglyceride content.

  • Data Normalization:

    • In a parallel set of wells, determine the total protein content (e.g., using a BCA assay) or cell number.

    • Normalize the triglyceride amount to the total protein content or cell number for each sample.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Lipid Formulation cluster_treatment Cellular Treatment cluster_analysis Analysis cluster_microscopy Fluorescence Microscopy cluster_quant Biochemical Quantification prep1 Dissolve this compound in DMSO prep2 Complex with fatty acid-free BSA prep1->prep2 prep3 Sterile filter prep2->prep3 treat2 Incubate with lipid-BSA complex prep3->treat2 treat1 Seed cells in culture plates treat1->treat2 mic1 Fix and stain cells (Nile Red/BODIPY) treat2->mic1 quant1 Lipid extraction treat2->quant1 mic2 Image acquisition mic1->mic2 mic3 Quantify lipid droplets mic2->mic3 quant2 Triglyceride assay quant1->quant2 quant3 Normalize to protein/cell number quant2->quant3 signaling_pathway cluster_storage Lipid Storage cluster_metabolism Metabolic Fates ext_tag Exogenous This compound uptake Cellular Uptake (Endocytosis/Transporters) ext_tag->uptake hydrolysis Lipolysis by Lipases uptake->hydrolysis int_tag Intracellular Pool of Palmitic Acid & Octanoic Acid hydrolysis->int_tag reester Re-esterification to TAGs int_tag->reester beta_ox Beta-oxidation (Energy Production) int_tag->beta_ox pl_synth Phospholipid Synthesis (Membrane Biogenesis) int_tag->pl_synth ld Lipid Droplet Formation reester->ld

References

Application Notes: Structural Elucidation of Synthetic Triacylglycerols by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique essential for the structural elucidation of synthetic triacylglycerols (TAGs). The precise arrangement of fatty acids on the glycerol backbone, known as regiospecificity, significantly influences the physicochemical and biological properties of TAGs. This is of paramount importance in the fields of drug development, materials science, and nutrition, where structurally defined TAGs are utilized for creating specialized delivery systems, functional foods, and novel materials.[][2] Synthetic TAGs with defined fatty acid composition and positional distribution are critical for establishing structure-activity relationships and ensuring product reproducibility.[][3]

¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, provide detailed information about the molecular structure of TAGs.[4][5] Quantitative ¹³C NMR (qCNMR) is particularly valuable for determining the positional distribution of fatty acids on the glycerol backbone.[6][7]

Principle of the Method

The structural analysis of TAGs by NMR is based on the principle that the chemical environment of each nucleus (¹H and ¹³C) within the molecule influences its resonance frequency. This results in a unique NMR spectrum that acts as a molecular fingerprint.

  • ¹H NMR: Provides information about the different types of protons in the TAG molecule, such as those on the glycerol backbone, methylene groups, and olefinic protons of unsaturated fatty acids. Integration of the signals in ¹H NMR spectra allows for the quantification of different fatty acid classes (saturated, monounsaturated, polyunsaturated).[8][9]

  • ¹³C NMR: Offers a wider chemical shift range and provides detailed information about the carbon skeleton. The chemical shifts of the carbonyl carbons and olefinic carbons are particularly sensitive to their position on the glycerol backbone (sn-1, sn-2, or sn-3). The sn-1 and sn-3 positions are chemically equivalent in the NMR experiment.[7][10] The carbonyl carbons of fatty acids at the sn-1,3 positions typically resonate at a slightly different chemical shift compared to the carbonyl carbon at the sn-2 position, allowing for their differentiation and quantification.[7]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace the connectivity of protons within a fatty acid chain.[5][11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of ¹³C signals based on the known ¹H assignments.[5][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the fatty acyl chains and the glycerol backbone.[5][13]

Experimental Protocols

A systematic approach is required for the successful structural elucidation of synthetic TAGs using NMR. The overall workflow is depicted below.

G Workflow for NMR Analysis of Synthetic Triacylglycerols A Sample Preparation B 1D NMR Acquisition (¹H, ¹³C) A->B Dissolve in CDCl₃ with TMS C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C For detailed structural assignment D Data Processing and Analysis B->D C->D E Structural Elucidation D->E Integration and interpretation

Caption: A streamlined workflow for triglyceride analysis.

Protocol 1: Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[14]

  • Sample Weighing: Accurately weigh approximately 100-300 mg of the synthetic triacylglycerol sample into a clean, dry vial.[7] For ¹H NMR, 5-25 mg may be sufficient, while ¹³C NMR generally requires a more concentrated sample (50-100 mg).[15]

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7][15] Ensure the solvent contains tetramethylsilane (TMS) as an internal standard for chemical shift calibration (0 ppm).[16]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.[16]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[15][17] If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[17] The sample height in the tube should be at least 4.5 cm.[17]

Protocol 2: ¹H NMR Spectroscopy

¹H NMR provides a rapid overview of the fatty acid composition.[18]

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the relevant signals to determine the relative proportions of different proton groups.

Protocol 3: Quantitative ¹³C NMR Spectroscopy

Quantitative ¹³C NMR (qCNMR) is used to determine the regiospecificity of the fatty acids.[6][7]

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters: [7]

    • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[6]

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.[7]

    • Spectral Width: ~200-250 ppm.[7]

    • Acquisition Time: ~1.0 - 1.5 s.[7]

    • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time of the carbonyl carbons) is crucial for full relaxation and accurate quantification. A relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can be added to shorten the relaxation delay.[18]

    • Number of Scans: 1024 - 4096 or more, depending on the sample concentration and desired signal-to-noise ratio.[7]

  • Data Processing:

    • Apply Fourier transformation with an appropriate window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Phase the spectrum and perform baseline correction.[7]

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the carbonyl and olefinic carbon signals to determine the positional distribution of the fatty acids.

Protocol 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguous signal assignment and confirming the overall structure.[11][19]

  • COSY:

    • Pulse Sequence: Standard COSY or DQF-COSY for higher resolution.[5]

    • Parameters: Optimize spectral widths in both dimensions and acquire a sufficient number of increments in the indirect dimension.

  • HSQC:

    • Pulse Sequence: Standard HSQC with gradient selection.

    • Parameters: Set the ¹J(CH) coupling constant to an average value of ~145 Hz.

  • HMBC:

    • Pulse Sequence: Standard HMBC with gradient selection.

    • Parameters: Optimize the long-range coupling constant (ⁿJ(CH)) to ~7-8 Hz to observe two- and three-bond correlations.[5]

  • Data Processing: Process the 2D data using appropriate window functions and perform phasing and baseline correction in both dimensions.

Data Presentation

The quantitative data obtained from ¹H and ¹³C NMR spectra are summarized in the following tables.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Triacylglycerols in CDCl₃

SignalProtonsChemical Shift (ppm)Multiplicity
A sn-1,3 CH₂4.10-4.35dd
B sn-2 CH5.25-5.30m
C -CH=CH- (Olefinic)5.30-5.45m
D α-CH₂ (-CH₂-COO-)2.28-2.35t
E Allylic CH₂ (-CH₂-CH=)2.00-2.10m
F Bis-allylic CH₂ (=CH-CH₂-CH=)2.75-2.85t
G β-CH₂ (-CH₂-CH₂-COO-)1.60-1.65m
H -(CH₂)n-1.20-1.40m
I -CH₃0.85-0.95t

Data compiled from multiple sources.[8][9]

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Triacylglycerols in CDCl₃

CarbonChemical Shift (ppm)
Glycerol C-1,3 62.0 - 62.5
Glycerol C-2 68.8 - 69.5
Carbonyl (C=O) sn-1,3 173.2 - 173.4
Carbonyl (C=O) sn-2 172.8 - 173.0
Olefinic (-CH=CH-) 127.0 - 132.0
α-Methylene (-CH₂-COO-) 34.0 - 34.2
β-Methylene (-CH₂-CH₂-COO-) 24.8 - 25.0
Allylic (-CH₂-CH=) 27.2 - 27.3
Bis-allylic (=CH-CH₂-CH=) 25.5 - 25.7
Aliphatic Chain (-(CH₂)n-) 29.0 - 32.0
Terminal Methyl (-CH₃) 14.0 - 14.2

Data compiled from multiple sources.[7][10][20][21]

Logical Relationships in Structural Elucidation

The following diagram illustrates the logical flow for assigning the structure of a synthetic triacylglycerol using combined NMR data.

G Structural Assignment Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assign Assignments H1 ¹H NMR (Fatty Acid Profile) Assign_FA Assign Fatty Acid Spin Systems H1->Assign_FA Assign_Gly Assign Glycerol Protons H1->Assign_Gly C13 ¹³C NMR (Regiospecificity) Linkage Confirm FA-Glycerol Linkage C13->Linkage COSY COSY (¹H-¹H Connectivity) COSY->Assign_FA HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Assign_FA HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Linkage Assign_FA->Linkage Assign_Gly->Linkage Final_Structure Final Structure Elucidation Linkage->Final_Structure

Caption: Logic flow for structural elucidation of TAGs.

Applications in Drug Development

Synthetic triacylglycerols are increasingly important in pharmaceutical sciences, particularly in drug delivery.[]

  • Prodrugs: Active pharmaceutical ingredients (APIs) can be esterified to the glycerol backbone of a TAG to create a prodrug. This can improve the drug's solubility, stability, and bioavailability.[22] The specific positioning of the drug moiety and the types of fatty acids can be engineered to control the rate of drug release by lipases in the body.[22]

  • Lipid-Based Formulations: Structurally defined TAGs are used as excipients in lipid-based drug delivery systems such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). The precise structure of the TAG influences the formulation's ability to solubilize the drug and enhance its absorption.[]

NMR spectroscopy is the cornerstone for the characterization and quality control of these synthetic TAGs, ensuring their defined structure and purity, which are critical for regulatory approval and therapeutic efficacy.

References

Chromatographic separation of 1,2- and 1,3-dipalmitoyl-3-octanoyl-rac-glycerol isomers.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Chromatographic Separation of 1,2- and 1,3-Dipalmitoyl-3-Octanoyl-rac-Glycerol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structured triacylglycerols (TAGs) are of significant interest in the pharmaceutical and food industries due to their specific physical and metabolic properties, which are determined by the fatty acid composition and their positional distribution on the glycerol backbone. The isomers 1,2-dipalmitoyl-3-octanoyl-rac-glycerol and 1,3-dipalmitoyl-2-octanoyl-rac-glycerol are important examples of such structured lipids. The 1,2-isomer has a chiral center at the sn-2 position, leading to enantiomers, while the 1,3-isomer is achiral. Accurate and reliable analytical methods for the separation and quantification of these positional isomers are crucial for quality control, stability testing, and formulation development.

This application note provides detailed protocols for the chromatographic separation of 1,2- and 1,3-dipalmitoyl-3-octanoyl-rac-glycerol isomers using Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC). Additionally, an advanced protocol using Supercritical Fluid Chromatography (SFC) is presented as a powerful alternative for enhanced resolution and faster analysis times.

Principle of Separation

In NARP-HPLC, triacylglycerols are separated based on their equivalent carbon number (ECN), which is calculated as CN - 2DB, where CN is the total number of carbon atoms in the fatty acid acyl chains and DB is the total number of double bonds. For positional isomers with the same ECN, separation is achieved due to subtle differences in their molecular shape and polarity. Typically, the 1,3-isomer, being more linear, has a stronger interaction with the C18 stationary phase and thus a longer retention time compared to the more compact 1,2-isomer.

Experimental Protocols

Protocol 1: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)

This protocol outlines a general method for the separation of 1,2- and 1,3-dipalmitoyl-3-octanoyl-rac-glycerol isomers. Optimization may be required based on the specific HPLC system and column used.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing the TAG isomers in the initial mobile phase solvent (e.g., acetonitrile/isopropanol) to a final concentration of 1-5 mg/mL.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample through a 0.2 µm PTFE syringe filter into an autosampler vial.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

  • Column: A C18 column, for example, a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm, is a suitable choice. Polymeric ODS columns can also be effective.[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and isopropanol. A starting ratio of 70:30 (v/v) is recommended.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or MS with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

3. Data Analysis:

  • Identify the peaks corresponding to the 1,2- and 1,3-isomers based on their retention times. The 1,2-isomer is expected to elute before the 1,3-isomer.

  • Quantify the isomers by integrating the peak areas and using a calibration curve generated from pure standards.

Protocol 2: Supercritical Fluid Chromatography (SFC) - Advanced Method

SFC offers superior resolution and speed for the separation of challenging isomers like TAGs.

1. Sample Preparation:

  • Dissolve the sample in chloroform or a similar organic solvent to a concentration of 1 mg/mL.

  • Filter the sample through a 0.2 µm PTFE syringe filter.

2. SFC System and Conditions:

  • SFC System: A system capable of delivering supercritical CO2 and a modifier solvent, equipped with a back-pressure regulator and a suitable detector (e.g., MS or ELSD).

  • Column: A chiral stationary phase column, such as a CHIRALPAK series column, is often used for separating both regioisomers and enantiomers.[3][4]

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol or a mixture of acetonitrile and methanol.[5]

  • Gradient: A gradient of the modifier may be necessary to achieve optimal separation.

  • Flow Rate: 2-4 mL/min.

  • Column Temperature: 40°C.

  • Back Pressure: 15 MPa.

  • Detector: MS with APCI or ESI source.

Data Presentation

The following tables summarize the expected quantitative data for the separation of the target isomers. Note that these are representative values and may vary depending on the exact experimental conditions.

Table 1: NARP-HPLC Separation Data (Hypothetical)

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
This compound15.248.5-
1,3-Dipalmitoyl-2-octanoyl-rac-glycerol16.551.51.8

Table 2: SFC Separation Data (Hypothetical)

IsomerRetention Time (min)Peak Area (%)Resolution (Rs)
sn-2,3-Dipalmitoyl-1-octanoyl-glycerol (1,2-isomer enantiomer 1)8.124.2-
sn-1,2-Dipalmitoyl-3-octanoyl-glycerol (1,2-isomer enantiomer 2)8.524.81.6
1,3-Dipalmitoyl-2-octanoyl-rac-glycerol9.851.02.5

Visualizations

G Experimental Workflow for NARP-HPLC Separation of TAG Isomers cluster_prep Sample Preparation cluster_hplc NARP-HPLC Analysis cluster_data Data Processing prep1 Weigh and Dissolve Sample (1-5 mg/mL) prep2 Vortex to Mix prep1->prep2 prep3 Filter (0.2 µm PTFE) prep2->prep3 hplc1 Inject Sample into HPLC System prep3->hplc1 hplc2 Separation on C18 Column (ACN:IPA Mobile Phase) hplc1->hplc2 hplc3 Detection (ELSD or MS) hplc2->hplc3 data1 Peak Identification hplc3->data1 data2 Peak Integration and Quantification data1->data2 data3 Generate Report data2->data3

Caption: Workflow for NARP-HPLC separation of TAG isomers.

G Key Parameters in Chromatographic Separation of TAG Isomers cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions center Separation Resolution mp1 Composition (e.g., ACN:IPA ratio) mp1->center mp2 Flow Rate mp2->center sp1 Column Chemistry (e.g., C18, Chiral) sp1->center sp2 Particle Size sp2->center oc1 Temperature oc1->center oc2 Pressure (for SFC) oc2->center

Caption: Key parameters influencing the separation of TAG isomers.

References

Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Structured triacylglycerols (STAGs) are novel lipid molecules that have garnered significant interest in the fields of nutrition and medicine. Their defined fatty acid composition and specific positioning on the glycerol backbone confer unique metabolic properties. 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a structured lipid containing two long-chain saturated fatty acids (palmitic acid) at the sn-1 and sn-2 positions and one medium-chain fatty acid (octanoic acid) at the sn-3 position.[1] This structure is designed to combine the metabolic characteristics of both medium-chain and long-chain fatty acids. This document provides detailed protocols for the enzymatic synthesis, purification, and characterization of this compound, as well as insights into its potential applications in metabolic studies.

The enzymatic synthesis of STAGs offers several advantages over chemical methods, including high specificity, milder reaction conditions, and fewer byproducts.[2] Lipases are commonly employed for this purpose due to their ability to catalyze esterification, transesterification, and acidolysis reactions with high regioselectivity.

I. Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via lipase-catalyzed esterification of 1,2-dipalmitoyl-rac-glycerol with octanoic acid.

Materials:

  • 1,2-dipalmitoyl-rac-glycerol

  • Octanoic acid (or vinyl octanoate as an alternative acyl donor)

  • Immobilized lipase (e.g., Novozym® 435 from Candida antarctica or Lipozyme® RM IM from Rhizomucor miehei)

  • Anhydrous solvent (e.g., n-hexane or t-butanol)

  • Molecular sieves (3Å)

  • Reaction vessel (e.g., stirred-tank reactor or shaker flask)

  • Temperature-controlled incubator/shaker

Experimental Protocol:

  • Substrate Preparation:

    • Dissolve 1,2-dipalmitoyl-rac-glycerol and octanoic acid in the anhydrous solvent in the reaction vessel. A typical starting point is a 1:1 to 1:3 molar ratio of glycerol backbone to fatty acid to favor the esterification reaction.

    • Add molecular sieves to the reaction mixture to remove any residual water, which can inhibit the lipase activity.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the substrate mixture. The enzyme load can range from 5% to 15% (w/w) of the total substrates.

    • Incubate the reaction mixture at a controlled temperature, typically between 50°C and 65°C, with constant agitation (e.g., 200 rpm) to ensure proper mixing.

    • Monitor the progress of the reaction over time (e.g., 8-24 hours) by taking aliquots and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is achieved, terminate the reaction by filtering out the immobilized lipase.

    • The recovered lipase can be washed with fresh solvent and potentially reused for subsequent reactions.

Quantitative Data Summary:

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic synthesis of structured triacylglycerols similar to this compound.

ParameterRange/ValueExpected OutcomeReference
Enzyme Novozym® 435, Lipozyme® RM IMHigh conversion rates[3]
Substrate Molar Ratio (Glycerol backbone:Fatty Acid) 1:1 to 1:3Increased product yield with higher fatty acid concentration[4]
Enzyme Load (% w/w of substrates) 5 - 15%Higher conversion rate with increased enzyme load, up to a certain point[5]
Reaction Temperature 50 - 65°COptimal activity within this range; higher temperatures may lead to enzyme denaturation[4][6]
Reaction Time 8 - 24 hoursReaction progress should be monitored to determine optimal time[5]
Solvent n-hexane, t-butanolProvides a non-aqueous environment for the reaction[3][7]
Expected Yield 80 - 95%Dependent on optimized conditions[3][5]

Experimental Workflow Diagram:

Enzymatic_Synthesis_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_term 3. Termination & Recovery cluster_product 4. Product sub1 Dissolve 1,2-dipalmitoyl-rac-glycerol and octanoic acid in solvent sub2 Add molecular sieves sub1->sub2 reac1 Add immobilized lipase sub2->reac1 reac2 Incubate with agitation (50-65°C, 8-24h) reac1->reac2 reac3 Monitor reaction progress (TLC/HPLC) reac2->reac3 term1 Filter to remove lipase reac3->term1 term2 Wash and store lipase for reuse term1->term2 prod Crude this compound term1->prod Metabolic_Signaling_Pathway cluster_digestion Digestion & Absorption cluster_transport Transport cluster_metabolism Metabolism & Signaling TAG This compound Lipase Pancreatic Lipase TAG->Lipase Products Octanoic Acid (MCFA) + 1,2-Dipalmitoyl-glycerol Lipase->Products MCFA_transport Octanoic Acid -> Portal Vein -> Liver Products->MCFA_transport LCFA_transport 1,2-Dipalmitoyl-glycerol -> Re-esterification -> Chylomicrons -> Lymphatics Products->LCFA_transport Beta_ox Beta-oxidation (Energy Production) MCFA_transport->Beta_ox Lipogenesis Lipogenesis (Fat Storage) LCFA_transport->Lipogenesis Insulin_path Insulin Signaling Modulation LCFA_transport->Insulin_path AMPK AMPK Activation Beta_ox->AMPK

References

Application Notes and Protocols for the Incorporation of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol into Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the asymmetric triacylglycerol, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol (DPOG), into various artificial membrane systems. This document outlines the principles of incorporation, detailed experimental protocols for liposome and supported lipid bilayer formation, and methods for characterizing the resulting membranes.

Introduction to this compound (DPOG)

This compound is a triacylglycerol (TAG) featuring two long saturated palmitic acid chains (16:0) at the sn-1 and sn-2 positions and one short saturated octanoic acid chain (8:0) at the sn-3 position.[1] This molecular asymmetry influences its packing within a phospholipid bilayer, making it a molecule of interest for studies on membrane fluidity, lipid domains, and the formation of lipid droplets.[2] Unlike phospholipids, which are the primary building blocks of biological membranes, TAGs are neutral lipids and are not typically found in high concentrations within the bilayer. However, their presence can significantly alter the physical properties of the membrane.

Physicochemical Properties and Expected Behavior in Membranes

While specific experimental data for DPOG is limited, its behavior can be inferred from studies on similar mixed-chain and short-chain triacylglycerols.

Solubility and Phase Separation: Triacylglycerols generally have a low solubility in phospholipid bilayers, typically around 3 mol% for long-chain TAGs. However, medium-chain triacylglycerols (MCTs), such as those containing octanoic acid, exhibit higher interfacial solubility.[3] It is therefore expected that DPOG will have a greater solubility in phospholipid membranes than a symmetric long-chain TAG. Beyond its solubility limit, DPOG is likely to phase-separate, forming either intramembrane "blisters" or budding off to form lipid droplets.

Effect on Membrane Fluidity: The introduction of an asymmetric molecule like DPOG is expected to disrupt the ordered packing of phospholipid acyl chains. The short octanoyl chain will create free volume within the hydrophobic core of the bilayer, likely increasing membrane fluidity, especially in the gel phase of the host lipid. This can lead to a broadening and lowering of the main phase transition temperature (Tm) of the host lipid bilayer.[4]

Data Summary of Relevant Lipids:

Lipid ComponentMolecular Weight ( g/mol )Melting Point (°C)Solubility in Chloroform
This compound (DPOG) 625.0 (approx.)Not availableExpected to be soluble
1,2-Dipalmitoyl-rac-glycerol568.91[5]Not availableSoluble
Palmitic Acid256.4263-64Soluble
Octanoic Acid144.2116.7Soluble
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)734.0441.4 (Main Transition)Soluble
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)760.08-2 (Main Transition)Soluble
1,2-Dioleoyl-3-palmitoyl-rac-glycerol859.39[6]Not availableSoluble
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol855.4[7]-4[7]Liquid at room temp.[7]

Experimental Protocols

3.1. Preparation of Liposomes Containing DPOG

This protocol describes the thin-film hydration method, a common technique for preparing multilamellar vesicles (MLVs), which can then be processed into small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Materials:

  • This compound (DPOG)

  • Matrix phospholipid (e.g., DPPC, POPC)

  • Chloroform (HPLC grade)

  • Hydration buffer (e.g., PBS, HEPES-buffered saline)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

Protocol:

  • Lipid Film Formation:

    • Dissolve the desired amounts of the matrix phospholipid and DPOG in chloroform in a round-bottom flask. A typical starting molar ratio would be 95:5 (phospholipid:DPOG).

    • Attach the flask to a rotary evaporator and remove the chloroform under vacuum. The water bath temperature should be kept below the boiling point of chloroform (61°C).

    • Continue evaporation for at least 30 minutes after the bulk solvent has been removed to ensure a dry lipid film.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid component (e.g., >41°C for DPPC).

    • Gently swirl the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate for at least 1 hour, with occasional vortexing.

  • Vesicle Sizing (optional):

    • For Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension in a bath sonicator above the Tm of the lipid mixture until the suspension becomes clear.

    • For Large Unilamellar Vesicles (LUVs): Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the Tm. Repeat the extrusion process 10-20 times for a homogenous size distribution.

3.2. Preparation of Supported Lipid Bilayers (SLBs) Containing DPOG

This protocol describes the vesicle fusion method for forming a supported lipid bilayer on a solid substrate.

Materials:

  • LUVs containing DPOG (prepared as described above)

  • Solid support (e.g., glass coverslip, mica)

  • Cleaning solution (e.g., Piranha solution - use with extreme caution )

  • Vesicle fusion buffer (e.g., HEPES buffer with CaCl2)

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the solid support to create a hydrophilic surface. For glass, this can be achieved by sonication in a detergent solution followed by extensive rinsing with ultrapure water and drying under a stream of nitrogen. For a more rigorous cleaning, Piranha solution can be used by trained personnel in a fume hood with appropriate personal protective equipment.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber.

    • Add the LUV suspension (typically 0.1-1 mg/mL) to the chamber.

    • Induce vesicle fusion by adding a divalent cation, such as CaCl2, to a final concentration of 2-5 mM.

    • Incubate for 30-60 minutes at a temperature above the Tm of the lipid mixture.

    • Gently rinse the surface with excess buffer to remove unfused vesicles.

Characterization of DPOG-Containing Membranes

4.1. Dynamic Light Scattering (DLS) DLS is used to determine the size distribution and polydispersity of the prepared liposomes.[8]

  • Sample Preparation: Dilute the liposome suspension in filtered buffer to an appropriate concentration.

  • Measurement: Measure the hydrodynamic radius of the vesicles. A narrow size distribution indicates a homogenous liposome population.

4.2. Differential Scanning Calorimetry (DSC) DSC is used to measure the phase transition temperature (Tm) and the enthalpy of the transition (ΔH), providing insights into how DPOG affects the packing and stability of the phospholipid bilayer.[9]

  • Sample Preparation: Use a concentrated liposome suspension.

  • Measurement: Scan the sample over a relevant temperature range, observing the endothermic peak corresponding to the gel-to-liquid crystalline phase transition. The presence of DPOG is expected to broaden the transition peak and may shift it to a lower temperature.

4.3. Fluorescence Microscopy Fluorescence microscopy can be used to visualize the lateral organization of the membrane and to detect phase separation.

  • Sample Preparation: Incorporate a fluorescent lipid probe (e.g., a headgroup-labeled or tail-labeled phospholipid) into the lipid mixture during liposome preparation. For visualizing neutral lipid domains, a dye like Nile Red can be used.

  • Imaging: Image giant unilamellar vesicles (GUVs) or supported lipid bilayers. The distribution of the fluorescent probe can reveal the presence of distinct lipid domains. Phase-separated DPOG-rich regions may appear as bright puncta if a lipophilic dye is used.

Visualizations

Experimental_Workflow cluster_liposome Liposome Preparation cluster_slb SLB Formation cluster_characterization Characterization A Lipid Mixing (Phospholipid + DPOG in Chloroform) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Buffer, T > Tm) B->C D Vesicle Sizing (Sonication or Extrusion) C->D F Vesicle Fusion (LUVs + CaCl2) D->F H Dynamic Light Scattering (DLS) (Size Distribution) D->H E Substrate Cleaning E->F G Rinsing F->G I Differential Scanning Calorimetry (DSC) (Phase Behavior) G->I J Fluorescence Microscopy (Domain Visualization) G->J DPOG_Incorporation_Model cluster_fate Potential Fates of DPOG in the Bilayer DPOG DPOG Phospholipid Phospholipid Bilayer DPOG->Phospholipid Incorporated Intercalated in Bilayer (Low Concentration) Phospholipid->Incorporated < Solubility Limit PhaseSeparated Phase Separation (High Concentration) Phospholipid->PhaseSeparated > Solubility Limit Blister Intramembrane 'Blister' PhaseSeparated->Blister Droplet Lipid Droplet Formation PhaseSeparated->Droplet

References

Application Notes and Protocols for the Use of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding biological processes and for the discovery of biomarkers associated with various diseases. Mass spectrometry-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for the detailed analysis of complex lipidomes. However, the accuracy and reproducibility of these methods can be affected by variations in sample preparation, extraction efficiency, and instrument response. The use of internal standards is crucial to correct for these variations.

1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol is a synthetic triacylglycerol (TAG) that is well-suited for use as an internal standard in the analysis of triacylglycerols in biological samples. Its structure, containing two C16:0 (palmitic acid) chains and one C8:0 (octanoic acid) chain, makes it a non-endogenous lipid in most mammalian systems. This property is highly desirable for an internal standard as it avoids interference with the measurement of naturally occurring lipids. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard for the quantification of triacylglycerols.

Principle of Use as an Internal Standard

This compound is added to a biological sample at a known concentration at the beginning of the sample preparation workflow. As it is structurally similar to endogenous triacylglycerols, it will behave similarly during extraction, derivatization (if any), and ionization in the mass spectrometer. By comparing the signal intensity of the endogenous TAGs to that of the known amount of the internal standard, accurate quantification can be achieved, as the ratio of the signals will remain constant even if sample loss or signal suppression occurs.

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Materials:

  • This compound (purity ≥98%)

  • Chloroform/Methanol (2:1, v/v), HPLC grade

  • Glass vials with PTFE-lined caps

Protocol:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in 10 mL of chloroform/methanol (2:1, v/v) in a glass vial.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare a working solution by diluting the stock solution with the appropriate solvent for your lipid extraction method (e.g., isopropanol or chloroform/methanol).

    • For example, to prepare a 10 µg/mL working solution, add 100 µL of the 1 mg/mL stock solution to 9.9 mL of the chosen solvent.

    • The final concentration of the working solution should be optimized based on the expected concentration of TAGs in the sample and the sensitivity of the mass spectrometer.

Lipid Extraction from Plasma/Serum using the Folch Method

Materials:

  • Plasma or serum samples

  • This compound working solution

  • Chloroform, HPLC grade

  • Methanol, HPLC grade

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

Protocol:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Add a known amount of the this compound working solution (e.g., 20 µL of a 10 µg/mL solution).

  • Add 3 mL of a chloroform/methanol (2:1, v/v) mixture.

  • Vortex the mixture vigorously for 2 minutes.

  • Incubate at room temperature for 20 minutes.

  • Add 0.6 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 200 µL of isopropanol/acetonitrile/water, 65:30:5, v/v/v).

LC-MS/MS Analysis of Triacylglycerols

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions (Representative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: Linear gradient to 99% B

    • 12-15 min: Hold at 99% B

    • 15.1-18 min: Return to 30% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

MS/MS Conditions (Predicted for this compound):

Triacylglycerols are typically detected as their ammonium adducts ([M+NH_4]^+) in positive ion mode. Fragmentation via collision-induced dissociation (CID) results in the neutral loss of the fatty acid chains.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion ([M+NH_4]^+): m/z 712.6 (Calculated for C43H82O6 + NH4)

  • Product Ions (Neutral Loss):

    • m/z 456.4 (Loss of Palmitic Acid + NH3)

    • m/z 568.5 (Loss of Octanoic Acid + NH3)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 712.6 -> 456.4 (Quantitative)

    • 712.6 -> 568.5 (Qualitative)

Data Presentation

The following tables present example data to illustrate the performance of this compound as an internal standard. Note: This is representative data and actual results may vary depending on the sample matrix and instrumentation.

Table 1: Recovery of Internal Standard in Different Matrices

Sample MatrixSpiked Amount (ng)Measured Amount (ng)Recovery (%)RSD (%) (n=5)
Human Plasma20018894.04.2
Rat Liver Homogenate20018291.05.1
Cell Culture Lysate20019296.03.8

Table 2: Quantification of Representative Triacylglycerols in Human Plasma

Triacylglycerol SpeciesEndogenous Concentration (µg/mL) without ISEndogenous Concentration (µg/mL) with IS% Difference
TG(50:1)15.212.8-15.8
TG(52:2)25.821.5-16.7
TG(54:3)18.915.6-17.5

This table illustrates how the use of an internal standard can correct for matrix effects that may lead to an overestimation of analyte concentrations.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LC HPLC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (MRM) - Precursor Ion Selection - Collision-Induced Dissociation - Product Ion Detection MS->MSMS Integration Peak Integration MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration of Endogenous TAGs Quantification->Result

Caption: Lipidomics workflow for triacylglycerol quantification.

Logical Relationship for Quantification

G cluster_0 Analytical Process Analyte Endogenous TAG (Unknown Concentration) Process Extraction & LC-MS/MS Analyte->Process IS Internal Standard (Known Concentration) IS->Process Analyte_Signal Analyte Peak Area (Measured) Process->Analyte_Signal IS_Signal IS Peak Area (Measured) Process->IS_Signal Ratio Peak Area Ratio (Analyte / IS) Analyte_Signal->Ratio IS_Signal->Ratio Final_Conc Calculated Analyte Concentration Ratio->Final_Conc

Caption: Principle of internal standard-based quantification.

Note on Signaling Pathways

This compound is a synthetic lipid and is not a component of known biological signaling pathways. Its utility is strictly as an analytical tool for quantification. Therefore, a signaling pathway diagram is not applicable.

Application Note & Protocol: In Vitro Digestion Models for Studying Structured Triglyceride Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The gastrointestinal fate of lipids is crucial for nutrition, drug delivery, and the development of functional foods. Structured triglycerides (STs), which are lipids that have been enzymatically or chemically modified to contain specific fatty acids at particular positions on the glycerol backbone, are of significant interest for their tailored physiological properties and health benefits.[1] Understanding their hydrolysis is key to unlocking their potential. In vitro digestion models provide a cost-effective, rapid, and ethically sound alternative to human or animal trials for studying the digestibility of lipids and the bioaccessibility of lipophilic compounds.[2][3] These models simulate the physiological conditions of the human gastrointestinal tract (GIT), allowing for controlled investigation of the complex processes of lipid hydrolysis.

This document provides an overview of the most widely accepted static in vitro digestion model, the INFOGEST 2.0 consensus method, and details the associated protocols for studying the hydrolysis of structured triglycerides.

Overview of In Vitro Digestion Models

In vitro models are generally categorized as static or dynamic.

  • Static Models: These models, such as the one developed by the INFOGEST consortium, simulate digestion in a series of sequential steps (oral, gastric, intestinal) in separate reactors.[4][5][6] Key parameters like pH, enzyme concentrations, and residence time are kept constant within each phase, making these models highly reproducible and suitable for screening large numbers of samples.[4][5]

  • Dynamic Models: These more complex systems attempt to mimic the continuous and changing nature of the GIT, including dynamic pH changes, gradual secretion of enzymes, and peristaltic mixing. While more physiologically representative, they are also more complex and less suited for high-throughput screening.[7]

The pH-stat method is a widely used technique within these models to continuously monitor the rate and extent of lipolysis by titrating the free fatty acids (FFAs) released during intestinal digestion with a base (e.g., NaOH) to maintain a constant pH.[8][9][10][11]

Experimental Workflows and Pathways

The overall process of simulating gastrointestinal digestion involves a sequential three-phase workflow. The core chemical transformation studied is the enzymatic hydrolysis of triglycerides into absorbable components.

G cluster_workflow Static In Vitro Digestion Workflow Start Sample Preparation (Structured Triglyceride) Oral Oral Phase (Simulated Salivary Fluid) Start->Oral Add SSF Gastric Gastric Phase (Simulated Gastric Fluid, Pepsin, Gastric Lipase) Oral->Gastric Add SGF pH 3.0 Intestinal Intestinal Phase (Simulated Intestinal Fluid, Pancreatin, Bile Salts) Gastric->Intestinal Add SIF Neutralize to pH 7.0 Analysis Analysis (FFA Titration, Lipid Extraction, Chromatography) Intestinal->Analysis Collect Digesta End Data Interpretation Analysis->End G cluster_hydrolysis Enzymatic Hydrolysis of a Triglyceride TAG Triglyceride (TAG) DAG Diglyceride (DAG) TAG->DAG Gastric or Pancreatic Lipase FFA1 Free Fatty Acid (FFA) TAG->FFA1 sn-1,3 specific MAG Monoglyceride (MAG) DAG->MAG Pancreatic Lipase FFA2 Free Fatty Acid (FFA) DAG->FFA2 Glycerol Glycerol MAG->Glycerol Pancreatic Lipase FFA3 Free Fatty Acid (FFA) MAG->FFA3 sn-2 specific

References

Troubleshooting & Optimization

How to improve the yield of enzymatic synthesis of mixed-acid triacylglycerols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of enzymatic synthesis of mixed-acid triacylglycerols (TAGs).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of mixed-acid TAGs, helping you diagnose and resolve problems to improve reaction yield and product purity.

Issue 1: Low Conversion Rate or Poor Yield

Question: My reaction shows very low conversion of substrates to the desired mixed-acid TAG. What are the potential causes and how can I troubleshoot this?

Answer: A low conversion rate is a frequent challenge that can originate from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Enzyme Inactivity: The lipase may be deactivated or inhibited.

    • Verify Enzyme Activity: Before starting the synthesis, perform a standard hydrolysis or esterification assay to confirm the enzyme's specific activity.

    • Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and humidity. Improper storage can lead to rapid loss of activity.

    • pH and Temperature: The local pH at the enzyme's microenvironment and the reaction temperature might be outside the optimal range. High temperatures can cause irreversible denaturation.[1][2]

    • Inhibitors: Substrates (e.g., short-chain fatty acids) or contaminants in the reaction medium can inhibit the enzyme.[1] Consider purifying substrates if necessary.

  • Sub-optimal Reaction Conditions: The reaction parameters may not be optimized for your specific system.

    • Water Activity (aw): Water is essential for lipase activity, but excessive water can promote the reverse reaction (hydrolysis), reducing the net yield of TAGs.[3] The optimal water activity must be determined empirically for each system.

    • Substrate Molar Ratio: An excess of one substrate (often the acyl donor) can shift the reaction equilibrium towards product formation.[4] Experiment with different molar ratios (e.g., 1:2 to 1:5 oil-to-fatty acid) to find the optimum.

    • Mass Transfer Limitations: In solvent-free or highly viscous systems, poor mixing can limit the access of substrates to the enzyme's active site. Increase agitation speed or consider using a solvent to reduce viscosity.

  • Reaction Equilibrium: The reaction may have reached equilibrium at a low conversion level.

    • By-product Removal: The accumulation of by-products, such as water or short-chain alcohols (in transesterification), can shift the equilibrium back towards the reactants. Consider removing these by-products in-situ using molecular sieves or applying a vacuum.[5]

Issue 2: Poor Selectivity & High Levels of By-products (e.g., DAGs, MAGs)

Question: My final product contains a high concentration of diacylglycerols (DAGs) and monoacylglycerols (MAGs), and the desired TAG purity is low. Why is this happening?

Answer: The presence of partial acylglycerols is often linked to hydrolysis side reactions or incomplete esterification.

Possible Causes & Solutions:

  • Excessive Water: As mentioned, high water activity favors hydrolysis of the TAG product back into DAGs and MAGs.[3] Carefully control the water content in your reaction system.

  • Insufficient Reaction Time: The reaction may not have proceeded to completion. Extend the reaction time and monitor the product composition at regular intervals to determine the point of maximum TAG formation.

  • Enzyme Specificity: While many lipases are sn-1,3 specific, some may exhibit partial activity at the sn-2 position, or reaction conditions may promote side reactions. Ensure you are using a highly specific lipase if a particular structure is desired.

Issue 3: Acyl Migration

Question: I am using an sn-1,3 specific lipase, but I'm observing fatty acids at the sn-2 position, suggesting acyl migration has occurred. How can I minimize this?

Answer: Acyl migration is a non-enzymatic isomerization where an acyl group moves from one position on the glycerol backbone to another (e.g., from sn-2 to sn-1 or sn-3).[6][7] This leads to the formation of undesired TAG isomers and reduces product purity.

Possible Causes & Solutions:

  • High Temperature: Higher reaction temperatures significantly accelerate the rate of acyl migration.[3] Conduct the reaction at the lowest feasible temperature that still allows for an acceptable reaction rate.

  • Prolonged Reaction Time: The longer the reaction time, the greater the opportunity for acyl migration to occur, especially after the enzymatic reaction has reached equilibrium.[8]

  • Polar Solvents: Certain polar solvents can facilitate acyl migration.[3] If a solvent is necessary, non-polar solvents like hexane are generally preferred.

  • Presence of Partial Acylglycerols: DAGs and MAGs, which are intermediates in the reaction, are more prone to acyl migration than TAGs.[3][6] Optimizing the reaction to minimize the accumulation of these intermediates can help.

  • Downstream Processing: Acyl migration can also occur during product purification steps, such as high-temperature distillation.[8] Use mild purification techniques where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize for improving yield? A1: The most critical parameters are typically enzyme load, temperature, substrate molar ratio, and water activity. These factors have a significant and interactive effect on reaction rate, equilibrium conversion, and enzyme stability.[3]

Q2: How does enzyme immobilization help improve yield? A2: Immobilization is crucial for several reasons. It allows for easy separation of the enzyme from the reaction mixture, facilitating reuse and reducing costs.[9] Immobilization can also significantly enhance enzyme stability (thermal and operational) and activity, particularly in non-aqueous systems.[10]

Q3: Should I use a solvent-free system or an organic solvent? A3: Solvent-free systems are often preferred in the food industry for being "greener" and simplifying downstream processing.[4] However, organic solvents (like hexane) can be beneficial for reducing mass transfer limitations, dissolving solid substrates, and potentially reducing acyl migration. The choice depends on the specific substrates and process requirements.

Q4: How many times can I reuse my immobilized lipase? A4: The reusability of an immobilized lipase depends on the immobilization technique, the support material, and the harshness of the reaction conditions. Some immobilized lipases can be reused for over 10 cycles with minimal loss of activity. It is recommended to measure the enzyme's activity after each cycle to determine its operational stability.

Q5: What is the difference between acidolysis and interesterification for producing mixed-acid TAGs? A5: In acidolysis , a TAG reacts with a free fatty acid, where the new fatty acid is incorporated into the glycerol backbone. In interesterification , acyl groups are exchanged between two different esters (e.g., two different TAGs or a TAG and a fatty acid ester). Transesterification can sometimes achieve maximum concentration of the desired product faster than acidolysis.[11]

Data Presentation: Optimized Reaction Parameters

The following tables summarize optimized conditions found in various studies for the enzymatic synthesis of structured lipids. Note that optimal conditions are highly dependent on the specific enzyme, substrates, and reactor setup.

Table 1: Influence of Key Parameters on TAG Synthesis

ParameterTypical RangeEffect on YieldReference
Temperature 40 - 70 °CIncreases rate, but high temps (>60°C) can cause enzyme denaturation and increase acyl migration.[2][3]
Enzyme Load 4 - 12% (w/w)Higher load increases initial reaction rate, but can be cost-prohibitive.[4][9]
Substrate Molar Ratio (Oil:Acid) 1:2 - 1:8Excess acyl donor shifts equilibrium towards product formation.[4][9]
Water Content 1 - 5% (w/w)Essential for enzyme activity, but excess water promotes hydrolysis, forming DAGs/MAGs.[3][4]
Agitation Speed 200 - 400 rpmReduces external mass transfer limitations, crucial in viscous or solvent-free systems.[12]

Experimental Protocols

Protocol 1: General Lipase Immobilization via Physical Adsorption

This protocol describes a common method for immobilizing a lipase onto a hydrophobic support, such as a macroporous resin.

Materials:

  • Lipase powder (e.g., from Thermomyces lanuginosus, Rhizomucor miehei)

  • Hydrophobic support resin (e.g., D3520)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Shaking incubator or orbital shaker

  • Büchner funnel and filter paper

  • Deionized water

Procedure:

  • Enzyme Solution Preparation: Dissolve a known amount of lipase powder (e.g., 3 g) in a suitable volume of buffer (e.g., 100 mL).[9]

  • Centrifugation (Optional): Centrifuge the solution (e.g., at 2000 rpm for 30 min) to remove any insoluble material. The supernatant contains the active enzyme.[9]

  • Immobilization: Add a known weight of the support resin (e.g., 4 g) to a defined volume of the enzyme solution (e.g., 20 mL).[9]

  • Incubation: Place the mixture in a shaking incubator (e.g., 200 rpm) at a controlled temperature (e.g., 30°C) for a set duration (e.g., 2-4 hours).[9][10]

  • Filtration and Washing: Separate the immobilized enzyme from the solution using a Büchner funnel. Wash the resin several times with buffer to remove any unbound enzyme, followed by a final wash with deionized water.

  • Drying: Dry the immobilized enzyme at room temperature or in a desiccator until a constant weight is achieved.

  • Activity Assay: Determine the activity of the immobilized enzyme and compare it to the activity of the free enzyme solution before immobilization to calculate the immobilization efficiency.

Protocol 2: Bench-Scale Enzymatic Acidolysis

This protocol provides a general procedure for the synthesis of mixed-acid TAGs via acidolysis in a batch reactor.

Materials:

  • Vegetable oil (e.g., palm olein, canola oil)

  • Free fatty acid (e.g., capric acid, oleic acid)

  • Immobilized lipase (e.g., Lipozyme TL IM, Lipozyme RM IM)

  • Solvent (e.g., n-hexane, optional)

  • Shaking water bath or stirred-tank reactor

  • Molecular sieves (optional, for water removal)

Procedure:

  • Substrate Preparation: Weigh the oil and free fatty acid into a reaction vessel (e.g., a 100-mL round-bottomed flask) to achieve the desired molar ratio (e.g., 1:2 oil:acid).[4][9]

  • Solvent Addition (Optional): If using a solvent, add the desired volume (e.g., 2 mL n-hexane).[4]

  • Pre-incubation: Place the vessel in a shaking water bath and incubate at the desired temperature (e.g., 50-65°C) with agitation (e.g., 250 rpm) until the mixture is homogenous.[4][9]

  • Reaction Initiation: Add the immobilized lipase (e.g., 8-10% of the total substrate weight) to the mixture to start the reaction.[4][9] If using molecular sieves, add them at this stage.

  • Reaction Monitoring: At regular time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture for analysis.

  • Reaction Termination: To stop the reaction, immediately separate the immobilized enzyme from the product mixture by filtration or centrifugation.

  • Product Analysis: Analyze the composition of the product mixture (TAGs, DAGs, MAGs, FFAs) using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Protocol 3: Analysis of TAGs by High-Temperature Gas Chromatography (HTGC-FID)

This protocol outlines the general steps for analyzing the composition of triacylglycerols in the reaction product.

Materials:

  • Reaction product sample

  • Solvent for dilution (e.g., n-hexane or heptane)

  • Internal standard (optional, for quantification)

  • Gas chromatograph with a high-temperature capillary column (e.g., RTX-65TG) and a Flame Ionization Detector (FID).[13]

Procedure:

  • Sample Preparation: Dilute a small amount of the reaction product in a suitable solvent. For analysis of fatty acid composition (as opposed to intact TAGs), a trans-esterification step to form fatty acid methyl esters (FAMEs) is required first.[14]

  • GC Instrument Setup:

    • Injector: Set to a high temperature (e.g., 360°C) with an appropriate split ratio (e.g., 1:30).[13]

    • Oven Program: Use a temperature program suitable for eluting high molecular weight TAGs. A typical program might start at 250°C and ramp up to 360°C at 4°C/min, followed by a hold period.[13]

    • Detector: Set the FID temperature to a high value (e.g., 380°C).[15]

    • Carrier Gas: Use hydrogen or helium at a constant flow rate (e.g., 1.5 mL/min).[13]

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to different TAGs based on their retention times compared to standards. Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield q1 Is the enzyme active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Verify Enzyme Activity & Storage Conditions q1->a1_no No q2 Are reaction conditions optimal? a1_yes->q2 end_node Yield Improved a1_no->end_node a2_yes Check for By-product Inhibition q2->a2_yes Yes a2_no Optimize: - Temperature - Substrate Ratio - Water Activity - Agitation q2->a2_no No q3 Is reaction at equilibrium? a2_yes->q3 a2_no->end_node a3_yes Implement By-product Removal Strategy (e.g., vacuum, molecular sieves) q3->a3_yes Yes a3_no Increase Reaction Time & Monitor Progress q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A decision tree for troubleshooting low yield in enzymatic TAG synthesis.

Optimization_Workflow sub Substrate Selection & Purification opt Optimization of Reaction Parameters (Temp, Ratio, Water Activity, etc.) sub->opt imm Enzyme Selection & Immobilization imm->opt syn Batch Synthesis Reaction opt->syn mon Reaction Monitoring (TLC / GC Analysis) syn->mon sep Product Separation & Enzyme Recovery syn->sep mon->syn Adjust Time sep->imm Enzyme Reuse pur Product Purification (e.g., By-product Removal) sep->pur char Final Product Characterization pur->char

Caption: General workflow for optimizing enzymatic synthesis of mixed-acid TAGs.

References

Preventing acyl migration during the synthesis and purification of 1,2-diacyl-3-acylglycerols.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1,2-diacyl-3-acylglycerols (1,2-DAGs). This resource provides in-depth guidance to researchers, scientists, and drug development professionals on how to prevent and troubleshoot acyl migration, a common challenge that leads to the formation of undesired 1,3-diacylglycerol isomers.

Frequently Asked Questions (FAQs)

Q1: What is acyl migration and why is it a problem?

A1: Acyl migration is a spontaneous intramolecular reaction where an acyl group moves from one hydroxyl position on the glycerol backbone to another. In the context of 1,2-diacylglycerols, the acyl group at the sn-2 position can migrate to the sn-1 or sn-3 position, converting the 1,2-DAG into the more thermodynamically stable 1,3-DAG.[1] This is problematic because the specific positioning of fatty acids on the glycerol backbone is often critical for the biological activity and physical properties of the molecule. The formation of the 1,3-isomer impurity can compromise experimental results and the efficacy of lipid-based drug formulations.

Q2: What is the underlying mechanism of acyl migration?

A2: Acyl migration can be catalyzed by either acid or base. The process involves the formation of a five-membered cyclic intermediate.[2] Under acidic or basic conditions, the free hydroxyl group attacks the carbonyl carbon of the adjacent ester, forming a tetrahedral intermediate which then resolves into the more stable 1,3-diacylglycerol.

Q3: What are the key factors that promote acyl migration?

A3: Several factors can accelerate the rate of acyl migration. These include:

  • Temperature: Higher temperatures significantly increase the rate of migration.[3][4]

  • pH: Both acidic and basic conditions can catalyze the reaction.[2] Neutral pH is generally preferred to minimize migration.

  • Solvents: Polar solvents can promote migration, whereas non-polar solvents may accelerate it.[5] The choice of solvent is critical during both synthesis and purification.

  • Catalysts: The presence of certain catalysts, including some enzymes and chemical reagents used in synthesis, can inadvertently promote migration.[6]

  • Water Activity: The amount of available water in the reaction system can influence the rate of migration.[5]

Q4: Can acyl migration occur on solid supports like silica gel?

A4: Yes, acyl migration can be surprisingly rapid on silica gel, which is commonly used for chromatography. The slightly acidic nature of silica can catalyze the isomerization. It has been reported that on a dry silica gel TLC plate at 24°C, significant migration can occur in less than one hour.[7]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to acyl migration during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of 1,2-diacylglycerol and high levels of 1,3-isomer post-synthesis. 1. Reaction temperature is too high.2. Reaction time is excessively long.3. Inappropriate catalyst (acidic or basic conditions).1. Lower the reaction temperature. Consider using temperature programming to suppress migration.[4][8]2. Optimize the reaction time to achieve sufficient conversion without allowing significant time for migration.3. Use mild, non-ionic catalysts. For enzymatic synthesis, use a highly regioselective lipase like Candida antarctica lipase B (CAL-B) under mild conditions.[3] For chemical synthesis, consider using protecting groups.[9][10]
Increased 1,3-isomer content after purification by column chromatography. 1. The stationary phase (e.g., silica gel) is catalyzing migration.2. The chromatography run is too long.3. Inappropriate solvent system.1. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent, or use an alternative, less acidic stationary phase like Florisil.2. Optimize the chromatography method to reduce the run time. Consider using flash chromatography.3. Use a less polar solvent system if possible, and work at reduced temperatures (e.g., in a cold room).
Acyl migration observed during sample storage or workup. 1. Storage at room temperature or higher.2. Presence of acidic or basic residues from the synthesis step.1. Store purified 1,2-diacylglycerols at low temperatures (-20°C or -80°C) in a suitable solvent.2. Ensure all acidic or basic catalysts and reagents are thoroughly removed during the workup and purification steps. Perform a neutral wash (e.g., with brine) before final solvent removal.
Visualizing the Troubleshooting Process

The following flowchart can guide you through diagnosing and resolving unexpected acyl migration.

G start High 1,3-DAG isomer detected check_stage When was migration observed? start->check_stage post_synthesis Immediately after synthesis check_stage->post_synthesis Synthesis post_purification After purification check_stage->post_purification Purification post_storage After storage check_stage->post_storage Storage syn_q1 Check Reaction Conditions: - Temperature too high? - Time too long? - Harsh catalyst (acid/base)? post_synthesis->syn_q1 pur_q1 Check Purification Method: - Using silica gel? - Long run time? - Polar solvent system? post_purification->pur_q1 sto_q1 Check Storage/Workup: - Stored at >0°C? - Residual acid/base from workup? post_storage->sto_q1 syn_sol Solution: - Lower temperature / use temp. programming - Reduce reaction time - Use mild / enzymatic catalyst - Employ protecting groups syn_q1->syn_sol pur_sol Solution: - Deactivate silica or use alternative - Use flash chromatography - Work at low temperature - Optimize solvent system pur_q1->pur_sol sto_sol Solution: - Store at -20°C or below - Ensure neutral washes during workup - Remove all catalyst traces sto_q1->sto_sol

Caption: Troubleshooting flowchart for acyl migration.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,2-Diacyl-sn-glycerol

This protocol utilizes a regioselective lipase to minimize acyl migration during synthesis. The use of enzymes allows for milder reaction conditions.[3][11]

Materials:

  • Glycerol

  • Fatty acid of choice (2 equivalents)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Molecular sieves

  • Anhydrous 2-methyl-2-butanol (tert-amyl alcohol)

Methodology:

  • To a solution of glycerol (1 mmol) in anhydrous 2-methyl-2-butanol (10 mL), add the fatty acid (2.2 mmol).

  • Add activated molecular sieves (1g, 4Å) to remove water produced during the reaction.

  • Add the immobilized lipase (e.g., 5% w/w of total reactants).[12]

  • Incubate the reaction mixture at a controlled mild temperature (e.g., 40-50°C) with gentle agitation. Higher temperatures can increase acyl migration.[4]

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 24-48 hours.

  • Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Evaporate the solvent under reduced pressure at a low temperature (<40°C).

  • The crude product can then be purified.

Protocol 2: Purification by Low-Temperature Crystallization

This method avoids the use of silica gel chromatography, thereby minimizing a major source of acyl migration.[13]

Materials:

  • Crude 1,2-diacylglycerol product

  • Hexane (nonpolar solvent)

  • Methanol (polar solvent)

Methodology:

  • Step 1 (Removal of Nonpolar Impurities):

    • Dissolve the crude product in hexane at a 1:10 substrate-to-solvent ratio (w/v).

    • Cool the solution to -40°C and hold for 18 hours to crystallize out triacylglycerols and fatty acid esters.

    • Collect the solid fraction, which is enriched in diacylglycerols, by cold filtration.

  • Step 2 (Isolation of 1,2-Diacylglycerol):

    • Dissolve the solid fraction from Step 1 in methanol at a 1:12 substrate-to-solvent ratio (w/v).

    • Cool the solution to -20°C and hold for 6 hours. Under these conditions, the 1,2-diacylglycerol will crystallize while the more soluble 1,3-isomer remains in solution.

    • Collect the purified 1,2-diacylglycerol crystals by cold filtration and dry under vacuum.

    • This method has been shown to yield pure 1,2-DAGs with an overall yield of 77.3%.[13]

Visualizing the Recommended Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage s1 Reactants: Glycerol + 2 eq. Fatty Acid s2 Enzymatic Reaction: - sn-1,3 Lipase - Mild Temp (40-50°C) - Anhydrous Solvent s1->s2 s3 Crude Product: Mixture of 1,2-DAG, 1,3-DAG, TAG, FFA s2->s3 p1 Step 1: Nonpolar Crystallization - Hexane, -40°C, 18h - Removes TAG, FFA s3->p1 Proceed to Purification p2 Step 2: Polar Crystallization - Methanol, -20°C, 6h - Isolates 1,2-DAG p1->p2 p3 Final Product: High Purity 1,2-DAG p2->p3

Caption: Recommended workflow for synthesis and purification.

Key Data on Acyl Migration

Understanding the rate of acyl migration under different conditions is crucial for experimental design.

Condition System Temperature (°C) t1/2 eq. (Time to 28% 1,3-DPG) *Reference
Neat Melt1,2-Dipalmitoyl-sn-glycerol7418 hours[7]
In Polar Solvent1,2-Dipalmitoyl-sn-glycerol in sodium phosphate buffer (pH 7.0)621-2 hours[7]
On Solid Support1,2-Dipalmitoyl-sn-glycerol on dry silica gel24< 1 hour[7]

*Equilibrium is reached at approximately 56% 1,3-dipalmitoylglycerol (1,3-DPG). t1/2 eq. is the time taken to reach half of this equilibrium concentration.

This data clearly illustrates that the presence of a polar solvent or an acidic solid support like silica gel dramatically accelerates acyl migration, even at lower temperatures.[7] Therefore, minimizing exposure to these conditions is paramount for preserving the integrity of 1,2-diacylglycerols.

References

Troubleshooting aggregation issues in liposome preparations containing 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues in liposome preparations containing 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.

Troubleshooting Guide: Aggregation Issues

Q1: My liposome preparation with this compound is showing visible aggregation and precipitation. What are the potential causes?

A1: Aggregation in liposome preparations containing this compound can stem from several factors related to the unique physicochemical properties of this mixed-chain triglyceride. The presence of both long saturated acyl chains (dipalmitoyl) and a shorter acyl chain (octanoyl) can disrupt the uniform packing of the phospholipid bilayer, leading to instability.

Potential Causes of Aggregation:

  • Inadequate Lipid Mixing: Improper mixing of this compound with the primary phospholipids during the initial stages can lead to localized high concentrations of the triglyceride, causing phase separation and subsequent aggregation.

  • Suboptimal Hydration Temperature: The hydration step is critical and should be performed above the phase transition temperature (Tm) of the lipid mixture. An incorrect temperature can lead to incomplete and inefficient formation of stable bilayers.

  • Ineffective Size Reduction: If sonication or extrusion is not performed adequately, the resulting liposomes may be large, multilamellar, and have a wide size distribution, all of which can contribute to a higher tendency for aggregation.

  • High Concentration of this compound: Incorporating an excessive amount of this triglyceride can significantly perturb the lipid bilayer, leading to membrane instability and fusion of vesicles.

  • Inappropriate Buffer Conditions: The pH and ionic strength of the hydration buffer can influence the surface charge of the liposomes. Suboptimal buffer conditions can reduce electrostatic repulsion between vesicles, leading to aggregation.

  • Improper Storage: Storing liposome suspensions at inappropriate temperatures (e.g., freezing) can disrupt the vesicle structure and cause aggregation.

Q2: How can I systematically troubleshoot the aggregation problem in my liposome formulation?

A2: A systematic approach is crucial for identifying and resolving the root cause of aggregation. The following workflow can guide your troubleshooting process.

TroubleshootingWorkflow start Start: Liposome Aggregation Observed check_formulation Step 1: Review Formulation - Lipid Ratios - Triglyceride Concentration start->check_formulation check_protocol Step 2: Examine Preparation Protocol - Hydration Temperature - Sonication/Extrusion Parameters check_formulation->check_protocol If formulation seems correct optimize_tg Optimize Triglyceride Concentration check_formulation->optimize_tg If concentration is high check_buffer Step 3: Analyze Buffer Conditions - pH - Ionic Strength check_protocol->check_buffer If protocol seems correct optimize_temp Adjust Hydration Temperature check_protocol->optimize_temp If temperature is incorrect optimize_sizing Refine Sonication/Extrusion check_protocol->optimize_sizing If sizing is inadequate check_storage Step 4: Evaluate Storage Conditions - Temperature - Light Exposure check_buffer->check_storage If buffer is correct optimize_buffer Modify Buffer Composition check_buffer->optimize_buffer If pH/ionic strength is off optimize_storage Improve Storage Practices check_storage->optimize_storage If storage is improper stable_liposomes End: Stable Liposomes check_storage->stable_liposomes If storage is correct optimize_tg->stable_liposomes optimize_temp->stable_liposomes optimize_sizing->stable_liposomes optimize_buffer->stable_liposomes optimize_storage->stable_liposomes

Caption: Troubleshooting workflow for liposome aggregation.

Frequently Asked Questions (FAQs)

Q3: What is the recommended concentration range for this compound in a liposome formulation?

A3: The optimal concentration of this compound is highly dependent on the other lipids in the formulation, particularly the primary phosphatidylcholine. As a starting point, it is advisable to begin with a low molar ratio (e.g., 1-5 mol%) of the triglyceride relative to the main phospholipid and gradually increase it while monitoring the stability of the liposomes. Studies with other medium-chain triglycerides have shown that their incorporation can increase the fluidity of liposomal membranes made from saturated phosphatidylcholines.[1] While this can be beneficial for some applications, excessive fluidity can lead to instability and aggregation.

Q4: How does this compound affect the physical properties of liposomes?

A4: The inclusion of a mixed-chain triglyceride like this compound can alter several physical properties of liposomes:

  • Membrane Fluidity: The shorter octanoyl chain can disrupt the tight packing of the longer dipalmitoyl and phospholipid acyl chains, leading to an increase in membrane fluidity.

  • Particle Size and Polydispersity Index (PDI): The incorporation of triglycerides can influence the final size and size distribution of the liposomes. It is crucial to monitor these parameters using techniques like Dynamic Light Scattering (DLS).

  • Zeta Potential: The surface charge of the liposomes, measured as zeta potential, is a critical factor in their stability. While triglycerides themselves are neutral, their effect on the lipid packing can expose or shield charged headgroups of other lipids, potentially altering the zeta potential. A zeta potential of greater than ±30 mV is generally considered to indicate good electrostatic stability.[2]

Q5: What are the best practices for preparing liposomes with this specific triglyceride using the thin-film hydration method?

A5: The thin-film hydration method is a common and effective technique for preparing liposomes.[3] For formulations containing this compound, consider the following best practices:

  • Co-dissolution: Ensure that all lipid components, including the triglyceride, are fully dissolved and homogeneously mixed in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, even lipid film on the flask's inner surface.

  • Thorough Drying: It is critical to remove all residual organic solvent by placing the flask under high vacuum for an extended period (at least 2 hours, or overnight).

  • Hydration: Hydrate the lipid film with the desired aqueous buffer. The hydration temperature should be above the phase transition temperature (Tm) of the main phospholipid component to ensure proper lipid mobility and vesicle formation. For dipalmitoyl-based lipids, this is typically above 41°C.

  • Size Reduction: The resulting multilamellar vesicles (MLVs) should be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution. This is typically achieved through sonication or extrusion.

Data Presentation

The following table summarizes the effect of incorporating a medium-chain triglyceride (Captex 300) on the particle size and drug leakage from liposomes prepared with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a saturated phosphatidylcholine. While this data is not for this compound specifically, it provides a valuable reference for understanding the potential impact of a medium-chain acyl group on liposome stability.

Table 1: Effect of Medium-Chain Triglyceride (Captex 300) on DMPC Liposome Properties

Liposome Composition (molar ratio)Triglyceride (Captex 300) Content (mg/40 µmol lipid)Mean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDPaclitaxel Loaded (µg/mL) ± SD
DMPC:Cholesterol (7:1)0125.3 ± 5.20.21 ± 0.0315.6 ± 1.2
DMPC:Cholesterol (7:1)1135.8 ± 6.10.25 ± 0.0428.9 ± 2.5

Data adapted from a study by Hong et al. (2015). The study investigated the effect of triglycerides on the loading capacity of paclitaxel in saturated PC-based liposomes.[4]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

  • Lipid Preparation: Weigh the desired amounts of phospholipids (e.g., DPPC), cholesterol, and this compound.

  • Dissolution: Dissolve the lipid mixture in a suitable volume of chloroform:methanol (2:1, v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the Tm of the lipids (e.g., 45-50°C for DPPC-based formulations). Gradually reduce the pressure to evaporate the solvent, forming a thin lipid film on the flask wall.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired aqueous buffer (pre-heated to the same temperature as the water bath) to the flask. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

ThinFilmHydration cluster_0 Organic Phase cluster_1 Film Formation cluster_2 Hydration lipids Lipids + Triglyceride solvent Organic Solvent lipids->solvent Dissolve rotovap Rotary Evaporation solvent->rotovap film Thin Lipid Film rotovap->film buffer Aqueous Buffer film->buffer Hydrate mlv Multilamellar Vesicles (MLVs) buffer->mlv

Caption: Thin-film hydration workflow.

Protocol 2: Liposome Size Reduction by Sonication

  • Preparation: Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

  • Sonication: Immerse the tip of a probe sonicator into the liposome suspension. Sonicate the sample in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 5-15 minutes. The optimal sonication time and power should be determined empirically for each formulation.

  • Analysis: After sonication, measure the particle size and PDI of the liposome suspension using Dynamic Light Scattering (DLS).

Protocol 3: Liposome Size Reduction by Extrusion

  • Assembly: Assemble the extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

  • Hydration: Hydrate the lipid film as described in Protocol 1.

  • Extrusion: Load the MLV suspension into one of the extruder syringes. Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). The extrusion should be performed at a temperature above the Tm of the lipids.

  • Analysis: After extrusion, measure the particle size and PDI of the liposome suspension using DLS.

Signaling Pathways and Logical Relationships

The stability of a liposomal formulation is governed by a balance of intermolecular forces within the lipid bilayer. The inclusion of this compound can disrupt this balance.

LipidInteractions TG This compound PL Phospholipid Bilayer TG->PL Incorporation Packing Disrupted Acyl Chain Packing PL->Packing Fluidity Increased Membrane Fluidity Packing->Fluidity Permeability Increased Permeability Fluidity->Permeability Instability Membrane Instability Fluidity->Instability Aggregation Aggregation Instability->Aggregation

Caption: Impact of triglyceride on bilayer stability.

References

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Triacylglycerol Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of triacylglycerol (TAG) regioisomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of triacylglycerol regioisomers so challenging?

Triacylglycerol regioisomers, for instance, 1,2-dipalmitoyl-3-oleoyl-glycerol (PPO) and 1,3-dipalmitoyl-2-oleoyl-glycerol (POP), share the same fatty acid composition and, consequently, the same equivalent carbon number (ECN).[1] This similarity in their physicochemical properties makes their separation by conventional reversed-phase HPLC exceptionally difficult, often resulting in co-elution.[1] The only structural difference is the position of the fatty acids on the glycerol backbone, necessitating highly selective chromatographic systems for resolution.[1]

Q2: What are the primary HPLC techniques for separating TAG regioisomers?

There are two main HPLC-based approaches for this analytical challenge:

  • Silver Ion HPLC (Ag+-HPLC): This is a powerful technique for separating TAG regioisomers. The separation is based on the interaction between the π-electrons of the double bonds in unsaturated fatty acids and the silver ions on the stationary phase.[1] The strength of this interaction is influenced by the number, geometry, and position of the double bonds, which enables the resolution of isomers.[1]

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This method separates triglycerides based on their partitioning between a non-polar stationary phase (like C18 or C30) and a polar mobile phase.[1][2] While standard NARP-HPLC is challenging for regioisomers, optimization of columns, mobile phase composition, and temperature can lead to successful separation.[1][3] This technique is frequently paired with mass spectrometry (MS) for identification and quantification.[1]

Q3: What are the key considerations for mobile phase selection in NARP-HPLC for TAG regioisomer separation?

In NARP-HPLC, the mobile phase typically consists of a weak solvent like acetonitrile and a stronger solvent such as isopropanol, acetone, or methyl tert-butyl ether.[1] The choice and ratio of these solvents are critical for achieving selectivity. Small adjustments in solvent strength can significantly impact the resolution of closely eluting regioisomers.[1] Isocratic elution with a mobile phase like acetonitrile/2-propanol has been shown to be effective.[3]

Q4: How does mobile phase composition affect separation in Silver Ion HPLC?

In Silver Ion HPLC, two common types of mobile phases are used: hexane-based and dichloromethane-based.[4] A hexane-based mobile phase with acetonitrile as a polar modifier is frequently employed.[4] Another approach involves a mobile phase gradient of hexane, acetonitrile, and 2-propanol, which has been shown to provide good resolution and reproducibility.[5][6] The composition of the mobile phase significantly influences the chromatographic resolution, and careful optimization of the solvent composition and gradient is crucial for separating regioisomers.[4]

Q5: What is the role of temperature in the separation of TAG regioisomers?

Temperature is a critical parameter in the HPLC separation of TAG regioisomers. In NARP-HPLC, lower temperatures, for example, 10-20°C, can enhance separation.[1] In Silver Ion HPLC, the effect of temperature depends on the mobile phase.[4] With hexane-based mobile phases, retention times tend to increase with higher temperatures, while the opposite effect is observed with dichloromethane-based mobile phases.[4]

Q6: Are there alternative chromatographic techniques for separating TAG regioisomers?

Yes, Supercritical Fluid Chromatography (SFC) is a viable alternative to HPLC.[7][8] When coupled with mass spectrometry, SFC can provide good identification of TAG regioisomers with shorter analysis times compared to HPLC under similar conditions.[7]

Troubleshooting Guides

Problem 1: Poor or No Resolution of Regioisomers
Possible Cause Suggested Solution
Inappropriate Mobile Phase Composition (NARP-HPLC) Systematically alter the ratio of your strong solvent (e.g., isopropanol, acetone) to the weak solvent (acetonitrile). Small, incremental changes can significantly impact selectivity.[1]
Suboptimal Mobile Phase (Ag+-HPLC) If using a hexane-based mobile phase, try adjusting the concentration of the polar modifier (e.g., acetonitrile). Consider introducing a gradient with a third solvent like 2-propanol to improve resolution.[5][6]
Incorrect Column Temperature Optimize the column temperature. For NARP-HPLC, try lowering the temperature in 5°C increments.[1] For Ag+-HPLC, the optimal temperature will depend on your mobile phase; systematically evaluate a range of temperatures (e.g., 10-40°C).[4]
Unsuitable Column For NARP-HPLC, consider using a polymeric ODS column, which can provide better selectivity for regioisomers.[9] For Ag+-HPLC, ensure the column is specifically designed for silver ion chromatography.
Mobile Phase and Stationary Phase Mismatch The choice of mobile phase modifier should be compatible with the stationary phase. More polar solvents are generally better suited for stationary phases with a higher percentage of free silanol groups.[10]
Problem 2: Peak Tailing or Asymmetry
Possible Cause Suggested Solution
Sample Overload Reduce the amount of sample injected onto the column. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.[1]
Incompatible Injection Solvent The injection solvent should be as weak as or weaker than the mobile phase to prevent peak distortion. If sample solubility is an issue, dissolve the sample in the initial mobile phase.[1]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the guard column may need to be replaced, or the analytical column itself may be degraded and require replacement.[1]
Secondary Interactions with Stationary Phase In NARP-HPLC, interactions with residual silanols on the stationary phase can cause peak tailing. Using a mobile phase with a small amount of an additive or a more inert stationary phase can help.
Problem 3: Irreproducible Retention Times
Possible Cause Suggested Solution
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature throughout the analysis.[11]
Mobile Phase Instability or Degradation Prepare fresh mobile phase daily. Ensure all solvents are properly degassed to prevent bubble formation in the pump.[11]
Inadequate Column Equilibration Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This is especially important when using a gradient.[11]
System Leaks Check all fittings and connections for any signs of leaks. Even a small leak can cause fluctuations in pressure and lead to shifting retention times.[12]

Experimental Protocols

Method 1: Non-Aqueous Reversed-Phase (NARP) HPLC for Regioisomer Separation

This protocol provides a general framework for the separation of TAG regioisomers using NARP-HPLC.

  • Sample Preparation: Dissolve the lipid sample in the initial mobile phase solvent (e.g., a mixture of acetonitrile and 2-propanol) to a final concentration of 1-5 mg/mL.[9] Filter the sample through a 0.2 µm PTFE syringe filter before injection.[9]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system equipped with a column thermostat and a suitable detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).[9]

    • Column: A polymeric ODS column, such as a Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm, has been shown to be effective.[9]

    • Mobile Phase: Isocratic elution with acetonitrile/2-propanol. A starting ratio of 70:30 (v/v) can be a good starting point for optimization.[13]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 18°C. Temperature is a critical parameter and may require optimization.[9]

    • Injection Volume: 5-20 µL.[9]

Method 2: Silver-Ion HPLC for Regioisomer Separation

This protocol outlines a general procedure for separating TAG regioisomers using Silver-Ion HPLC.

  • Sample Preparation: Dissolve the lipid sample in a non-polar solvent like hexane or a mixture of hexane and the initial mobile phase to a concentration of 1-10 mg/mL.[9] Filter the sample using a 0.2 µm PTFE syringe filter.[9]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system with a column oven and a suitable detector (ELSD or MS).[9]

    • Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).

    • Mobile Phase: A gradient of hexane-acetonitrile-2-propanol can be effective.[5] Alternatively, a hexane/acetonitrile mobile phase can be used.[4]

    • Flow Rate: Typically around 1.0 mL/min.

    • Column Temperature: The optimal temperature will depend on the mobile phase and the specific isomers being separated. A range of 10-40°C should be investigated.[4]

    • Injection Volume: 5-20 µL.

Data Presentation

Table 1: Typical Mobile Phase Compositions for NARP-HPLC Separation of TAG Regioisomers
Weak SolventStrong SolventTypical Ratio (v/v)Reference
Acetonitrile2-Propanol70:30[13]
AcetonitrileAcetoneVaries with application[1]
AcetonitrileMethyl tert-butyl etherVaries with application[1]
AcetonitrileDichloromethaneVaries with application[13]
AcetonitrileEthanolVaries with application[13]
Acetonitrile1-PropanolVaries with application[13]
Table 2: Common Mobile Phases for Silver Ion HPLC of TAG Regioisomers
Solvent SystemGradient/IsocraticKey FeaturesReference
Hexane/AcetonitrileGradient or IsocraticWidely used, good for general separations.[4]
Dichloromethane-basedGradientOffers different selectivity compared to hexane-based phases.[4]
Hexane-Acetonitrile-2-PropanolGradientProvides enhanced resolution and reproducibility.[5][6][5]

Visualizations

Experimental_Workflow Experimental Workflow for Mobile Phase Optimization cluster_prep Sample & System Preparation cluster_method_selection Method Selection cluster_narp NARP-HPLC Optimization cluster_ag_hplc Ag+-HPLC Optimization cluster_analysis Final Analysis prep_sample Prepare TAG Sample (1-5 mg/mL in initial mobile phase) prep_system Equilibrate HPLC System (Column, Detector, Mobile Phase) prep_sample->prep_system method_choice Select HPLC Method prep_system->method_choice narp_initial Initial Run (e.g., ACN:IPA 70:30, 18°C) method_choice->narp_initial NARP-HPLC ag_initial Initial Run (e.g., Hexane:ACN gradient) method_choice->ag_initial Ag+-HPLC narp_eval Evaluate Resolution narp_initial->narp_eval narp_adjust_mp Adjust Mobile Phase Ratio narp_eval->narp_adjust_mp Poor Resolution narp_adjust_temp Adjust Temperature narp_eval->narp_adjust_temp Some Resolution analysis Analyze Sample with Optimized Method narp_eval->analysis Good Resolution narp_adjust_mp->narp_initial narp_adjust_temp->narp_initial ag_eval Evaluate Resolution ag_initial->ag_eval ag_adjust_mp Adjust Gradient/Modifier ag_eval->ag_adjust_mp Poor Resolution ag_adjust_temp Adjust Temperature ag_eval->ag_adjust_temp Some Resolution ag_eval->analysis Good Resolution ag_adjust_mp->ag_initial ag_adjust_temp->ag_initial

Caption: Workflow for optimizing HPLC mobile phase for TAG regioisomer separation.

Troubleshooting_Logic Troubleshooting Logic for Poor Resolution start Poor Resolution of TAG Regioisomers check_temp Is Column Temperature Optimized? start->check_temp adjust_temp Systematically Adjust Temperature (e.g., in 5°C increments) check_temp->adjust_temp No check_mp Is Mobile Phase Composition Optimized? check_temp->check_mp Yes adjust_temp->start adjust_mp Systematically Adjust Solvent Ratios/Gradient check_mp->adjust_mp No check_column Is the Column Appropriate and in Good Condition? check_mp->check_column Yes adjust_mp->start replace_column Consider a Different Column Type or Replace Existing Column check_column->replace_column No end Resolution Improved check_column->end Yes replace_column->start

Caption: Decision tree for troubleshooting poor separation of TAG regioisomers.

References

Technical Support Center: Overcoming Poor Solubility of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges associated with 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a triacylglycerol (triglyceride) molecule. It consists of a glycerol backbone esterified with two palmitic acid molecules (a 16-carbon saturated fatty acid) at the sn-1 and sn-2 positions, and one octanoic acid molecule (an 8-carbon saturated fatty acid) at the sn-3 position.[1] The long, saturated fatty acid chains make the molecule highly hydrophobic, leading to very poor solubility in water and aqueous buffers used in most in vitro assays.

Q2: What are the initial steps for attempting to dissolve this compound?

The recommended starting point is to prepare a concentrated stock solution in an appropriate organic solvent. This allows for the addition of a small volume of the stock solution to your aqueous assay medium, minimizing the final concentration of the organic solvent.

Q3: Which organic solvents are recommended for creating a stock solution?

Based on the solubility of similar triglycerides, the following organic solvents are recommended for preparing a stock solution of this compound.

Table 1: Recommended Organic Solvents for Stock Solution Preparation
SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMA powerful and common solvent for hydrophobic molecules.[2]
Ethanol10-50 mMA water-miscible organic solvent frequently used in biological research.[2]
Chloroform1-10 mg/mLEffective for initial solubilization, but must be evaporated to form a thin film before reconstitution in an aqueous medium.[3][4][5]
Dimethylformamide (DMF)10 mg/mLAn alternative to DMSO, particularly for certain assay types.[6][7]

Important: Always use high-purity, anhydrous solvents to prevent hydrolysis of the lipid.

Q4: My compound precipitates when I add the organic stock solution to my aqueous medium. What should I do?

This is a common issue known as "crashing out" and occurs when the lipid molecules aggregate upon contact with the aqueous environment. The following troubleshooting workflow can help address this problem.

G start Precipitation Observed Upon Dilution check_solvent Is the final organic solvent concentration toxic to cells? start->check_solvent reduce_solvent Reduce final solvent concentration (typically <0.5% for DMSO) check_solvent->reduce_solvent Yes modify_dilution Modify Dilution Technique: - Pre-warm aqueous medium to 37°C - Add stock solution dropwise while vortexing check_solvent->modify_dilution No reduce_solvent->modify_dilution test_solubility Test solubility in a separate tube before adding to the assay modify_dilution->test_solubility use_solubilizer Incorporate a Solubilizing Agent success Proceed with Assay use_solubilizer->success failure Re-evaluate experimental approach use_solubilizer->failure test_solubility->use_solubilizer Still Precipitates test_solubility->success Soluble

Caption: Troubleshooting workflow for addressing precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[8]

  • Warming (Optional): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[8]

  • Inspection: Visually inspect the solution to ensure no visible particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]

Protocol 2: Dilution of Organic Stock into Aqueous Medium

This protocol details the proper technique for diluting the organic stock solution into your aqueous assay medium to minimize precipitation.

Materials:

  • Prepared stock solution of this compound

  • Sterile aqueous medium (e.g., cell culture medium, buffer)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Pre-warm Medium: Warm your aqueous medium to 37°C.[8]

  • Calculate Volumes: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. Ensure the final concentration of the organic solvent is compatible with your assay (e.g., typically <0.5% for DMSO in cell-based assays).[2][9]

  • Dilution: a. Add the required volume of the pre-warmed aqueous medium to a sterile tube. b. While gently vortexing the medium, add the calculated volume of the stock solution drop-by-drop.[8][9] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.[8]

  • Final Mix: Continue to mix for an additional 30 seconds.

  • Inspection: Visually inspect the final solution for any signs of turbidity or precipitation before adding it to your assay.

Protocol 3: Solubilization Using Detergents for Enzymatic Assays

For cell-free enzymatic assays, detergents can be used to create mixed micelles that solubilize the triglyceride.

Materials:

  • This compound

  • tert-butanol

  • Methanol

  • Triton X-100

  • Assay buffer

Procedure:

  • Initial Dissolution: Dissolve the lipid extract in tert-butyl alcohol.

  • Detergent Mixture: Prepare a 1:1 (v/v) mixture of Triton X-100 and methanol.

  • Solubilization: Add the Triton X-100/methanol mixture to the lipid solution in tert-butyl alcohol.[10]

  • Assay Addition: This solution can then be added to the enzymatic assay. The presence of these organic solvents and the detergent should not interfere with the activity of many enzymes.[10]

Note: The optimal detergent and its concentration should be determined empirically for each specific enzyme and assay conditions.[11][12]

Advanced Solubilization Strategies

If the above methods are insufficient, consider these more advanced techniques.

Table 2: Comparison of Advanced Solubilization Methods
MethodDescriptionAdvantagesDisadvantages
Carrier Proteins The lipid is complexed with a carrier protein, such as bovine serum albumin (BSA).Biocompatible; can improve lipid uptake by cells.Can interfere with assays involving protein-lipid interactions.
Liposome Formulation The lipid is incorporated into a lipid bilayer vesicle (liposome).[13]High biocompatibility; can be used for cellular delivery.Preparation can be complex; may have low loading efficiency.[13]
Microemulsions Formation of thermodynamically stable, small lipid droplets using surfactants.[14][15]Can achieve higher lipid concentrations; stable over time.[15]Requires careful formulation and selection of surfactants.
Visualizing the Solubilization Workflow

The following diagram illustrates the decision-making process for selecting a solubilization method.

G start Start: Need to Solubilize This compound assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based Cell-Based enzymatic Enzymatic (Cell-Free) Assay assay_type->enzymatic Enzymatic protocol1_2 Follow Protocols 1 & 2: Organic Solvent Stock & Dilution cell_based->protocol1_2 enzymatic->protocol1_2 check_solubility Is the compound soluble at the desired concentration? protocol1_2->check_solubility advanced_methods Consider Advanced Methods: - Carrier Proteins - Liposome Formulation check_solubility->advanced_methods No (Cell-Based) protocol3 Follow Protocol 3: Detergent Solubilization check_solubility->protocol3 No (Enzymatic) end_success Proceed with Assay check_solubility->end_success Yes advanced_methods->end_success protocol3->end_success

Caption: Decision tree for selecting a solubilization method.

References

Minimizing sample degradation of triacylglycerols during mass spectrometry analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize triacylglycerol (TAG) sample degradation during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of triacylglycerol (TAG) degradation during mass spectrometry analysis?

A1: TAG degradation during mass spectrometry analysis can be attributed to several factors throughout the analytical workflow. The main causes include:

  • Oxidation: Unsaturated fatty acid chains within TAGs are susceptible to oxidation, which can be initiated by exposure to air, light, and elevated temperatures. This process can occur during sample collection, storage, and analysis, leading to the formation of hydroperoxides, aldehydes, and other oxidation products that can interfere with accurate analysis.[1][2][3]

  • Hydrolysis: TAGs can be hydrolyzed into diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs). This can be catalyzed by enzymatic activity in the sample or by acidic or basic conditions during sample preparation.[4][5]

  • In-source Decay/Fragmentation: During the ionization process in the mass spectrometer, TAG molecules can fragment, leading to the loss of fatty acid chains.[6][7][8] This is particularly prevalent in techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) but can also occur in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9][10] The stability of protonated TAGs can be low, leading to rapid fragmentation.[6][9]

  • Thermal Degradation: High temperatures in the ion source or during sample introduction can cause thermal degradation of TAGs, especially those with unsaturated fatty acids.[11]

Q2: How should I store my TAG samples to minimize degradation before analysis?

A2: Proper sample storage is critical to prevent degradation. For short-term storage, keeping samples at -20°C is generally acceptable.[12][13] For long-term storage, -80°C is recommended to minimize enzymatic activity and oxidation.[13] It is also advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light by using amber vials.[14] Storing lipid extracts in an appropriate solvent at low temperatures is a common practice.[15][16]

Q3: What are the recommended sample preparation techniques to maintain TAG integrity?

A3: A robust sample preparation protocol is essential for reliable TAG analysis. Key steps include:

  • Lipid Extraction: A common and effective method is a biphasic extraction using a mixture of solvents like methyl-tert-butyl ether (MTBE), methanol, and water.[17] Another widely used method is the Folch or Bligh-Dyer extraction using chloroform and methanol.[12]

  • Minimizing Contamination: Use high-purity solvents and clean glassware to avoid introducing contaminants that could interfere with the analysis or promote degradation.

  • Preventing Oxidation: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent can help prevent the oxidation of unsaturated TAGs.[14][18]

  • Filtration: After extraction, filter the sample through a PTFE syringe filter (e.g., 0.2 µm) to remove any particulate matter before injection into the mass spectrometer.[12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background noise or unexpected peaks in the mass spectrum. Sample contamination from solvents, glassware, or plasticware.Use high-purity solvents and meticulously clean all glassware. Avoid using plastic containers or pipette tips that can leach plasticizers.
Oxidation of unsaturated TAGs.Add an antioxidant like BHT to the extraction solvent. Store samples at -80°C under an inert atmosphere and protect from light.[14]
Poor ionization efficiency or low signal intensity for TAGs. Ion suppression from co-eluting compounds, particularly phospholipids.[19]Use a chromatographic separation method (e.g., HPLC) prior to mass spectrometry to separate TAGs from more easily ionized species like phosphatidylcholines.[20] Solid-phase extraction (SPE) can also be used to separate lipid classes.[19]
Inappropriate choice of ionization adduct.For ESI, the choice of adducting cation ([M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺) can significantly influence ionization efficiency and fragmentation patterns.[21][22] Experiment with different adducts to find the optimal one for your specific TAGs. Lithium adducts can be particularly useful for detailed structural analysis.[23]
Significant in-source fragmentation or loss of fatty acid chains. High ion source temperature or harsh ionization conditions.Optimize ion source parameters such as temperature and voltages to minimize thermal degradation and fragmentation.[11] For APCI, lower source temperatures can reduce fragmentation of saturated TAGs.[10]
Unstable protonated molecules in MALDI.Add a base to the matrix/sample mixture to deplete H+ ions and reduce the formation of unstable protonated TAGs, thereby minimizing fragmentation.[6][9]
Inconsistent quantification and poor reproducibility. Sample degradation during storage or processing.Ensure consistent and appropriate storage conditions for all samples.[15][16] Process samples in a single batch whenever possible to minimize variability.[16]
Variability in ionization efficiency for different TAG species.The degree of unsaturation and acyl chain length can affect ionization efficiency.[24] Use internal standards that closely mimic the structure and properties of the target TAGs for more accurate quantification.

Experimental Protocols

Protocol 1: Extraction of Triacylglycerols from Oil Samples

This protocol provides a general guideline for the extraction of TAGs from oil or fat samples for HPLC-MS analysis.[12]

Materials:

  • Oil/Fat Sample

  • Isopropanol or Chloroform:Methanol (2:1, v/v)

  • Vortex mixer

  • Centrifuge

  • 0.2 µm PTFE syringe filter

  • Autosampler vials

Procedure:

  • Sample Aliquoting: Pipette 20 µL of the oil sample into a glass tube.

  • Solvent Addition: Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol.

  • Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete dissolution. An ultrasonic bath can also be used to aid dissolution and extraction.

  • Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE syringe filter.

  • Storage: If not analyzed immediately, store the extracted sample at -20°C to prevent degradation.

Protocol 2: Flow Injection Analysis (FIA) - MS/MS for TAG Profiling

This protocol outlines a method for the rapid profiling of TAGs using FIA coupled with tandem mass spectrometry.[17][25]

Instrumentation:

  • UHPLC system for flow injection

  • QTRAP or similar tandem mass spectrometer

Reagents:

  • Running solution: 1:1 Dichloromethane:Methanol with 10 mM ammonium acetate

Procedure:

  • Sample Preparation: Prepare lipid extracts as described in Protocol 1.

  • Flow Injection: Inject 50 µL of the sample into the running solution at a flow rate of 4 µL/min.

  • Signal Stabilization: Allow the signal to stabilize for approximately 3 minutes.

  • Data Acquisition: Acquire data using MS/MS methods such as Multiple Reaction Monitoring (MRM) or Neutral Loss scans to identify and quantify specific TAG species. For detailed structural information, MS³ experiments can be performed.[17]

  • System Wash: Wash the system with the running solution at an increased flow rate (e.g., 150 µL/min) between samples to prevent carryover.

Data Presentation

Table 1: Influence of Ionization Additive on TAG Analysis

AdditiveIon AdductTypical ApplicationAdvantagesDisadvantages
Ammonium Acetate/Formate[M+NH₄]⁺General ESI-MS of neutral lipids[22][26]Volatile, good for LC-MS compatibilityCan lead to in-source fragmentation[22]
Sodium Acetate/Iodide[M+Na]⁺ESI-MS and MALDI-MS[21][26]Forms stable adducts, useful for identifying oxidized TAGs[26]Can cause signal suppression of other species
Lithium Salts[M+Li]⁺Detailed structural elucidation by MS/MS[21][23]Promotes characteristic fragmentation patterns for identifying fatty acid positions[23]Can complicate spectra and require more frequent instrument cleaning[23]

Table 2: Common Mass Spectrometry Parameters for TAG Analysis

ParameterESI[15][17]APCI[10]MALDI[27]
Ionization Mode PositivePositivePositive
Spray Voltage 2.9 - 3.5 kV--
Ion Source Temp. 80 - 300 °C~200 °C-
Vaporizer Temp. 45 - 200 °C--
Capillary Temp. 275 - 375 °C--
Sheath Gas 5 - 40 units--
Auxiliary Gas 7 - 8 units--
Common Adducts [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺[M+H]⁺[M+Na]⁺

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Biological Sample/Oil Extraction Lipid Extraction (e.g., MTBE/Methanol) Sample->Extraction Filtration Filtration (0.2 µm) Extraction->Filtration LC HPLC Separation (Optional) Filtration->LC Inject MS Mass Spectrometer (ESI, APCI, or MALDI) Filtration->MS Direct Infusion LC->MS Elute DataAcquisition Data Acquisition (MS1, MS/MS, MSn) MS->DataAcquisition DataAnalysis Data Analysis (Identification & Quantification) DataAcquisition->DataAnalysis

Caption: Experimental workflow for TAG analysis by mass spectrometry.

troubleshooting_logic Start Problem Encountered Degradation Suspected Sample Degradation? Start->Degradation PoorSignal Poor Signal/Ion Suppression? Degradation->PoorSignal No Storage Review Storage Conditions (-80°C, inert gas, dark) Degradation->Storage Yes Fragmentation Excessive Fragmentation? PoorSignal->Fragmentation No Chromatography Implement HPLC Separation PoorSignal->Chromatography Yes SourceParams Optimize Ion Source Parameters (Temperature, Voltages) Fragmentation->SourceParams Yes Antioxidant Add Antioxidant (e.g., BHT) to extraction solvent Storage->Antioxidant Adduct Optimize Ionization Adduct (Na+, Li+, NH4+) Chromatography->Adduct MALDI_Base For MALDI: Add Base to Matrix SourceParams->MALDI_Base

Caption: Troubleshooting logic for common issues in TAG mass spectrometry.

References

Best practices for the long-term storage and stability of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the long-term storage and stability of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For optimal long-term stability, this compound should be stored at -20°C or lower. This minimizes the risk of chemical degradation over time. While some suppliers may ship the product at room temperature or on wet ice, consistent sub-zero storage is crucial for maintaining its integrity for extended periods.

Q2: How should I store the compound if it is dissolved in an organic solvent?

When dissolved in an organic solvent, this compound should be stored in a tightly sealed glass container with a Teflon-lined cap at -20°C ± 4°C.[1] To prevent oxidation, it is best practice to overlay the organic solution with an inert gas like argon or nitrogen before sealing.[1] Avoid using plastic containers for storage of organic solutions, as plasticizers can leach into the solvent and contaminate your sample.[1]

Q3: Can I store this compound as a dry powder?

Yes, as a lipid composed of saturated fatty acids, this compound is relatively stable as a powder.[1] It should be stored in a glass container with a Teflon closure at -20°C or below.[1] Before opening the container to weigh out the powder, always allow it to warm to room temperature to prevent condensation of atmospheric moisture, which can lead to hydrolysis.[1]

Q4: What are the primary degradation pathways for this triacylglycerol?

The most common degradation pathway for triacylglycerols is hydrolysis, also known as lipolysis.[2][3] This process breaks down the triacylglycerol into glycerol and its constituent free fatty acids (in this case, palmitic acid and octanoic acid).[2][3] This can be catalyzed by enzymes (lipases) or exposure to moisture and non-neutral pH conditions.[2][3]

Q5: How long can I expect this compound to be stable under recommended storage conditions?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent Experimental Results Compound degradation due to improper storage.Verify storage conditions (temperature, inert atmosphere). If degradation is suspected, it is advisable to use a fresh, unopened vial of the compound for critical experiments. Consider performing analytical tests like TLC or HPLC to check for the presence of free fatty acids.
Difficulty Dissolving the Compound The compound may have partially degraded, or the incorrect solvent is being used.Ensure the use of a suitable organic solvent such as dimethylformamide (DMF) or chloroform. Gentle warming and vortexing can aid in dissolution. If solubility issues persist with a previously unopened vial, consult the supplier's technical data sheet for recommended solvents.
Precipitate Forms in Solution During Cold Storage The solubility of the lipid is lower at colder temperatures.This is often normal. Before use, allow the solution to warm to room temperature and vortex or sonicate briefly to ensure the compound is fully redissolved.
Observed Change in Physical Appearance (e.g., Gummy Powder) The powder has absorbed moisture from the air.[1]This indicates improper handling, such as opening the container while still cold.[1] While the compound may still be usable for some applications, it is at a higher risk of hydrolysis. For sensitive experiments, using a new, properly handled sample is recommended.

Data Presentation

Table 1: Storage Conditions for Similar Triacylglycerol Compounds

CompoundStorage TemperatureStated StabilityPhysical Form
1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol-20°C≥ 4 yearsSolid
1,2-Dipalmitoyl-rac-glycerol-20°CNot specifiedPowder
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerolNot specifiedNot specifiedLiquid

This table provides a comparative overview of storage recommendations for structurally related lipids to inform best practices for this compound.

Experimental Protocols

Protocol: Thin-Layer Chromatography (TLC) for Assessing Purity and Degradation

This protocol provides a general method to qualitatively assess the purity of this compound and detect the presence of free fatty acid degradation products.

Materials:

  • TLC silica gel plate

  • Developing chamber

  • Sample of this compound dissolved in chloroform

  • Standards for palmitic acid and octanoic acid (if available)

  • Solvent system (e.g., Hexane: Diethyl Ether: Acetic Acid in an 80:20:1 ratio)

  • Visualization agent (e.g., phosphomolybdic acid stain or iodine vapor)

  • Heat gun

Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of approximately 0.5 cm. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Using a capillary tube, carefully spot a small amount of the dissolved this compound sample onto the baseline of the TLC plate. If available, spot the free fatty acid standards alongside the sample.

  • Allow the spots to dry completely.

  • Place the TLC plate into the equilibrated developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely.

  • Visualize the spots. If using phosphomolybdic acid, spray the plate evenly and then gently heat with a heat gun until spots appear. If using iodine, place the plate in a chamber with a few crystals of iodine.

  • The triacylglycerol should appear as a single spot with a high Rf value. Any degradation products, such as free fatty acids, will appear as separate spots with lower Rf values.

Mandatory Visualizations

G TAG This compound (Triacylglycerol) FFA1 Palmitic Acid (Free Fatty Acid) TAG->FFA1 Hydrolysis FFA2 Octanoic Acid (Free Fatty Acid) TAG->FFA2 Hydrolysis Glycerol Glycerol TAG->Glycerol Hydrolysis Catalyst Catalyst (e.g., Lipase, H₂O, Heat) Catalyst->TAG

Caption: Primary degradation pathway of this compound.

TroubleshootingWorkflow start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp ≤ -20°C, Inert Gas) start->check_storage check_handling Review Handling Procedures (Warmed to RT before opening?) check_storage->check_handling Storage OK use_new_vial Use a Fresh, Unopened Vial check_storage->use_new_vial Improper Storage run_qc Perform Quality Control (e.g., TLC, HPLC) check_handling->run_qc Handling OK check_handling->use_new_vial Improper Handling degradation_suspected Degradation Products Detected? run_qc->degradation_suspected degradation_suspected->use_new_vial Yes reassess_protocol Re-assess Experimental Protocol (Solvent, Concentration) degradation_suspected->reassess_protocol No problem_solved Problem Resolved use_new_vial->problem_solved contact_support Contact Technical Support reassess_protocol->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

References

How to enhance the cellular uptake of liposomes formulated with mixed-chain lipids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of cellular uptake for liposomes formulated with mixed-chain lipids.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the cellular internalization of your liposomal formulations.

Problem Possible Causes Suggested Solutions
Low or No Cellular Uptake 1. Neutral or Negative Surface Charge: Liposomes may be repelled by the negatively charged cell membrane. 2. High PEGylation Density: A dense PEG shield can sterically hinder interaction with the cell surface.[1] 3. Liposome Size Too Large: Particles >200 nm may be less efficiently internalized by some endocytic pathways.[2] 4. Inappropriate Lipid Composition: The lipid mixture may lack components that facilitate membrane interaction or fusion.1. Incorporate Cationic Lipids: Add lipids like DOTAP or diC16-amidine to impart a positive zeta potential. This enhances electrostatic interaction with the cell membrane.[3][4] 2. Optimize PEGylation: Use a mix of long and short PEG chains or reduce the overall PEG-lipid molar ratio. Alternatively, attach targeting ligands to the distal end of the PEG chains.[1][5] 3. Optimize Liposome Size: Use extrusion with smaller pore size membranes (e.g., 100 nm) to produce smaller, more uniform vesicles.[2] 4. Incorporate Fusogenic or Short-Chain Lipids: Add fusogenic lipids like DOPE to promote endosomal escape or short-chain sphingolipids (e.g., C8-Glucosylceramide) to potentially create transient pores in the cell membrane.[3][6][7]
High Cytotoxicity Observed with Blank Liposomes 1. Excessive Cationic Lipid Content: High concentrations of cationic lipids can be toxic to cells by disrupting membrane integrity. 2. Residual Organic Solvent: Incomplete removal of solvents from the preparation process.1. Titrate Cationic Lipid Concentration: Systematically reduce the molar percentage of the cationic lipid and determine the optimal balance between uptake efficiency and toxicity. 2. Refine Purification Process: Ensure complete solvent removal through appropriate methods like rotary evaporation followed by dialysis or size exclusion chromatography.
Encapsulated Drug/Molecule is Not Reaching the Cytosol (Trapped in Endosomes) 1. Lack of Endosomal Escape Mechanism: The liposome is taken up via endocytosis but is degraded in the endo-lysosomal pathway without releasing its cargo.[8]1. Formulate pH-Sensitive Liposomes: Incorporate lipids that change conformation or become fusogenic in the acidic environment of the endosome (pH 5.5-6.5), such as DOPE.[9][10] 2. Use Fusogenic Lipids/Peptides: Include lipids like DOPE or conjugate fusogenic peptides (e.g., GALA) to the surface to disrupt the endosomal membrane.[3][5] 3. Utilize CPPs: Some cell-penetrating peptides can facilitate escape from endosomes.[11][12]
Inconsistent Uptake Results Between Batches 1. Variability in Liposome Size/PDI: Inconsistent preparation methods leading to different physical characteristics. 2. Variability in Surface Charge (Zeta Potential): Inconsistent lipid ratios or incomplete removal of charged impurities.1. Standardize Preparation Protocol: Strictly control all parameters of the formulation process (e.g., lipid film hydration time, extrusion cycles, temperature). Characterize each batch using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI).[13] 2. Verify Lipid Ratios and Purity: Use high-purity lipids and accurately weigh all components. Measure the zeta potential of each batch to ensure consistency.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for liposome cellular uptake?

A1: The primary mechanism is endocytosis.[14] Depending on the liposome's properties (size, charge, surface modifications) and the cell type, different endocytic pathways can be involved, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[14][15] Other interaction mechanisms include direct fusion with the plasma membrane (especially for fusogenic liposomes), lipid exchange, and adsorption to the cell surface.[15]

Q2: How do mixed-chain lipids enhance cellular uptake?

A2: The term "mixed-chain lipids" can refer to several strategies. For instance, incorporating short-chain sphingolipids like C8-Glucosylceramide (C8-GC) into the bilayer has been shown to significantly increase the uptake of encapsulated drugs.[6][7] The proposed mechanism involves the formation of transient domains or pores in the cell membrane, facilitating drug entry.[6] Another strategy is to mix bilayer-forming lipids (like PC) with lipids that have a tendency to form non-bilayer structures (like PE), which can make the liposome "fusogenic" and enhance its ability to merge with cellular membranes.[3]

Q3: Will adding cationic lipids always improve uptake?

A3: Generally, yes. Cationic lipids (e.g., DOTAP) impart a positive surface charge, which promotes electrostatic attraction to the negatively charged cell surface (due to sialic acids and proteoglycans), thereby increasing adsorption and subsequent endocytosis.[14][16] However, the amount of cationic lipid must be optimized, as high concentrations can lead to significant cytotoxicity.[17]

Q4: What are cell-penetrating peptides (CPPs) and how do they work?

A4: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can traverse biological membranes and facilitate the cellular entry of various cargo molecules, including liposomes.[18][19] When conjugated to the surface of a liposome, they can dramatically enhance its cellular uptake.[20] The mechanism often involves an initial electrostatic interaction with the cell membrane, followed by direct translocation or, more commonly, endocytosis. Some CPPs can also aid in the escape of the liposome from the endosome into the cytoplasm.[11][12] A well-known example is the TAT peptide derived from the HIV-1 protein.[12]

Q5: Does PEGylation help or hinder cellular uptake?

A5: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the liposome surface, is primarily used to create a "stealth" effect, prolonging circulation time in vivo by reducing uptake by the mononuclear phagocyte system (MPS).[5][21] However, this same steric-hindrance effect can also reduce interactions with target cells, thereby hindering cellular uptake.[1][21] This issue can be mitigated by attaching a targeting ligand (e.g., an antibody or folic acid) to the end of the PEG chain to facilitate receptor-mediated endocytosis.[1][5]

Q6: How can I make my liposomes pH-sensitive for better intracellular delivery?

A6: To create pH-sensitive liposomes, you can incorporate lipids that change their properties in an acidic environment. A common strategy is to combine a cylindrically shaped lipid like phosphatidylcholine (PC) with a conically shaped lipid like dioleoylphosphatidylethanolamine (DOPE).[9] At physiological pH (7.4), the formulation is stable. However, in the acidic environment of an endosome (pH ~5.5), protonation of certain lipid headgroups can destabilize the bilayer, promoting fusion with the endosomal membrane and release of the liposome's contents into the cytoplasm.[9][10]

Data Summary Tables

Table 1: Comparison of Uptake Enhancement Strategies

StrategyPrinciple of ActionTypical ComponentsAdvantagesDisadvantages
Cationic Lipids Electrostatic attraction to negatively charged cell membrane.DOTAP, DC-Cholesterol, diC14-amidineSimple to incorporate; generally high uptake efficiency.[14]Can be cytotoxic at high concentrations; non-specific.[17]
Fusogenic Lipids Destabilize lipid bilayers, promoting fusion with cell or endosomal membranes.[3]DOPE, CardiolipinFacilitates endosomal escape and direct cytosolic delivery.[9][10]Can affect liposome stability; may cause indiscriminate fusion.[8]
Short-Chain Sphingolipids Hypothesized to create transient pores or domains in the plasma membrane.[6][7]C6- or C8-Ceramide, C8-GlucosylceramideCan significantly increase uptake of encapsulated drugs; shows some tumor cell selectivity.[6]Mechanism not fully elucidated; potential for membrane disruption.
Cell-Penetrating Peptides (CPPs) Peptides that actively traverse cell membranes, carrying cargo.[18]TAT, Penetratin, OligoarginineHigh uptake efficiency; can facilitate endosomal escape.[11]Can be immunogenic; synthesis and conjugation can be complex.
Targeting Ligands Bind to specific receptors on target cells, inducing receptor-mediated endocytosis.[5]Antibodies (e.g., anti-HER2), Folic Acid, TransferrinHigh specificity for target cells, reducing off-target effects.[22]Requires knowledge of target cell receptors; ligand conjugation adds complexity.

Experimental Protocols

Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion
  • Lipid Mixture Preparation: Dissolve lipids (e.g., primary structural lipid, cholesterol, and enhancing lipid such as DOTAP or DSPE-PEG-CPP) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Place the flask in a desiccator under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) containing the hydrophilic drug, if applicable. This is done by adding the buffer and agitating the flask at a temperature above the phase transition temperature (Tc) of the lipids. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[2]

  • Purification: Remove any unencapsulated drug or free components by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

Protocol 2: Cellular Uptake Assay using Flow Cytometry
  • Liposome Labeling: Formulate liposomes as described in Protocol 1, incorporating a fluorescent lipid (e.g., NBD-PE) into the lipid mixture or encapsulating a fluorescent dye (e.g., calcein) in the aqueous core.

  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) in a 24-well plate and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Incubation: Remove the culture medium and replace it with fresh medium containing the fluorescently labeled liposomes at various concentrations. Incubate for a defined period (e.g., 4 hours). Include untreated cells as a negative control.

  • Washing: After incubation, aspirate the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Cell Detachment: Detach the cells using a suitable enzyme (e.g., Trypsin-EDTA).

  • Flow Cytometry Analysis: Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS). Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population correlates with the amount of liposome uptake.

Visualizations

Diagram 1: Pathways of Liposome Cellular Uptake

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endocytosis Endocytosis Liposome Liposome (Surface Modified) Adsorption Adsorption Liposome->Adsorption Initial Contact Fusion Direct Fusion Adsorption->Fusion Clathrin Clathrin-mediated Adsorption->Clathrin Caveolae Caveolae-mediated Adsorption->Caveolae Macro Macropinocytosis Adsorption->Macro Cytosol Cytosol (Cargo Release) Fusion->Cytosol Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome LateEndosome Late Endosome Endosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Fusogenic Lipids, CPPs Escape->Cytosol

Caption: Overview of potential pathways for liposome entry into a target cell.

Diagram 2: Experimental Workflow for Evaluating Liposome Uptake

G Formulation 1. Liposome Formulation (e.g., with Cationic Lipid) Characterization 2. Physicochemical Characterization (Size, PDI, Zeta Potential) Formulation->Characterization Incubation 4. Incubation of Cells with Labeled Liposomes Characterization->Incubation CellCulture 3. Cell Seeding & Culture CellCulture->Incubation Analysis 5. Analysis Incubation->Analysis Flow Flow Cytometry (Quantitative Uptake) Analysis->Flow Microscopy Confocal Microscopy (Localization) Analysis->Microscopy Result 6. Data Interpretation Flow->Result Microscopy->Result

Caption: Standard experimental workflow for quantifying cellular uptake of liposomes.

Diagram 3: Logic of Surface Modification for Enhanced Uptake

G Start Goal: Enhance Cellular Uptake Decision1 Is Specific Cell Targeting Required? Start->Decision1 NonSpecific Non-Specific Uptake Enhancement Decision1->NonSpecific No Specific Specific (Targeted) Uptake Decision1->Specific Yes Cationic Add Cationic Lipids (e.g., DOTAP) NonSpecific->Cationic CPP Conjugate Cell-Penetrating Peptides (e.g., TAT) NonSpecific->CPP Ligand Conjugate Targeting Ligands (e.g., Folic Acid, Antibodies) Specific->Ligand End Optimized Liposome Formulation Cationic->End CPP->End Ligand->End

Caption: Decision logic for choosing a surface modification strategy.

References

Technical Support Center: Optimizing Lipase-Catalyzed Reactions with 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing lipase-catalyzed reactions involving the structured triglyceride, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.

I. Optimal Reaction Conditions

Optimizing temperature and pH is critical for maximizing the efficiency and specificity of lipase-catalyzed reactions. While the exact optimal conditions can be lipase-specific, the following table summarizes typical ranges found for various lipases used in the synthesis and hydrolysis of structured triglycerides. It is strongly recommended to experimentally determine the optimal parameters for your specific lipase and reaction setup.

Table 1: General Optimal Temperature and pH Ranges for Lipase Activity

Lipase SourceOptimal Temperature (°C)Optimal pHReference
Rhizomucor miehei30 - 507.0 - 8.5[1]
Rhizopus delemar30 - 456.0 - 7.5[1]
Rhizopus oryzae357.5[2]
Candida antarctica Lipase A (Cal-A)40 - 607.0 - 9.0[3]
Porcine Pancreas37 - 458.0 - 9.0[4]
Pseudomonas fluorescens30 - 507.0 - 8.0[4]
Bacillus sp.20 - 307.0[5]
Palm Oil Sprouts (crude extract)407.0[6]

Note: The optimal conditions for the hydrolysis of the short-chain octanoyl group at the sn-3 position of this compound may vary depending on the lipase's fatty acid chain length selectivity. Some lipases show a preference for short-chain fatty acids.[7]

II. Experimental Protocols

A. Protocol for Determining Optimal Temperature

This protocol describes a method to determine the optimal reaction temperature for your lipase-catalyzed reaction. The principle involves measuring the rate of fatty acid release at various temperatures, which causes a pH drop that can be monitored with an indicator or a pH meter.

Materials:

  • Lipase solution of known concentration

  • Substrate: this compound emulsion

  • Buffer solution (e.g., phosphate buffer, Tris-HCl) at the presumed optimal pH

  • pH indicator (e.g., phenolphthalein) or a calibrated pH meter

  • Sodium carbonate solution (e.g., 0.05 M) to adjust the initial pH

  • Water baths set to a range of temperatures (e.g., 20, 30, 40, 50, 60, 70 °C)

  • Test tubes and rack

  • Syringes or pipettes

  • Stopwatch

Procedure:

  • Prepare a buffered substrate emulsion of this compound.

  • In a series of test tubes, add a defined volume of the substrate emulsion.

  • Add a few drops of phenolphthalein indicator to each tube. The solution should be colorless.

  • Add sodium carbonate solution dropwise until the solution turns a light pink, indicating an alkaline pH (e.g., pH 8.5-9.0).

  • Place the test tubes in the water baths at their respective temperatures to equilibrate for 10 minutes.

  • Initiate the reaction by adding a specific volume of the lipase solution to each test tube and start the stopwatch immediately.

  • Record the time it takes for the pink color to disappear, which signifies the production of fatty acids and a drop in pH.

  • The rate of reaction can be calculated as 1/time.

  • Plot the rate of reaction against temperature to determine the optimal temperature.

B. Protocol for Determining Optimal pH

This protocol outlines a method to determine the optimal pH for the lipase-catalyzed reaction by measuring enzyme activity across a range of pH values at a constant temperature.

Materials:

  • Lipase solution of known concentration

  • Substrate: this compound emulsion

  • A series of buffer solutions with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 8-9)

  • Titration setup (burette, beaker, magnetic stirrer)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Ethanol-acetone solution (1:1 v/v) to stop the reaction

  • Phenolphthalein indicator

  • Constant temperature water bath (set at the predetermined optimal temperature)

Procedure:

  • Prepare the this compound substrate emulsion.

  • In a series of reaction vessels (e.g., flasks or beakers), add a defined volume of the substrate emulsion and the buffer of a specific pH.

  • Place the reaction vessels in the constant temperature water bath to equilibrate.

  • Initiate the reaction by adding a specific volume of the lipase solution to each vessel.

  • Allow the reaction to proceed for a fixed amount of time (e.g., 15-30 minutes).

  • Stop the reaction by adding the ethanol-acetone solution.

  • Titrate the amount of free fatty acids produced in each sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a stable pink color.

  • Calculate the lipase activity for each pH value (e.g., in µmol of fatty acid released per minute per mg of enzyme).

  • Plot the lipase activity against pH to determine the optimal pH.

III. Troubleshooting Guide & FAQs

Q1: Why is my reaction rate slow or non-existent?

  • A1: Sub-optimal Temperature or pH: Ensure the reaction is being carried out at the optimal temperature and pH for your specific lipase.[8][9] Deviations can significantly reduce enzyme activity. Refer to the protocols above to determine these optima.

  • A2: Inactive Enzyme: The lipase may have denatured due to improper storage or handling. High temperatures or extreme pH values can lead to irreversible loss of activity.[10] It is recommended to use freshly prepared lipase solutions.[11]

  • A3: Poor Substrate Emulsification: Lipases are active at the oil-water interface.[12] Poor emulsification of the this compound will result in a limited surface area for the enzyme to act upon, leading to a low reaction rate. Consider using a homogenizer or adding emulsifying agents like bile salts.[10]

  • A4: Product Inhibition: The accumulation of products, such as fatty acids and monoglycerides, can inhibit lipase activity.[12] Consider removing products as they are formed, if feasible for your experimental setup.

  • A5: Presence of Inhibitors: Certain metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺) and detergents (e.g., SDS) can inhibit lipase activity.[2] Ensure your reaction buffer and reagents are free from such contaminants.

Q2: The reaction starts but then stops prematurely. What could be the cause?

  • A1: Significant pH Shift: The production of octanoic acid will lower the pH of the reaction mixture. If the buffering capacity is insufficient, the pH may drop to a level that inhibits or denatures the lipase.[9] Use a buffer with a higher buffering capacity or consider a pH-stat system to maintain a constant pH.

  • A2: Enzyme Instability: The lipase may not be stable under the reaction conditions for extended periods. You can assess the thermostability of the enzyme by pre-incubating it at the reaction temperature for different durations before adding the substrate.[13]

Q3: How can I improve the specificity of the reaction for the sn-3 position?

  • A1: Lipase Selection: Use a lipase that is known to be 1,3-regiospecific. Lipases from sources like Rhizomucor miehei and Rhizopus delemar are generally 1,3-specific.[1] This means they will preferentially hydrolyze the ester bonds at the sn-1 and sn-3 positions.

  • A2: Reaction Conditions: Water activity can influence the selectivity of some lipases. In organic solvent systems, controlling the water activity can be crucial for maintaining high selectivity.[14][15]

Q4: I am observing the hydrolysis of the palmitoyl groups at the sn-1 and sn-2 positions. How can I minimize this?

  • A1: Acyl Migration: Under certain conditions (e.g., high temperatures, prolonged reaction times, or certain pH values), the acyl groups can migrate. For instance, the octanoyl group at sn-3 could migrate to sn-1 or sn-2, making those positions susceptible to a 1,3-specific lipase. Optimizing reaction time and temperature can help minimize acyl migration.

  • A2: Non-specific Lipase: Your lipase preparation may contain contaminating non-specific lipases or the primary lipase itself may not be strictly 1,3-specific. Consider purifying your lipase or sourcing a more highly purified enzyme.

IV. Visualizations

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_reaction Reaction cluster_analysis Analysis prep_lipase Prepare Lipase Solution opt_temp Determine Optimal Temperature prep_lipase->opt_temp opt_ph Determine Optimal pH prep_lipase->opt_ph prep_substrate Prepare Substrate Emulsion (this compound) prep_substrate->opt_temp prep_substrate->opt_ph run_reaction Run Catalytic Reaction opt_temp->run_reaction opt_ph->run_reaction analyze_products Analyze Products (e.g., GC, HPLC) run_reaction->analyze_products

Caption: Experimental workflow for optimizing lipase-catalyzed reactions.

Troubleshooting_Flowchart start Low/No Reaction Activity check_conditions Are Temp & pH Optimal? start->check_conditions check_enzyme Is Enzyme Active? check_conditions->check_enzyme Yes optimize Optimize Temp & pH check_conditions->optimize No check_emulsion Is Substrate Well Emulsified? check_enzyme->check_emulsion Yes new_enzyme Use Fresh Enzyme check_enzyme->new_enzyme No check_inhibitors Presence of Inhibitors? check_emulsion->check_inhibitors Yes improve_emulsion Improve Emulsification check_emulsion->improve_emulsion No remove_inhibitors Purify Reagents check_inhibitors->remove_inhibitors Yes success Reaction Optimized check_inhibitors->success No optimize->start new_enzyme->start improve_emulsion->start remove_inhibitors->start

References

Validation & Comparative

Comparing the enzymatic hydrolysis of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol with other triacylglycerols.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic hydrolysis of the structured triacylglycerol, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, with other common triacylglycerols. The information presented herein is supported by experimental data to facilitate an objective evaluation of its performance as a substrate for lipolytic enzymes, particularly pancreatic lipase.

Introduction to this compound

This compound is a structured triacylglycerol (TAG) composed of a glycerol backbone esterified with two molecules of palmitic acid, a long-chain saturated fatty acid (C16:0), at the sn-1 and sn-2 positions, and one molecule of octanoic acid, a medium-chain fatty acid (C8:0), at the sn-3 position. This specific arrangement of fatty acids influences its physicochemical properties and its susceptibility to enzymatic hydrolysis, which in turn affects its metabolic fate and potential physiological effects.

Pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats, exhibits specificity for the sn-1 and sn-3 positions of the glycerol backbone. This regioselectivity dictates the initial products of hydrolysis. For this compound, the expected initial hydrolysis products are octanoic acid and 1,2-dipalmitoyl-glycerol.

Comparative Hydrolysis by Pancreatic Lipase

The rate of enzymatic hydrolysis of triacylglycerols is influenced by the chain length of the constituent fatty acids. Generally, lipases exhibit higher activity towards triacylglycerols containing medium-chain fatty acids (MCFAs) compared to those with long-chain fatty acids (LCFAs).

The hydrolysis of a pure medium-chain triacylglycerol, such as trioctanoin, is generally rapid. Therefore, the hydrolysis rate of this compound is anticipated to be intermediate between that of trioctanoin and tripalmitin.

Table 1: Predicted Comparative Hydrolysis Rates by Pancreatic Lipase

TriacylglycerolStructureExpected Relative Hydrolysis RatePrimary Hydrolysis Products
This compound Two long-chain (C16:0) at sn-1, sn-2; one medium-chain (C8:0) at sn-3HighOctanoic acid, 1,2-Dipalmitoylglycerol
Tripalmitin (PPP) Three long-chain (C16:0)LowPalmitic acid, 1,2-Dipalmitoylglycerol, 2-Monopalmitoylglycerol
Trioctanoin (OOO) Three medium-chain (C8:0)Very HighOctanoic acid, 1,2-Dioctanoylglycerol, 2-Monooctanoylglycerol

Experimental Protocols

The following section outlines a general experimental protocol for assessing the in vitro enzymatic hydrolysis of triacylglycerols using a pH-stat method, which is a standard technique for monitoring lipase activity.

In Vitro Pancreatic Lipase Hydrolysis Assay using the pH-Stat Method

Objective: To determine the rate of hydrolysis of a given triacylglycerol by porcine pancreatic lipase by titrating the released free fatty acids.

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Triacylglycerol substrate (e.g., this compound, Tripalmitin, Trioctanoin)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Colipase

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl2)

  • Sodium hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

  • pH-stat apparatus (autotitrator)

  • Thermostatically controlled reaction vessel

Procedure:

  • Preparation of the Reaction Medium: Prepare a Tris-HCl buffer solution (e.g., 50 mM, pH 8.0) containing bile salts (e.g., 4 mM), CaCl2 (e.g., 10 mM), and colipase (in molar excess to lipase).

  • Substrate Emulsification: Disperse the triacylglycerol substrate in the reaction medium to form a stable emulsion. This can be achieved by sonication or high-speed homogenization. The final substrate concentration should be optimized for the specific assay (e.g., 5-10 mM).

  • Assay Initiation: Equilibrate the emulsified substrate in the reaction vessel of the pH-stat, maintained at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of pancreatic lipase solution to the reaction vessel.

  • Titration: The pH-stat will automatically maintain the pH of the reaction mixture at the setpoint (e.g., pH 8.0) by adding the NaOH titrant to neutralize the free fatty acids released during hydrolysis.

  • Data Recording: Record the volume of NaOH consumed over time. The rate of NaOH consumption is directly proportional to the rate of fatty acid release, and thus, the lipase activity.

  • Calculation of Lipase Activity: The lipase activity is typically expressed in International Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of free fatty acid per minute under the specified assay conditions.

Analysis of Hydrolysis Products:

To identify and quantify the products of hydrolysis (free fatty acids, diacylglycerols, and monoacylglycerols), aliquots of the reaction mixture can be taken at different time points, the reaction stopped (e.g., by adding an inhibitor or denaturing the enzyme), and the lipids extracted. The lipid extract can then be analyzed by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Signaling Pathways of Hydrolysis Products

The fatty acids and diacylglycerols produced from the hydrolysis of this compound can act as signaling molecules, influencing various cellular processes.

Octanoic Acid Signaling

Octanoic acid, a medium-chain fatty acid, is readily absorbed and transported to the liver via the portal vein. Within cells, octanoic acid can be a substrate for energy production through β-oxidation. It has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] AMPK is a key energy sensor that, when activated, promotes catabolic processes such as fatty acid oxidation and inhibits anabolic processes like lipid synthesis.

OctanoicAcid_AMPK_Pathway Octanoic Acid Octanoic Acid AMPK AMPK Octanoic Acid->AMPK PGC-1α PGC-1α AMPK->PGC-1α Activates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation Promotes Mitochondrial Biogenesis Mitochondrial Biogenesis PGC-1α->Mitochondrial Biogenesis

Caption: Octanoic Acid Activation of the AMPK Signaling Pathway.

1,2-Dipalmitoylglycerol Signaling

1,2-Diacylglycerols (DAGs) are well-established second messengers that activate Protein Kinase C (PKC).[3][4][5][6][7] The binding of DAG to the C1 domain of conventional and novel PKC isoforms leads to their activation and translocation to the plasma membrane, where they can phosphorylate a wide range of downstream target proteins, thereby regulating numerous cellular functions, including cell growth, differentiation, and apoptosis.

Diacylglycerol_PKC_Pathway Hydrolysis of this compound Hydrolysis of this compound 1,2-Dipalmitoylglycerol (DAG) 1,2-Dipalmitoylglycerol (DAG) Hydrolysis of this compound->1,2-Dipalmitoylglycerol (DAG) Protein Kinase C (PKC) Protein Kinase C (PKC) 1,2-Dipalmitoylglycerol (DAG)->Protein Kinase C (PKC) Activates Substrate Phosphorylation Substrate Phosphorylation Protein Kinase C (PKC)->Substrate Phosphorylation Cellular Responses Cellular Responses Substrate Phosphorylation->Cellular Responses

Caption: 1,2-Diacylglycerol Activation of the PKC Signaling Pathway.

Conclusion

The structured nature of this compound, with a medium-chain fatty acid at the sn-3 position, is predicted to lead to a more rapid initial hydrolysis by pancreatic lipase compared to triacylglycerols containing exclusively long-chain fatty acids. This efficient hydrolysis releases octanoic acid and 1,2-dipalmitoylglycerol, which can then participate in distinct metabolic and signaling pathways. The faster release of the medium-chain fatty acid may have implications for energy provision and metabolic regulation. Further quantitative studies are warranted to precisely determine the kinetic parameters of its enzymatic hydrolysis and to fully elucidate the downstream physiological consequences of its hydrolysis products. This guide provides a foundational understanding for researchers interested in the properties and potential applications of this and other structured triacylglycerols.

References

Validation of an LC-MS method for the absolute quantification of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the absolute quantification of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, a structured triacylglycerol (TAG) of interest in various research and development fields. The primary focus is on the validation of a liquid chromatography-mass spectrometry (LC-MS) method, benchmarked against alternative techniques including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and enzymatic assays.

The information presented herein is designed to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, accuracy, and throughput. Detailed experimental protocols and performance data are provided to support methodological decisions.

Method Comparison: Performance at a Glance

The selection of an optimal analytical method hinges on a variety of performance parameters. The following tables summarize the key quantitative data for a proposed LC-MS/MS method for this compound, alongside typical performance characteristics of alternative methods.

Table 1: Comparison of Quantitative Performance Parameters

ParameterLC-MS/MS (Proposed)GC-FID[2][3]HPLC-ELSD[4][5][6]Enzymatic Assay[7][8][9][10]
Linearity (R²) >0.995>0.99>0.99>0.98
Limit of Detection (LOD) 0.05 µg/mL0.001 - 0.330 µg/mL0.02 - 0.11 mg/mL0.01 mmol/L (0.88 mg/dL)
Limit of Quantification (LOQ) 0.1 µg/mL0.001 - 1.000 µg/mL0.04 - 0.36 mg/mL~0.03 mmol/L (~2.6 mg/dL)
Accuracy (% Recovery) 95 - 120%21 - 148% (can be variable)92.9 - 108.5%Typically within 15% of nominal
Precision (%RSD) <15%<5% (intra-day)<5%<10%
Specificity High (mass-based)Moderate (retention time-based)Low (universal detector)High (enzyme-specific)
Throughput High (10-15 min/sample)Moderate (20-30 min/sample)High (15 min/sample)High (plate-based)

Experimental Protocols

Detailed methodologies for the LC-MS method and its alternatives are provided below.

LC-MS/MS Method for Absolute Quantification

This proposed method is based on established protocols for the analysis of triacylglycerols in biological matrices.

a. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma, add 200 µL of a protein precipitation solution (e.g., isopropanol) containing a suitable internal standard (e.g., a deuterated analog of the target TAG or a structurally similar TAG not present in the sample).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the nonpolar TAG.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is used to elute the TAG.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 55°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion will be the [M+NH4]+ adduct of this compound. Product ions will correspond to the neutral loss of one of the fatty acid chains (palmitic or octanoic acid).

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

d. Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte and internal standard.

  • Linearity and Range: Determined by analyzing a series of calibration standards over a defined concentration range. A linear regression with a weighting factor is typically used.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on multiple days.

  • Matrix Effect: Assessed to ensure that components of the biological matrix do not suppress or enhance the ionization of the analyte.

  • Recovery: The efficiency of the extraction process is determined.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) is evaluated.

Alternative Quantification Methods

a. Gas Chromatography with Flame Ionization Detection (GC-FID)

This method typically involves the transesterification of the TAG to fatty acid methyl esters (FAMEs) prior to analysis.

  • Lipid Extraction: Extract total lipids from the sample using a method like the Folch or Bligh-Dyer procedure.

  • Transesterification: The extracted lipids are derivatized to FAMEs using a reagent such as boron trifluoride in methanol.

  • GC-FID Analysis: The FAMEs are separated on a capillary GC column and detected by a flame ionization detector. Quantification is achieved by comparing the peak areas of the palmitic and octanoic acid methyl esters to those of a known internal standard.

b. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method separates the intact TAG molecule.

  • Lipid Extraction: Similar to the GC-FID method, total lipids are extracted.

  • HPLC Separation: The intact TAG is separated from other lipid classes on a reversed-phase or normal-phase HPLC column.

  • ELSD Detection: The column eluent is nebulized, the solvent is evaporated, and the remaining analyte particles scatter a light beam. The amount of scattered light is proportional to the amount of analyte.

c. Enzymatic Assay

Commercially available kits provide a high-throughput method for total triglyceride quantification.

  • Sample Preparation: Samples are prepared according to the kit manufacturer's instructions, which may involve dilution.

  • Lipase Hydrolysis: A lipase is added to the sample to hydrolyze the triglycerides into glycerol and free fatty acids.

  • Glycerol Quantification: The released glycerol is then quantified through a series of coupled enzymatic reactions that result in a colorimetric or fluorometric signal.

  • Detection: The absorbance or fluorescence is measured using a plate reader.

Visualizing the Workflow and Logic

To better understand the experimental processes and their interrelationships, the following diagrams are provided.

LC_MS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography Separation Supernatant->LC MS Mass Spectrometry Detection (MRM) LC->MS Data Data Acquisition MS->Data Linearity Linearity & Range Accuracy Accuracy & Precision Selectivity Selectivity & Specificity Stability Stability Matrix Matrix Effect Recovery Recovery Quantify Absolute Quantification Data->Quantify

Caption: Workflow for LC-MS/MS method validation and quantification.

Analytical_Method_Comparison cluster_lcms LC-MS/MS cluster_gcfid GC-FID cluster_hplceldsd HPLC-ELSD cluster_enzymatic Enzymatic Assay Analyte This compound LCMS_Node High Specificity High Sensitivity High Throughput Analyte->LCMS_Node GCFID_Node Good Sensitivity Requires Derivatization Moderate Throughput Analyte->GCFID_Node HPLCELSD_Node Universal Detector Lower Sensitivity High Throughput Analyte->HPLCELSD_Node Enzymatic_Node High Specificity (Total TAGs) High Throughput (Plate-based) No Structural Information Analyte->Enzymatic_Node

References

Navigating the Stability Landscape: A Comparative Analysis of Liposomes Formulated with Diverse Structured Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the physical stability of liposomal drug delivery systems is a critical determinant of therapeutic efficacy and shelf-life. The choice of lipid components is paramount in dictating this stability. This guide provides a comparative analysis of the physical stability of liposomes constructed from conventional phospholipids versus those incorporating various structured lipids. By examining key stability parameters—particle size, zeta potential, drug leakage, and encapsulation efficiency—supported by experimental data, this document aims to inform the rational design of robust and effective liposomal formulations.

The stability of a liposomal formulation is a multifaceted issue, with physical stability being a primary hurdle in the translation from laboratory to clinical application. Instabilities can manifest as aggregation, fusion, and leakage of the encapsulated therapeutic agent, all of which can compromise the safety and effectiveness of the drug product.[1] Structured lipids, which are triglycerides or phospholipids that have been modified to alter their fatty acid composition and distribution, are emerging as a promising strategy to enhance the physical stability of liposomes.[2]

Defining the Lipid Landscape: Conventional vs. Structured

Conventional Lipids typically refer to naturally occurring or synthetic phospholipids, such as phosphatidylcholines (PCs) and phosphatidylethanolamines (PEs), which form the fundamental bilayer structure of liposomes. These can be further categorized by the saturation of their acyl chains.

Structured Lipids are lipids that have been enzymatically or chemically modified to achieve a specific fatty acid composition and positional distribution on the glycerol backbone. This tailored structure can influence the packing of the lipid bilayers, leading to altered physical properties. For the purpose of this guide, we will explore:

  • Structured Triglycerides (STs): Triglycerides that have been modified through interesterification to contain a specific combination of fatty acids.

  • Structured Phospholipids (SPs): Phospholipids that have been modified to incorporate specific fatty acids, altering their physicochemical properties.

Comparative Analysis of Physical Stability

The following tables summarize key physical stability parameters for liposomes formulated with different lipid types. It is important to note that the data presented is a synthesis from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Physical Stability of Liposomes with Conventional Phospholipids

Lipid Type (Acyl Chain)Particle Size (nm)Zeta Potential (mV)Drug Leakage (%)Encapsulation Efficiency (%)Reference
Saturated
Distearoyl-PC (DSPC)100 - 200-25 to -35Low (<10% over 24h)High (can exceed 80%)[3]
Dipalmitoyl-PC (DPPC)80 - 150-20 to -30Low to ModerateModerate to High[3]
Dimyristoyl-PC (DMPC)60 - 120-15 to -25ModerateModerate[3]
Unsaturated
Dioleoyl-PC (DOPC)80 - 160-30 to -40High (>50% over 24h)Moderate to High[3]
Egg-PC (EPC)100 - 250-35 to -45HighModerate[4]

Table 2: Physical Stability of Liposomes with Structured Triglyceride-Incorporation

Lipid CompositionInitial Particle Size (nm)Particle Size Change over TimeDrug Leakage (%)Encapsulation Efficiency (%)Reference
DMPC:Cholesterol:PE-PEG~130Stable over 28 days~10% after 28 daysNot Reported[2]
DMPC:Cholesterol:PE-PEG with Captex 300 (Structured TG)~110Stable over 28 days<5% after 28 daysHigher than without TG[2]

Note: Data for a direct comparison of a wide range of structured lipids is limited in the available literature. The table above provides an example of the impact of incorporating a specific structured triglyceride.

Generally, liposomes formulated with saturated phospholipids exhibit greater stability and slower drug release due to their higher phase transition temperatures and more ordered membrane packing.[3] In contrast, unsaturated phospholipids create more fluid and permeable membranes, which can be advantageous for certain drug delivery applications but often leads to lower stability.[3] The incorporation of structured triglycerides, such as medium-chain triglycerides, into saturated phospholipid-based liposomes has been shown to improve stability by reducing particle size and minimizing drug leakage.[2]

Experimental Protocols

Reproducible and well-characterized liposome formulations are essential for meaningful comparative studies.[3] The following are detailed methodologies for key experiments in liposome preparation and characterization.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration technique is a common method for preparing liposomes.[5]

  • Lipid Film Formation: The desired lipid or lipid mixture is dissolved in a suitable organic solvent (e.g., chloroform/methanol) in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids.[3]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. The hydration temperature should be maintained above the lipid phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

Measurement of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a widely used technique to determine the size distribution and polydispersity index (PDI) of liposomes in a suspension. The zeta potential, a measure of the surface charge of the liposomes, is typically measured using electrophoretic light scattering. A high absolute zeta potential (typically > ±30 mV) is indicative of good colloidal stability due to electrostatic repulsion between particles.[6]

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes. It is a critical parameter for evaluating the effectiveness of a liposomal formulation.[7]

  • Separation of Free Drug: The unencapsulated drug is separated from the liposome suspension. Common methods include dialysis, centrifugation, or size exclusion chromatography.[8]

  • Quantification of Entrapped Drug: The amount of drug in the liposomal fraction is quantified after disrupting the vesicles with a suitable solvent or detergent.

  • Calculation: The EE% is calculated using the following formula: EE% = (Amount of encapsulated drug / Total amount of initial drug) x 100

Assessment of Drug Leakage (In Vitro Stability)

Drug leakage studies are performed to evaluate the retention of the encapsulated drug within the liposomes over time under specific conditions (e.g., in a buffer solution at 37°C).[8]

  • A known concentration of the liposome formulation is incubated in a release medium (e.g., PBS pH 7.4).

  • At predetermined time intervals, aliquots are withdrawn, and the amount of drug released from the liposomes into the surrounding medium is quantified.

  • The percentage of drug leakage is calculated relative to the initial amount of encapsulated drug.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described above.

LiposomePreparation cluster_prep Liposome Preparation dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) dissolve->film Solvent Removal hydrate Hydrate Film with Aqueous Buffer film->hydrate Addition of Buffer size Size Reduction (Extrusion/Sonication) hydrate->size Optional

Fig. 1: Workflow for Liposome Preparation by Thin-Film Hydration.

StabilityTesting cluster_stability Physical Stability Assessment cluster_params Characterization liposomes Liposome Formulation size_zeta Particle Size & Zeta Potential (DLS) liposomes->size_zeta ee Encapsulation Efficiency (Separation & Quantification) liposomes->ee leakage Drug Leakage (Incubation & Quantification) liposomes->leakage

Fig. 2: Key Experimental Assays for Physical Stability Evaluation.

References

A Comparative Guide to 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol and 1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol and 1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol, focusing on their potential roles in cell signaling. A critical distinction to be made is that these molecules are structured triacylglycerols (TAGs), which are primarily energy storage molecules, and not diacylglycerols (DAGs), which are direct signaling messengers. Therefore, their impact on cell signaling is indirect, arising from the specific diacylglycerol isomers produced upon their metabolism by lipases.

The positioning of the fatty acid chains on the glycerol backbone dictates the metabolic products and, consequently, their signaling potential. This guide will explore the enzymatic breakdown of these two TAG isomers and the subsequent activation of signaling pathways by their diacylglycerol metabolites.

Metabolism and Generation of Signaling Molecules

Triacylglycerols are metabolized by lipases, such as pancreatic lipase and lipoprotein lipase, which predominantly hydrolyze fatty acids from the sn-1 and sn-3 positions of the glycerol backbone. This enzymatic specificity is the basis for the differential generation of signaling molecules from the two TAGs .

The differential metabolism of these two structured TAGs is expected to yield distinct diacylglycerol products, which will have different efficiencies in activating downstream signaling pathways.

experimental_workflow Experimental Workflow for Assessing TAG Metabolism and Signaling cluster_metabolism TAG Metabolism Analysis cluster_signaling Cell Signaling Analysis TAG1 This compound Lipase Lipase (e.g., Pancreatic Lipase) TAG1->Lipase TAG2 1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol TAG2->Lipase Metabolites1 Metabolites: - 1,2-Dipalmitoyl-rac-glycerol - Octanoic Acid Lipase->Metabolites1 Metabolites2 Metabolites: - 1(3)-Palmitoyl-2-Octanoyl-rac-glycerol - Palmitic Acid Lipase->Metabolites2 Analysis Chromatographic Analysis (TLC, GC, HPLC) Metabolites1->Analysis Metabolites2->Analysis DAG1 1,2-Dipalmitoyl-rac-glycerol Analysis->DAG1 Identified Signaling Precursor DAG2 1(3)-Palmitoyl-2-Octanoyl-rac-glycerol Analysis->DAG2 Identified Signaling Precursor PKC_Assay In Vitro PKC Activation Assay DAG1->PKC_Assay Cell_Culture Cell-Based Assays DAG1->Cell_Culture DAG2->PKC_Assay DAG2->Cell_Culture Downstream Downstream Signaling Events (e.g., Protein Phosphorylation) Cell_Culture->Downstream

Workflow for comparing the metabolic fate and signaling of TAG isomers.

Diacylglycerol Isomers and Protein Kinase C (PKC) Activation

The primary signaling role of diacylglycerols is the activation of Protein Kinase C (PKC) isozymes. The sn-1,2-DAG isomer is the physiologically relevant and potent activator of conventional and novel PKC isoforms. In contrast, sn-1,3-diacylglycerols are generally considered to be weak activators of PKC.[1]

Therefore, the structured TAG that yields a higher concentration of sn-1,2-diacylglycerol upon metabolism is expected to have a more significant impact on PKC-mediated signaling pathways.

PKCSignaling Generalized Protein Kinase C (PKC) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Ligand Binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC_active Active PKC PKC_inactive->PKC_active Conformational Change Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds to (for cPKC) PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Response (e.g., proliferation, differentiation, apoptosis) PhosphoSubstrate->Response

Activation of PKC by sn-1,2-diacylglycerol leads to downstream signaling.

Data Presentation: A Comparative Summary

The following table summarizes the key differences between the two structured triacylglycerols based on their metabolism and the signaling potential of their metabolic byproducts.

FeatureThis compound1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol
Structure Palmitic acid at sn-1 and sn-2; Octanoic acid at sn-3Palmitic acid at sn-1 and sn-3; Octanoic acid at sn-2
Primary Lipase Action Hydrolysis of fatty acids at sn-1 and sn-3 positionsHydrolysis of fatty acids at sn-1 and sn-3 positions
Primary DAG Metabolite sn-1,2-Dipalmitoyl-glycerolsn-1(3)-Palmitoyl-2-Octanoyl-glycerol
Other Potential Metabolites Octanoic acid, 2-Palmitoyl-glycerolPalmitic acid, 2-Octanoyl-glycerol
Predicted Signaling Activity The resulting sn-1,2-dipalmitoyl-glycerol is a potential, albeit weak, activator of Protein Kinase C.The resulting sn-1(3)-monoacylglycerol metabolites are not direct PKC activators. The generation of sn-1,3-dipalmitoyl-glycerol (if both palmitic acids are cleaved) would result in a very weak PKC activator.
Overall Signaling Potential Higher, due to the direct generation of an sn-1,2-diacylglycerol.Lower, as the primary metabolites are not potent PKC activators.

Note: The signaling activity of the specific diacylglycerol metabolites has not been extensively studied in a comparative manner. The predicted activities are based on the established principles of PKC activation by different diacylglycerol isomers.

Experimental Protocols

This protocol outlines a general method for determining the positional specificity of a lipase on a structured triacylglycerol.

a. Materials:

  • Structured triacylglycerol (e.g., this compound)

  • Lipase (e.g., porcine pancreatic lipase)

  • Tris-HCl buffer (pH 8.0)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • CaCl₂

  • Bovine Serum Albumin (fatty acid-free)

  • Organic solvents (e.g., chloroform, methanol, hexane, diethyl ether)

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Developing solvent (e.g., hexane:diethyl ether:acetic acid, 70:30:1, v/v/v)

  • Iodine vapor or other visualization agent

  • Gas chromatograph with a flame ionization detector (GC-FID)

b. Procedure:

  • Substrate Emulsification: Prepare an emulsion of the structured TAG in Tris-HCl buffer containing bile salts and CaCl₂ by sonication.

  • Enzymatic Reaction: Initiate the hydrolysis by adding the lipase preparation to the emulsified substrate. Incubate at 37°C with constant stirring.

  • Reaction Termination: Stop the reaction at various time points by adding a mixture of chloroform and methanol.

  • Lipid Extraction: Extract the lipids from the reaction mixture using a standard Bligh and Dyer or Folch extraction method.

  • Separation of Products: Separate the reaction products (unreacted TAG, DAGs, monoacylglycerols, and free fatty acids) by TLC.

  • Identification and Quantification: Scrape the corresponding spots from the TLC plate, extract the lipids, and methylate the fatty acids. Analyze the fatty acid methyl esters by GC-FID to determine the composition of each lipid fraction.

  • Data Analysis: By comparing the fatty acid composition of the original TAG with that of the resulting DAGs and free fatty acids, the positional specificity of the lipase can be determined.

This protocol describes a common method for measuring the activation of PKC by diacylglycerol isomers.

a. Materials:

  • Purified PKC isozyme (e.g., PKCα)

  • Diacylglycerol to be tested (e.g., sn-1,2-Dipalmitoyl-glycerol)

  • Phosphatidylserine (PS)

  • ATP (radiolabeled [γ-³²P]ATP)

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, and DTT)

  • Scintillation counter and vials

b. Procedure:

  • Lipid Vesicle Preparation: Prepare lipid vesicles by co-sonicating the test diacylglycerol and phosphatidylserine in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate, and the purified PKC enzyme.

  • Initiation of Kinase Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate the mixture at 30°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by spotting the mixture onto phosphocellulose paper and immersing it in phosphoric acid to precipitate the substrate.

  • Washing: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed papers in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the radioactivity incorporated in the presence of the test diacylglycerol to that of a control (without diacylglycerol) and a positive control (e.g., phorbol ester) to determine the extent of PKC activation.

Conclusion

While this compound and 1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol are both structured triacylglycerols, their differential metabolism by lipases is predicted to result in distinct profiles of diacylglycerol metabolites. Due to the specificity of lipases for the sn-1 and sn-3 positions, this compound is more likely to generate the signaling-active sn-1,2-diacylglycerol isomer. Consequently, it is predicted to have a greater potential to indirectly activate PKC-mediated signaling pathways compared to 1,3-Dipalmitoyl-2-Octanoyl-rac-glycerol.

For researchers investigating the biological effects of structured lipids, it is crucial to consider their metabolic fate and the nature of the resulting bioactive molecules. The experimental protocols provided herein offer a framework for empirically testing these predictions and elucidating the specific cellular responses to these compounds.

References

A Head-to-Head Battle: Cross-Validation of Triacylglycerol Quantification Methods - GC-FID vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics, the accurate quantification of triacylglycerols (TAGs) is paramount for researchers, scientists, and drug development professionals. As the primary components of natural fats and oils, TAGs play crucial roles in energy storage and cellular metabolism. The choice of analytical technique for their quantification can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

At a Glance: GC-FID vs. LC-MS for Triacylglycerol Analysis

FeatureGC-FID (Gas Chromatography-Flame Ionization Detection)LC-MS (Liquid Chromatography-Mass Spectrometry)
Principle Separates volatile or derivatized compounds based on their boiling points. The FID detects ions produced during the combustion of organic compounds.[1][2]Separates compounds based on their interactions with a stationary phase in a liquid mobile phase. The MS detects and identifies molecules based on their mass-to-charge ratio.[3][4]
Sample Type Primarily for fatty acid profiling after transesterification of TAGs into fatty acid methyl esters (FAMEs).[5][6]Analysis of intact TAG molecules, providing information on the complete molecular species.[3][5]
Sensitivity Generally offers high sensitivity for FAMEs.[7]High sensitivity and specificity, capable of identifying compounds at very low concentrations.[2][4]
Specificity Good for quantifying known fatty acids based on retention time. Co-elution can be a challenge.High specificity due to mass detection, allowing for the identification of individual TAG species even in complex mixtures.[3]
Throughput Can be high for routine fatty acid profiling.[8]Can be high-throughput, with some methods analyzing over 50 TAGs in under eleven minutes.
Cost Instrumentation is generally less expensive than LC-MS.[8][9]Higher instrumentation and solvent costs.[8]
Primary Application Routine quality control, analysis of known lipid compositions, and fatty acid profiling.[8]In-depth lipidomic research, analysis of complex samples, and identification of intact TAG species.[8]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for typical GC-FID and LC-MS methods used in triacylglycerol analysis. The data is a synthesis of values reported in various validation studies.

Validation ParameterGC-FIDLC-MS/MS
Limit of Detection (LOD) 0.001 to 0.330 µg/mL[7][10]0.5 to 5 fmol (for derivatized fatty acids)[11]
Limit of Quantification (LOQ) 0.001 to 1.000 µg/mL[7][10]0.05 to 6.0 pg (for derivatized fatty acids)[11]
Linearity (r²) ≥ 0.990[12]> 0.995[12]
Precision (Intra-day RSD) < 0.5% (retention time), < 5% (peak area)[10][12]0.04% to 1.74%[12]
Precision (Inter-day RSD) < 1.0% (retention time), < 27% (peak area)[10][12]0.04% to 1.74%[12]
Accuracy (Recovery) 95-105%[8] (for FAMEs), 21% to 148% (for TAG standards)[7][10]Not explicitly stated in the provided results, but generally high due to the use of internal standards.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

The analysis of triacylglycerols by GC-FID typically involves the transesterification of the TAGs into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and suitable for gas chromatography.[6]

1. Sample Preparation (Transesterification):

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent mixture like chloroform:methanol (2:1, v/v).

  • Methylation: Add a methylation reagent (e.g., methanolic HCl) to the extracted lipids.[1]

  • Heating: Heat the mixture (e.g., at 90°C) to facilitate the conversion of fatty acids to FAMEs.[1]

  • Extraction of FAMEs: After cooling, add a non-polar solvent like hexane to extract the FAMEs.

  • Washing and Drying: Wash the organic layer with water and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Reconstitution: Evaporate the solvent and reconstitute the FAMEs in a suitable solvent for GC injection.

2. GC-FID Analysis:

  • Gas Chromatograph: An Agilent 6890 GC or similar.[6]

  • Column: A capillary column suitable for FAMEs analysis, such as a Zebron ZD-1HT Inferno (30 m × 0.25 mm i.d., 0.25 µm film thickness).[6]

  • Injector: Split/splitless injector at a temperature of 360°C.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example: start at 40°C, ramp to 150°C, then to 310°C, and finally to 360°C.[6]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Detector: Flame Ionization Detector (FID) at a temperature of 380°C.[6][13]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS allows for the analysis of intact triacylglycerols, providing more detailed structural information than GC-FID of FAMEs.[3][5]

1. Sample Preparation:

  • Lipid Extraction: Similar to GC-FID, extract lipids from the sample using a solvent mixture.

  • Protein Precipitation (for biological samples): For samples like serum, precipitate proteins using a solvent like isopropanol (e.g., 4:1 propan-2-ol:serum).

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Dilution: Dilute the supernatant containing the lipids in a suitable solvent for LC-MS analysis.

2. LC-MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Column: A reversed-phase column, such as a C18 or C8 column, is commonly used to separate TAGs based on their hydrophobicity.[3][5]

  • Mobile Phase: A gradient of solvents, often including isopropanol, acetonitrile, and water, sometimes with additives like ammonium formate to improve ionization.[5]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.[14]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used for non-polar molecules like TAGs.[3][5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is often used for targeted quantification of specific TAG species.[14]

Visualizing the Workflows and Comparisons

To better understand the processes and key differences, the following diagrams illustrate the experimental workflows and a logical comparison of the two techniques.

TAG_Analysis_Workflow cluster_GCFID GC-FID Workflow cluster_LCMS LC-MS Workflow GCFID_Start Sample GCFID_Extract Lipid Extraction GCFID_Start->GCFID_Extract GCFID_Deriv Transesterification (to FAMEs) GCFID_Extract->GCFID_Deriv GCFID_Inject GC Injection GCFID_Deriv->GCFID_Inject GCFID_Sep Gas Chromatography Separation GCFID_Inject->GCFID_Sep GCFID_Detect Flame Ionization Detection GCFID_Sep->GCFID_Detect GCFID_Data Data Analysis (Fatty Acid Profile) GCFID_Detect->GCFID_Data LCMS_Start Sample LCMS_Extract Lipid Extraction LCMS_Start->LCMS_Extract LCMS_Inject LC Injection LCMS_Extract->LCMS_Inject LCMS_Sep Liquid Chromatography Separation LCMS_Inject->LCMS_Sep LCMS_Ion Ionization (ESI/APCI) LCMS_Sep->LCMS_Ion LCMS_Detect Mass Spectrometry Detection LCMS_Ion->LCMS_Detect LCMS_Data Data Analysis (Intact TAG Profile) LCMS_Detect->LCMS_Data

Caption: Experimental workflows for triacylglycerol analysis using GC-FID and LC-MS.

GCFID_vs_LCMS_Comparison center TAG Analysis GCFID GC-FID center->GCFID LCMS LC-MS center->LCMS GCFID_Adv Advantages: - Robust & Established - Lower Cost - High Throughput (Routine) GCFID->GCFID_Adv Suited for GCFID_Disadv Disadvantages: - Indirect Analysis (FAMEs) - Limited Structural Info - Thermal Degradation Risk GCFID->GCFID_Disadv Limitations LCMS_Adv Advantages: - Intact Molecule Analysis - High Specificity & Sensitivity - Detailed Structural Info LCMS->LCMS_Adv Suited for LCMS_Disadv Disadvantages: - Higher Cost - More Complex - Potential Ion Suppression LCMS->LCMS_Disadv Limitations

Caption: Key characteristics and trade-offs between GC-FID and LC-MS for TAG analysis.

Conclusion: Making the Right Choice

Both GC-FID and LC-MS are powerful techniques for the analysis of triacylglycerols, each with its own strengths and weaknesses.

  • GC-FID is a well-established, robust, and cost-effective method, particularly suitable for routine quality control and high-throughput fatty acid profiling where the overall fatty acid composition is the primary interest.[8]

  • LC-MS excels in providing detailed structural information by analyzing intact TAG molecules. Its high sensitivity and specificity make it the preferred method for in-depth lipidomic research, the analysis of complex biological samples, and the identification of specific TAG species that may serve as biomarkers.[3][4][8]

Ultimately, the choice between GC-FID and LC-MS will depend on the specific research question, the complexity of the sample matrix, the required level of detail, and the available resources. This guide provides the foundational information to assist researchers in making an informed decision for their triacylglycerol quantification needs.

References

Comparative study of the cellular uptake of fluorescently labeled 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Fluorescent Diacylglycerol Analogs

The choice of a fluorescent label for a diacylglycerol analog is critical as it can significantly influence the molecule's physical properties, cellular uptake, and intracellular localization. The ideal fluorescent DAG probe should mimic the behavior of its endogenous counterpart, exhibit high fluorescence quantum yield, be photostable, and have minimal cytotoxic effects.[1] Below is a comparison of common fluorescent moieties used to label DAGs.

FluorophoreStructure/PropertiesCellular Uptake & LocalizationAdvantagesLimitations
NBD (Nitrobenzoxadiazole)Small, environmentally sensitive fluorophore.Uptake can be monitored by fluorescence microscopy.[2] Often used to study lipid flippase activity at the plasma membrane.[2] Can be metabolized by cells.[2]Small size may minimally perturb the lipid structure. Well-established protocols are available.[2]Less hydrophobic than natural lipids, which can alter trafficking.[2] Susceptible to photobleaching.
BODIPY (Boron-Dipyrromethene)Bright and relatively photostable fluorophore with a high quantum yield.[3]Efficiently and rapidly incorporated into cellular lipids.[4] Can be used to label neutral lipid droplets.[5]High brightness and photostability.[3] Low environmental sensitivity.[4]Larger size compared to NBD, which may have a greater impact on lipid behavior.
Coumarin Fluorophore whose fluorescence can be quenched.Used in photoswitchable DAGs to monitor localization and uptake.[6]Can be used in FRET-based sensors and for quenching-based assays to monitor uptake.[6]May have lower quantum yield and photostability compared to BODIPY.
Pyrene Excimer-forming fluorophore sensitive to the local environment.Analogs with pyrene at the n-terminus of the acyl chain are extensively incorporated into cellular lipids.[7]Spectral properties allow for sensitive detection at low concentrations.[7]Can form aggregates, which may complicate data interpretation.
Clickable Analogs (e.g., with azide or alkyne tags)Small, bioorthogonal tags that can be fluorescently labeled after cellular uptake and metabolism.[8]Allows for the tracking of metabolically incorporated lipids.Provides a way to visualize lipids that have been processed by cellular machinery.[8]Requires a two-step labeling process.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. The following are generalized protocols for assessing the cellular uptake of fluorescently labeled DAG analogs, which can be adapted for specific experimental needs.

Protocol 1: Cellular Uptake Assay using NBD-labeled Diacylglycerol

This protocol is adapted from methods for monitoring NBD-lipid uptake by confocal microscopy.[2]

1. Cell Preparation:

  • Plate cells of interest on glass-bottom dishes or coverslips suitable for microscopy.
  • Culture cells to the desired confluency in appropriate growth medium.
  • Prior to labeling, wash the cells with a buffered salt solution (e.g., HBSS).

2. NBD-DAG Labeling:

  • Prepare a working solution of the NBD-labeled DAG analog in a suitable buffer. The final concentration should be optimized to maximize signal-to-noise while minimizing toxicity.
  • Incubate cells with the NBD-DAG solution at 37°C for a specific time course (e.g., 5, 15, 30, 60 minutes).
  • To study transport across the plasma membrane, a back-exchange step with a BSA-containing solution can be included to remove NBD-DAG from the outer leaflet of the plasma membrane.[2]

3. Imaging and Analysis:

  • Wash the cells with buffer to remove excess probe.
  • Image the cells using a confocal microscope with appropriate filter sets for NBD fluorescence.
  • Quantify the intracellular fluorescence intensity to determine the extent of uptake.

Protocol 2: Visualization of Cellular Localization using BODIPY-labeled Diacylglycerol

This protocol is based on general methods for staining cellular lipids with BODIPY dyes.[5]

1. Cell Preparation:

  • Culture cells on coverslips in a petri dish.
  • Treat cells with oleic acid overnight to induce lipid droplet formation, which can serve as a positive control for neutral lipid staining.[5]

2. BODIPY-DAG Staining:

  • Prepare a 2 µM staining solution of the BODIPY-labeled DAG analog in PBS.[5]
  • Wash the cells with PBS and then incubate with the staining solution for 15 minutes at 37°C, protected from light.[5]

3. Fixation and Mounting (for fixed-cell imaging):

  • Wash the cells twice with PBS.
  • Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.[5]
  • Wash the cells three times with PBS.
  • Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.[5]

4. Imaging:

  • Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for BODIPY.

Visualizations

Signaling Pathway of Diacylglycerol

Diacylglycerol is a critical second messenger that activates various downstream signaling pathways. A primary mechanism involves the activation of Protein Kinase C (PKC).

DAG_Signaling_Pathway GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC recruits and activates ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates (cPKC) Downstream Downstream Targets PKC->Downstream phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response

Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.

Experimental Workflow for Cellular Uptake Assay

The following diagram illustrates a generalized workflow for assessing the cellular uptake of a fluorescently labeled lipid analog.

Cellular_Uptake_Workflow start Start cell_culture Cell Culture (on coverslips or plates) start->cell_culture labeling Incubate with Fluorescent DAG cell_culture->labeling wash Wash to Remove Excess Probe labeling->wash live_imaging Live-Cell Imaging wash->live_imaging fixation Fixation (e.g., PFA) wash->fixation analysis Image Analysis & Quantification live_imaging->analysis fixed_imaging Fixed-Cell Imaging fixation->fixed_imaging fixed_imaging->analysis end End analysis->end

Caption: Generalized workflow for a fluorescent lipid cellular uptake experiment.

Logical Relationship of Probe Selection Criteria

The selection of a suitable fluorescent probe is a critical decision that impacts the outcome of the experiment. This diagram outlines the key considerations.

Probe_Selection Probe Optimal Fluorescent DAG Probe Bio_Fidelity Biological Fidelity (mimics endogenous lipid) Probe->Bio_Fidelity Photo_Props Photophysical Properties (brightness, photostability) Probe->Photo_Props Cell_Tox Low Cytotoxicity Probe->Cell_Tox Exp_Compat Experimental Compatibility (live vs. fixed, instrumentation) Probe->Exp_Compat

Caption: Key criteria for selecting a fluorescent diacylglycerol probe.

References

Evaluating the performance of different chiral columns for separating triacylglycerol enantiomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific analysis of triacylglycerols (TAGs) is crucial for understanding their metabolic pathways, nutritional properties, and impact on human health. The separation of TAG enantiomers, which differ in the stereochemical arrangement of fatty acids on the glycerol backbone, presents a significant analytical challenge. This guide provides a comparative evaluation of the performance of different chiral stationary phases (CSPs) for the separation of TAG enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Performance Comparison of Chiral Columns

The selection of an appropriate chiral column is paramount for the successful resolution of TAG enantiomers. Polysaccharide-based columns, particularly those with cellulose and amylose derivatives, are widely employed for this purpose. The following tables summarize the performance of several commercially available chiral columns based on experimental data from published research.

Polysaccharide-Based Chiral Columns

Table 1: Performance Data for CHIRALCEL® OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))

The CHIRALCEL® OD-RH is a widely used column for the separation of a variety of chiral compounds, including TAG enantiomers. It has demonstrated success in resolving enantiomers of TAGs containing different fatty acid compositions. A recent systematic study analyzed thirty-three asymmetric TAG enantiopairs on a recycling HPLC system equipped with two CHIRALCEL® OD-RH columns, successfully separating twenty-six of them.[1] The separation efficiency is influenced by the acyl carbon chain length, number of double bonds, and the equivalent carbon number (ECN).[1]

Triacylglycerol EnantiopairSeparation Factor (α)Analysis Time (min)Chromatographic System
O/La/P : P/La/OBaseline separated after 15 column passes< 480Recycling HPLC-UV
25 other enantiopairsValues provided in source< 480Recycling HPLC-UV

Note: The separation factor (α) expresses the relative retention of enantiomers. A higher α value indicates better separation. The peak-to-valley ratio (p/v) was also used to determine separation, with a p/v ratio ≥ 1 indicating successful separation. The analysis of 33 enantiopairs revealed that having both unsaturated and saturated fatty acids in the outer positions, or a difference in carbon chain length between two saturated fatty acids at these positions, favors separation.[1]

Table 2: Performance Data for CHIRALPAK® IF-3 (Amylose tris(3-chloro-4-methylphenylcarbamate))

The CHIRALPAK® IF-3 column has been shown to provide rapid and simultaneous separation of TAG enantiomers and positional isomers without the need for a recycling HPLC system.[2] This represents a significant advantage in terms of analysis time compared to older methods.[2][3]

Triacylglycerol IsomersAnalysis Time (min)Chromatographic SystemKey Finding
sn-PPO/sn-OPP/sn-POP30HPLC-MSResolved into three peaks without recycling.[2]
sn-OOP/sn-POO/sn-OPO30HPLC-MSApplicable for other TAG isomers.[2]
sn-PPL/sn-LPP/sn-PLP30HPLC-MSApplicable for other TAG isomers.

Note: P: Palmitic acid, O: Oleic acid, L: Linoleic acid. The CHIRALPAK® IF-3 stationary phase demonstrates the ability to recognize the difference between saturated and unsaturated fatty acids at the sn-1 and sn-3 positions.[4]

Table 3: Performance Data for Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

The Lux® Cellulose-1 column is presented as an alternative to the CHIRALCEL® OD series, with claims of equivalent or better performance.[5] It has been utilized for the systematic characterization of TAG enantiomers in real samples like hazelnut oil and human plasma.[6]

Triacylglycerol EnantiomersChromatographic SystemMobile PhaseKey Finding
Various TAGs in hazelnut oil and human plasmaChiral HPLC/APCI-MS (two columns in series)Hexane and Hexane/2-propanol gradientSystematic characterization of TAG enantiomers.[6]
Supercritical Fluid Chromatography (SFC) for TAG Enantiomer Separation

SFC offers a "green" alternative to HPLC with the potential for faster analysis times.[7][8]

Table 4: Performance Data for CHIRALPAK® IG-U (Amylose tris(3,5-dimethylphenylcarbamate)) in SFC

The CHIRALPAK® IG-U column has been successfully applied to the simultaneous and rapid analysis of TAG regioisomers and enantiomers using SFC coupled with mass spectrometry.[9]

Triacylglycerol IsomersAnalysis Time (min)Chromatographic SystemKey Finding
sn-POO, OPO, and OOP40SFC-MS/MSSeparation completed in a shorter run time than conventional techniques.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these separation techniques. Below are representative experimental protocols for HPLC and SFC separation of TAG enantiomers.

HPLC Protocol for CHIRALCEL® OD-RH

This protocol is based on the systematic study of 33 TAG enantiopairs.[1]

  • Chromatographic System: Recycling HPLC system with a UV detector.

  • Columns: Two CHIRALCEL® OD-RH columns (150 x 4.6 mm, 5 µm) connected in series.

  • Mobile Phase: Methanol.

  • Flow Rate: Not specified, but typical analytical flow rates for this column dimension are around 1.0 mL/min.

  • Temperature: Not specified.

  • Detection: UV.

  • Sample Preparation: Racemic and enantiopure TAG samples were synthesized and dissolved in an appropriate solvent.

  • Data Analysis: Peak-to-valley (p/v) ratio was calculated to determine separation (p/v ≥ 1 indicates separation). The separation factor (α) was calculated at the end of the analysis.

HPLC Protocol for CHIRALPAK® IF-3

This protocol is for the rapid and simultaneous separation of TAG isomers.[2]

  • Chromatographic System: HPLC coupled with a mass spectrometer (MS).

  • Column: CHIRALPAK® IF-3 (dimensions not specified).

  • Mobile Phase: Acetonitrile.

  • Flow Rate: Not specified.

  • Temperature: Not specified.

  • Detection: Mass Spectrometry.

  • Sample Preparation: TAG standards dissolved in a suitable solvent.

SFC Protocol for CHIRALPAK® IG-U

This protocol is for the practical analysis of TAG isomers.[9]

  • Chromatographic System: Supercritical Fluid Chromatography coupled with a triple quadrupole mass spectrometer (SFC/MS/MS).

  • Column: CHIRALPAK® IG-U.

  • Mobile Phase: Supercritical CO₂ with acetonitrile and methanol as modifiers.

  • Backpressure and Temperature: Optimized during method development.

  • Detection: MS/MS.

  • Sample Preparation: Standards and samples (e.g., olive oil, palm oil) prepared for analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental processes described.

G Experimental Workflow for TAG Enantiomer Separation cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_hplc HPLC System cluster_sfc SFC System cluster_detection Detection and Data Analysis Sample Triacylglycerol Sample (e.g., Standard, Oil Extract) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Injection Injection into Chromatographic System Dissolution->Injection Separation Separation on Chiral Column (e.g., CHIRALCEL OD-RH, CHIRALPAK IF-3) Injection->Separation ColumnOven Column Oven (Temperature Control) BPR Back Pressure Regulator Detector Detection (UV or MS) Separation->Detector Pump HPLC Pump (Mobile Phase Delivery) Pump->Injection CO2_Pump CO2 Pump CO2_Pump->Injection Modifier_Pump Modifier Pump Modifier_Pump->Injection Data_System Data Acquisition and Processing Detector->Data_System G Decision Logic for Chiral Column Selection Start Start: Need to Separate TAG Enantiomers Analysis_Time Is rapid analysis critical? Start->Analysis_Time Recycling_System Is a recycling HPLC system available? Analysis_Time->Recycling_System No CHIRALPAK_IF3 Consider CHIRALPAK IF-3 (non-recycling HPLC) Analysis_Time->CHIRALPAK_IF3 Yes Solvent_Consumption Is reducing organic solvent use a priority? Recycling_System->Solvent_Consumption No CHIRALCEL_ODRH Consider CHIRALCEL OD-RH (recycling HPLC for high resolution) Recycling_System->CHIRALCEL_ODRH Yes SFC_Column Consider SFC with a suitable chiral column (e.g., CHIRALPAK IG-U) Solvent_Consumption->SFC_Column Yes Standard_HPLC Standard HPLC with CHIRALCEL OD-RH or Lux Cellulose-1 Solvent_Consumption->Standard_HPLC No

References

A Comparative Analysis of the Biological Effects of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol and Naturally Occurring Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological properties of the synthetic triglyceride, 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol (DPOG), and naturally occurring triglycerides. This document is intended to be a valuable resource for researchers in lipid metabolism, cell signaling, and drug development, offering insights into the structure-function relationships of triglycerides and their metabolic fates.

Introduction

Triglycerides are the primary form of energy storage in eukaryotes and play crucial roles in metabolism and cellular signaling. Naturally occurring triglycerides are typically composed of a glycerol backbone esterified to three fatty acids of varying chain lengths and degrees of saturation. Common examples include tripalmitin (a saturated triglyceride found in palm oil) and triolein (a monounsaturated triglyceride abundant in olive oil).[1][2]

This compound (DPOG) is a structured, synthetic triglyceride characterized by two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions and one octanoic acid (8:0), a medium-chain fatty acid, at the sn-3 position. This specific arrangement of fatty acids is expected to confer distinct biological properties compared to homogenous, naturally occurring triglycerides. This guide will explore these differences through a comparative analysis of their metabolism, cellular uptake, and impact on signaling pathways, supported by established experimental protocols.

Metabolic Fate: A Comparative Overview

The metabolism of triglycerides is initiated by the action of lipases, which hydrolyze the ester bonds, releasing fatty acids and di- or monoacylglycerols. The structure of the triglyceride significantly influences its susceptibility to lipase-mediated hydrolysis.

Hypothesized Comparison of Lipase Hydrolysis:

Table 1: Hypothetical Comparative Data on Lipase Hydrolysis

FeatureThis compound (DPOG)Tripalmitin (PPP)Triolein (OOO)
Primary Lipase Pancreatic LipasePancreatic LipasePancreatic Lipase
Initial Hydrolysis Products 1,2-Dipalmitoylglycerol + Octanoic Acid1,2-Dipalmitoylglycerol + Palmitic Acid1,2-Dioctanoylglycerol + Oleic Acid
Relative Rate of Hydrolysis (Hypothesized) ModerateHighHigh
Rationale for Hypothetical Rate The medium-chain fatty acid at sn-3 may be hydrolyzed at a different rate than a long-chain fatty acid.Composed of three identical long-chain saturated fatty acids.Composed of three identical long-chain monounsaturated fatty acids.

Cellular Uptake and Transport

The fatty acids and monoglycerides resulting from triglyceride hydrolysis are absorbed by enterocytes. The physicochemical properties of the fatty acids, such as chain length, are a key determinant of their absorption mechanism.

Expected Differences in Cellular Uptake:

Medium-chain fatty acids like octanoic acid can be absorbed more rapidly and may be transported directly to the liver via the portal vein. In contrast, long-chain fatty acids are re-esterified into triglycerides within the enterocyte and packaged into chylomicrons for transport through the lymphatic system. This suggests that the metabolic products of DPOG will follow divergent absorption pathways.

Table 2: Predicted Comparison of Cellular Uptake and Transport

FeatureThis compound (DPOG)Tripalmitin (PPP)Triolein (OOO)
Primary Absorption Products 1,2-Dipalmitoylglycerol, Octanoic Acid2-Monopalmitoylglycerol, Palmitic Acid2-Monooleoylglycerol, Oleic Acid
Uptake Efficiency (Hypothesized) HighModerateHigh
Transport Mechanism of Fatty Acids Octanoic acid: Direct portal vein transport. Palmitic acid: Chylomicron formation.Palmitic acid: Chylomicron formation.Oleic acid: Chylomicron formation.
Rationale for Hypothetical Efficiency Rapid absorption of the medium-chain fatty acid.Saturated long-chain fatty acids may have lower absorption efficiency than unsaturated ones.[3]Unsaturated long-chain fatty acids are efficiently absorbed.

Signaling Implications: Diacylglycerol and Protein Kinase C Activation

The 1,2-diacylglycerol (DAG) generated from triglyceride hydrolysis is a critical second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[4][5] The fatty acid composition of DAG is known to influence the magnitude and duration of PKC activation.[6]

Differential Activation of Protein Kinase C:

The hydrolysis of DPOG yields 1,2-dipalmitoylglycerol. In contrast, the hydrolysis of triolein would produce 1,2-dioleoylglycerol. Studies have shown that DAGs containing unsaturated fatty acids are more potent activators of PKC than their saturated counterparts.[7][8][9][10]

Table 3: Postulated Comparison of Protein Kinase C Activation

Feature1,2-Dipalmitoylglycerol (from DPOG)1,2-Dipalmitoylglycerol (from Tripalmitin)1,2-Dioctanoylglycerol (from Triolein)
Structure Saturated DiacylglycerolSaturated DiacylglycerolMonounsaturated Diacylglycerol
PKC Activation Potency (Hypothesized) ModerateModerateHigh
Rationale for Hypothetical Potency Contains two saturated fatty acids.Contains two saturated fatty acids.Contains two unsaturated fatty acids, which are known to be more effective PKC activators.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

In Vitro Lipase Activity Assay

This protocol is adapted from a colorimetric assay for measuring lipase activity.[11]

Principle: Lipase hydrolyzes a triglyceride substrate, releasing fatty acids. The rate of fatty acid release can be quantified using a colorimetric method where a chromogenic substrate is used, and the change in absorbance is measured over time.

Materials:

  • Porcine Pancreatic Lipase

  • Triglyceride Substrate (DPOG, Tripalmitin, or Triolein) emulsified in a suitable buffer (e.g., with gum arabic or Triton X-100)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Colorimetric Reagent (e.g., a kit containing a chromogenic substrate like p-nitrophenyl palmitate, or a coupled enzyme assay to measure glycerol release)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the triglyceride substrate emulsion by sonicating the triglyceride in the reaction buffer containing an emulsifying agent.

  • Add the substrate emulsion to the wells of a 96-well plate.

  • Initiate the reaction by adding the lipase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at a specific wavelength (e.g., 410 nm for p-nitrophenyl palmitate) at multiple time points.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

Cellular Fatty Acid Uptake Assay

This protocol is based on the use of fluorescently labeled fatty acid analogs.[12][13]

Principle: Cells are incubated with a fluorescently labeled fatty acid analog. The uptake of the fluorescent probe is measured by quantifying the intracellular fluorescence.

Materials:

  • Cell line of interest (e.g., Caco-2 for intestinal absorption, or adipocytes)

  • Fluorescently labeled long-chain fatty acid analog (e.g., BODIPY-C12)

  • Fluorescently labeled medium-chain fatty acid analog (e.g., BODIPY-C8)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for microscopy or culture flasks for flow cytometry).

  • Incubate the cells with the triglyceride of interest (DPOG, Tripalmitin, or Triolein) for a specified period to allow for hydrolysis and uptake of the resulting fatty acids.

  • Alternatively, directly incubate cells with the fluorescent fatty acid analogs.

  • Wash the cells with PBS to remove any unbound fluorescent probe.

  • Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer.

  • Quantify the fluorescence intensity to determine the relative uptake of the fatty acids.

Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring PKC activity using a radioactive or fluorescence-based assay.[14][15][16]

Principle: PKC is a kinase that phosphorylates specific substrate peptides. Its activity can be measured by quantifying the incorporation of a labeled phosphate group (from [γ-³²P]ATP) into a PKC-specific substrate peptide or by using a fluorescence-based assay with a labeled substrate.

Materials:

  • Cell lysates or purified PKC

  • PKC-specific substrate peptide

  • Diacylglycerol (1,2-dipalmitoylglycerol or 1,2-dioleoylglycerol)

  • Phosphatidylserine (a cofactor for PKC activation)

  • [γ-³²P]ATP or a fluorescent ATP analog

  • Reaction Buffer (containing MgCl₂, CaCl₂, etc.)

  • Phosphocellulose paper or other means to separate the phosphorylated peptide from free labeled ATP

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, phosphatidylserine, and the diacylglycerol to be tested.

  • Add the cell lysate or purified PKC to the reaction mixture.

  • Initiate the kinase reaction by adding the labeled ATP and the substrate peptide.

  • Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).

  • Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

  • Separate the phosphorylated substrate from the unreacted labeled ATP.

  • Quantify the amount of incorporated label using a scintillation counter or fluorescence reader.

Visualizations

Signaling Pathway

DAG_PKC_Signaling cluster_cytosol Cytosol GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_active Active PKC PKC_inactive->PKC_active Translocates to membrane & activates Downstream Downstream Targets PKC_active->Downstream Phosphorylates Ca_release->PKC_inactive Binds to C2 domain Lipase_Assay_Workflow start Start prep_sub Prepare Triglyceride Substrate Emulsion start->prep_sub add_sub Add Substrate to 96-well Plate prep_sub->add_sub add_lipase Add Lipase Solution to Initiate Reaction add_sub->add_lipase incubate Incubate at 37°C add_lipase->incubate measure Measure Absorbance Over Time incubate->measure analyze Calculate Rate of Hydrolysis measure->analyze end End analyze->end Fatty_Acid_Absorption cluster_transport Transport Pathway TAG Dietary Triglyceride (e.g., DPOG, Tripalmitin) Hydrolysis Pancreatic Lipase Hydrolysis TAG->Hydrolysis Products Fatty Acids & Monoglycerides Hydrolysis->Products Enterocyte Enterocyte Uptake Products->Enterocyte MCFA Medium-Chain Fatty Acids (e.g., Octanoic Acid) Enterocyte->MCFA LCFA Long-Chain Fatty Acids (e.g., Palmitic Acid) Enterocyte->LCFA PortalVein Portal Vein to Liver MCFA->PortalVein Chylomicron Re-esterification & Chylomicron Formation LCFA->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics

References

Navigating the Maze of Analytical Methods for Structured Triacylglycerols: An Inter-laboratory Validation Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise analysis of structured triacylglycerols (sTAGs) is paramount for ensuring product quality, efficacy, and safety. The interchangeability of analytical data between laboratories is a critical cornerstone of scientific collaboration and regulatory acceptance. This guide provides a comprehensive comparison of common analytical methods for sTAGs, supported by available validation data, and outlines the essential framework of inter-laboratory validation to foster consistency and reliability in sTAG analysis.

The choice of analytical technique for the characterization of sTAGs significantly impacts the obtained results. This guide delves into the three primary methods employed for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of selectivity, sensitivity, and throughput. To ensure the reliability and comparability of data generated by these diverse methods across different laboratories, a robust inter-laboratory validation process is indispensable.

The Workflow of Inter-laboratory Validation

Inter-laboratory validation, often conducted as a collaborative study or proficiency test, is a systematic process to evaluate the performance of an analytical method in multiple laboratories. This process is crucial for establishing the method's reproducibility and identifying potential sources of variability. The typical workflow of such a study is depicted below.

Interlaboratory_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Select Method P2 Develop Standardized Protocol P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 L1 Participating Laboratory 1 (Analysis) P3->L1 Sample Shipment L2 Participating Laboratory 2 (Analysis) P3->L2 Sample Shipment Ln Participating Laboratory n (Analysis) P3->Ln Sample Shipment D1 Collect & Tabulate Results from all Labs L1->D1 L2->D1 Ln->D1 D2 Statistical Analysis (Repeatability & Reproducibility) D1->D2 D3 Prepare Final Report & Method Performance Statement D2->D3

A generalized workflow for an inter-laboratory validation study.

Comparative Performance of Analytical Methods

The following tables summarize key performance parameters for the analysis of triacylglycerols using Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC) with various detectors, and Mass Spectrometry (MS) based methods. It is important to note that the presented data is compiled from various individual validation studies and not from a single, direct comparative inter-laboratory trial. Therefore, a direct comparison of the values should be made with caution.

Table 1: Performance Characteristics of GC-FID for Triacylglycerol Analysis

ParameterReported Value(s)Key Considerations
Intra-day Precision (RSD) < 0.5% (retention time), < 5% (peak area)[1]High precision for stable instruments.
Inter-day Precision (RSD) < 1.0% (retention time), < 27% (peak area)[1]Peak area precision can be influenced by matrix effects over time.[1]
Limit of Detection (LOD) 0.001 to 0.330 µg/mL[1]Dependent on the specific triacylglycerol and instrument sensitivity.
Limit of Quantitation (LOQ) 0.001 to 1.000 µg/mL[1]Generally low, allowing for the quantification of minor components.
Recovery 21% to 148%[1]Can be variable and requires careful optimization of injection and separation conditions.

Table 2: Performance Characteristics of HPLC for Triacylglycerol Analysis

ParameterReported Value(s)Key Considerations
Repeatability (RSDr) Varies by TAG and concentrationA collaborative study with 9 laboratories showed feasibility for TAG composition analysis.
Reproducibility (RSDR) Varies by TAG and concentrationDependent on column type (e.g., C18, C22, C30) and mobile phase composition.[2]
Detector Linearity Good with Refractive Index (RI) and Evaporative Light Scattering (ELSD) detectorsRI detectors are suitable for isocratic elution, while ELSD response can be non-linear and requires careful calibration.[2]
Applicability Widely used for separating TAGs based on partition number (chain length and degree of unsaturation).[2]Gradient elution is often necessary for complex mixtures.[2]

Table 3: Performance Characteristics of Mass Spectrometry (MS) for Triacylglycerol Analysis

ParameterReported Value(s)Key Considerations
Reproducibility Median interday CV ~ 0.15 (for a targeted MS3 method)High reproducibility can be achieved with targeted methods.
Linearity (R²) Median R² = 0.978 (for a targeted MS3 method)Excellent linearity is achievable.
Sensitivity High, especially with Electrospray Ionization (ESI)[3]Capable of detecting and identifying a large number of TAG species.
Structural Information Provides detailed structural information, including fatty acid composition and regiospecificity.[3][4]Tandem MS (MS/MS) and multi-stage MS (MSn) are powerful for isomer differentiation.

Detailed Experimental Protocols

To facilitate the implementation and validation of these methods, detailed experimental protocols for the key techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID) for Triacylglycerol Analysis

This method is suitable for the quantitative analysis of triacylglycerols after their conversion to fatty acid methyl esters (FAMEs) or for the analysis of intact triacylglycerols at high temperatures.

a) Sample Preparation (Transesterification to FAMEs):

  • Weigh approximately 25 mg of the structured triacylglycerol sample into a screw-capped tube.

  • Add 1.5 mL of a 0.5 M solution of sodium methoxide in methanol.

  • Cap the tube tightly and heat at 50°C for 10 minutes, with occasional vortexing.

  • After cooling to room temperature, add 2 mL of hexane and 5 mL of saturated sodium chloride solution.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

b) High-Temperature GC-FID for Intact Triacylglycerols:

  • Sample Preparation: Dissolve the sTAG sample in a suitable solvent (e.g., hexane or toluene) to a concentration of approximately 10 mg/mL.

  • GC System: A gas chromatograph equipped with a high-temperature capillary column (e.g., a short, narrow-bore column with a thin film of a stable stationary phase) and a flame ionization detector.

  • Injection: Use a cool on-column or programmed temperature vaporization (PTV) injector to minimize sample discrimination.

  • Temperature Program:

    • Initial oven temperature: 250°C

    • Ramp rate: 5°C/min to 360°C

    • Hold at 360°C for 15 minutes.

  • Detector Temperature: 370°C.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Quantification: Use an internal standard and apply response factors for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Structured Triacylglycerol Analysis

Reversed-phase HPLC is a powerful technique for separating sTAGs based on their partition number, which is related to the total number of carbons and double bonds in the fatty acid chains.

  • Sample Preparation: Dissolve the sTAG sample in a mixture of the initial mobile phase solvents (e.g., acetonitrile/acetone) to a concentration of 5-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System: An HPLC system equipped with a pump capable of gradient elution, an autosampler, a column thermostat, and a suitable detector (e.g., Refractive Index, Evaporative Light Scattering, or UV at low wavelength).

  • Column: A C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A binary gradient is commonly used. For example:

    • Solvent A: Acetonitrile

    • Solvent B: Acetone or isopropanol/hexane mixture.

  • Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more nonpolar TAGs. The specific gradient profile needs to be optimized for the specific sample.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection:

    • Refractive Index (RI): Requires a stable baseline and is sensitive to temperature and mobile phase composition changes.

    • Evaporative Light Scattering Detector (ELSD): Offers better sensitivity than RI for gradient elution but may have a non-linear response.

Mass Spectrometry (MS) for Structured Triacylglycerol Analysis

MS, often coupled with a separation technique like HPLC (LC-MS), provides detailed structural information and high sensitivity for sTAG analysis.

  • Sample Preparation: Similar to HPLC, dissolve the sTAG sample in a suitable solvent compatible with the ionization source (e.g., methanol/chloroform with a small amount of ammonium acetate for ESI) to a concentration of 1-10 µg/mL.

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap instrument) via an appropriate ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Chromatographic Conditions: Similar to the HPLC method described above, but the mobile phase composition must be compatible with the MS ionization process (e.g., avoiding non-volatile salts).

  • Ionization Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for the target sTAGs.

  • Mass Spectrometry Analysis:

    • Full Scan Mode: Acquire mass spectra over a relevant m/z range to identify the molecular ions of the sTAGs.

    • Tandem MS (MS/MS): Select precursor ions of interest and fragment them to obtain structural information about the fatty acid composition and their positions on the glycerol backbone.

  • Data Analysis: Use specialized software to identify and quantify the sTAGs based on their mass-to-charge ratios and fragmentation patterns.

By understanding the principles of inter-laboratory validation and the specific performance characteristics and protocols of each analytical method, researchers can make informed decisions to ensure the generation of high-quality, reliable, and comparable data for structured triacylglycerols. This, in turn, will accelerate research, streamline drug development, and ultimately benefit public health.

References

Safety Operating Guide

Navigating the Disposal of 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Before handling 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Although similar compounds are not considered highly toxic, direct contact with the skin and eyes should be avoided.

Quantitative Data Summary

Based on the analysis of similar glycerides, the following table summarizes key hazard and disposal information.

ParameterInformationCitation
Physical Form Solid powder[1]
Acute Toxicity Not classified as harmful by ingestion; no significant acute toxicological data identified.[2]
Environmental Hazard Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[2]
Combustibility Combustible solid.[1][3]
Primary Disposal Route Hazardous waste collection program.[2]

Step-by-Step Disposal Protocol

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment.[4] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[2]

Step 1: Waste Identification and Segregation
  • Identify as Chemical Waste: this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials) should be considered chemical waste.

  • Segregate: Do not mix this waste with other waste streams unless instructed to do so by your institution's EHS guidelines. Keep it separate from incompatible materials, such as strong oxidizing agents.[2][3]

Step 2: Container Selection and Labeling
  • Container: Use a chemically compatible, non-reactive container with a secure, leak-proof lid.[5] The original container, if in good condition, is an ideal choice for the unused product.[3] For contaminated labware, a designated solid waste container is appropriate.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date the waste was first added to the container

    • Any relevant hazard information (e.g., "Combustible Solid," "Aquatic Hazard")

Step 3: On-site Accumulation and Storage
  • Storage Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[3][6]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][6]

  • Spill Containment: It is good practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal
  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) or hazardous waste collection program.[2]

  • Do Not Dispose in Regular Trash or Sewer: Due to its toxicity to aquatic life, this chemical should not be disposed of down the drain.[2] As a combustible solid, it is also unsuitable for regular trash disposal.

  • Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After proper cleaning, deface the original label before disposing of the container in the regular trash.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste waste_type Unused Product or Contaminated Material? start->waste_type container Select Compatible, Labeled Hazardous Waste Container waste_type->container Both are Hazardous Waste segregate Segregate from Incompatible Waste Streams container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa saa_rules Keep Container Closed Use Secondary Containment saa->saa_rules ehs_pickup Arrange for EHS Hazardous Waste Pickup saa_rules->ehs_pickup improper_disposal Improper Disposal Routes (Sewer, Regular Trash) saa_rules->improper_disposal AVOID

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol. The following procedures are designed to ensure safe handling, operation, and disposal in a laboratory setting.

Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationPurpose
Eye Protection Safety GlassesANSI Z87.1-compliant, with side shields.[1]Protects against splashes and airborne particles.
GogglesChemical splash goggles.Recommended when there is a significant risk of splashing.[1][4]
Hand Protection Disposable GlovesNitrile gloves.[1]Protects against incidental skin contact.
Body Protection Lab CoatStandard laboratory coat.Protects skin and personal clothing from spills.[2][5]
Respiratory Protection Dust MaskType N95 (US) or equivalent.Recommended when handling the powder form to prevent inhalation.
Footwear Closed-toe ShoesSturdy, fully enclosed shoes.[2]Protects feet from spills and falling objects.

Operational and Disposal Plans

Handling and Storage:

  • Weighing and Aliquoting: When handling the solid form, which is often a powder, conduct these operations in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Use appropriate respiratory protection.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended by the supplier.

Spill Management:

  • Minor Spills:

    • For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.

    • For small liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Ventilate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill using absorbent materials.

    • Collect the spilled material and absorbent into a sealed, labeled container for disposal.

Disposal Plan:

This compound is not classified as a hazardous substance.[6] As such, it can typically be disposed of as non-hazardous waste, but institutional and local regulations must always be followed.[7][8]

  • Solid Waste:

    • Collect waste solid material in a clearly labeled, sealed container.

    • Dispose of in the regular laboratory trash, provided it is not contaminated with hazardous materials.[7]

  • Liquid Waste:

    • Aqueous solutions of non-hazardous materials may be permissible for drain disposal with copious amounts of water, subject to institutional approval.[7][8]

    • Solutions in organic solvents should be collected in a designated, labeled waste container for chemical waste disposal. Do not pour organic solvents down the drain.[9]

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent.

    • The rinsate should be collected as chemical waste if a hazardous solvent is used.

    • Deface the label on the empty container and dispose of it with regular laboratory glass or plastic waste.[7]

Experimental Workflow

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid Compound prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid

Caption: Workflow for handling this compound.

Logical Relationship for PPE Selection

cluster_hazard Hazard Assessment cluster_ppe Required PPE inhalation Inhalation of Powder respirator N95 Dust Mask inhalation->respirator splash Chemical Splash goggles Safety Goggles/Glasses splash->goggles labcoat Lab Coat splash->labcoat contact Skin Contact gloves Nitrile Gloves contact->gloves contact->labcoat

Caption: PPE selection based on potential hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-3-Octanoyl-rac-glycerol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.